Methoxyacetic acid-d3
Description
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Properties
IUPAC Name |
2-(trideuteriomethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIODHQZRUFFFF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-D3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-D3-acetic acid, a deuterated isotopologue of methoxyacetic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.
Core Chemical Properties
2-Methoxy-D3-acetic acid (CD₃OCH₂COOH) is a stable, isotopically labeled form of methoxyacetic acid. The substitution of deuterium (B1214612) for hydrogen in the methoxy (B1213986) group provides a valuable tool for metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.
Quantitative Data Summary
| Property | 2-Methoxy-D3-acetic Acid | Methoxyacetic Acid |
| Molecular Formula | C₃H₃D₃O₃ | C₃H₆O₃ |
| Molecular Weight | 93.10 g/mol | 90.08 g/mol [1][2] |
| CAS Number | 345910-00-1 | 625-45-6[1][2] |
| Appearance | - | Colorless, viscous liquid with a pungent odor[1] |
| Boiling Point | - | 202-204 °C (396-399 °F; 475-477 K) |
| Melting Point | - | 7-9 °C (45-48 °F; 280-282 K) |
| Density | - | 1.1768 g/cm³ |
| pKa | - | 3.57 |
| Solubility in Water | - | Soluble |
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of 2-Methoxy-D3-acetic acid are not extensively published. However, general methodologies for the synthesis of deuterated carboxylic acids and the determination of key chemical properties can be adapted.
Synthesis of α-Deuterated Carboxylic Acids
A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O. This approach is efficient and does not require organic solvents. The resulting α-deuterated carboxylic acids can be readily transformed into other labeled compounds.
General Protocol:
-
The corresponding malonic acid derivative is subjected to hydrogen/deuterium exchange with deuterium oxide (D₂O).
-
Subsequent decarboxylation of the deuterated malonic acid yields the desired α-deuterated carboxylic acid.
-
The reaction is typically mild and efficient, often proceeding without the need for organic solvents or other additives.
-
Purification is often not necessary, with yields reported to be in the range of 83-94%.
-
Characterization of the final product for purity and isotopic enrichment is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Boiling Point (General Procedure)
The boiling point of an organic liquid can be determined experimentally using a Thiele tube or a simple distillation apparatus.
Thiele Tube Method:
-
A small amount of the liquid is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
Determination of pKa by NMR Spectroscopy (General Procedure)
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the pKa of a compound by monitoring the chemical shift changes of specific protons as a function of pH.
General Protocol:
-
A series of solutions of the compound are prepared in buffers of varying, precisely known pH values.
-
The ¹H NMR spectrum of each solution is recorded.
-
The chemical shift of a proton sensitive to the ionization state of the carboxylic acid is plotted against the pH of the solution.
-
The resulting data typically forms a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa value of the acid.
Metabolic Pathway and Biological Interactions
Methoxyacetic acid is the primary and active metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether (EGME). The metabolism of EGME to methoxyacetic acid is a critical step in its toxicity. Methoxyacetic acid has been shown to be a developmental toxicant and can disrupt cellular processes.
The metabolic conversion of EGME to methoxyacetic acid proceeds through a two-step oxidation process.
Caption: Metabolic activation of ethylene glycol monomethyl ether.
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of a synthesized batch of 2-Methoxy-D3-acetic acid.
Caption: General workflow for synthesis and characterization.
References
In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-D3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-D3-acetic acid, a deuterated isotopologue of methoxyacetic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.
Core Chemical Properties
2-Methoxy-D3-acetic acid (CD₃OCH₂COOH) is a stable, isotopically labeled form of methoxyacetic acid. The substitution of deuterium for hydrogen in the methoxy group provides a valuable tool for metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry.
Quantitative Data Summary
| Property | 2-Methoxy-D3-acetic Acid | Methoxyacetic Acid |
| Molecular Formula | C₃H₃D₃O₃ | C₃H₆O₃ |
| Molecular Weight | 93.10 g/mol | 90.08 g/mol [1][2] |
| CAS Number | 345910-00-1 | 625-45-6[1][2] |
| Appearance | - | Colorless, viscous liquid with a pungent odor[1] |
| Boiling Point | - | 202-204 °C (396-399 °F; 475-477 K) |
| Melting Point | - | 7-9 °C (45-48 °F; 280-282 K) |
| Density | - | 1.1768 g/cm³ |
| pKa | - | 3.57 |
| Solubility in Water | - | Soluble |
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of 2-Methoxy-D3-acetic acid are not extensively published. However, general methodologies for the synthesis of deuterated carboxylic acids and the determination of key chemical properties can be adapted.
Synthesis of α-Deuterated Carboxylic Acids
A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O. This approach is efficient and does not require organic solvents. The resulting α-deuterated carboxylic acids can be readily transformed into other labeled compounds.
General Protocol:
-
The corresponding malonic acid derivative is subjected to hydrogen/deuterium exchange with deuterium oxide (D₂O).
-
Subsequent decarboxylation of the deuterated malonic acid yields the desired α-deuterated carboxylic acid.
-
The reaction is typically mild and efficient, often proceeding without the need for organic solvents or other additives.
-
Purification is often not necessary, with yields reported to be in the range of 83-94%.
-
Characterization of the final product for purity and isotopic enrichment is performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Boiling Point (General Procedure)
The boiling point of an organic liquid can be determined experimentally using a Thiele tube or a simple distillation apparatus.
Thiele Tube Method:
-
A small amount of the liquid is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
Determination of pKa by NMR Spectroscopy (General Procedure)
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the pKa of a compound by monitoring the chemical shift changes of specific protons as a function of pH.
General Protocol:
-
A series of solutions of the compound are prepared in buffers of varying, precisely known pH values.
-
The ¹H NMR spectrum of each solution is recorded.
-
The chemical shift of a proton sensitive to the ionization state of the carboxylic acid is plotted against the pH of the solution.
-
The resulting data typically forms a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa value of the acid.
Metabolic Pathway and Biological Interactions
Methoxyacetic acid is the primary and active metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). The metabolism of EGME to methoxyacetic acid is a critical step in its toxicity. Methoxyacetic acid has been shown to be a developmental toxicant and can disrupt cellular processes.
The metabolic conversion of EGME to methoxyacetic acid proceeds through a two-step oxidation process.
Caption: Metabolic activation of ethylene glycol monomethyl ether.
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of a synthesized batch of 2-Methoxy-D3-acetic acid.
Caption: General workflow for synthesis and characterization.
References
A Technical Guide to the Physical and Chemical Characteristics of Deuterated Methoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated methoxyacetic acid is a stable isotope-labeled analog of methoxyacetic acid. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a valuable tool for various scientific applications. This substitution can influence the compound's physical, chemical, and biological properties due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated methoxyacetic acid, alongside relevant experimental protocols and biological pathway interactions. The data presented for the non-deuterated form serves as a crucial baseline for understanding the properties of its deuterated counterpart.
Physical and Chemical Properties
The physical and chemical properties of methoxyacetic acid are well-documented. While specific data for all deuterated variants are not exhaustively available, the properties of methoxyacetic acid-d3 are presented alongside the non-deuterated form for comparison. It is anticipated that other deuterated forms will exhibit similar trends, such as slight increases in molecular weight, boiling point, and density.
General and Physical Properties
| Property | Methoxyacetic Acid | This compound | Source(s) |
| Molecular Formula | C₃H₆O₃ | C₃H₃D₃O₃ | [1] |
| Molecular Weight | 90.08 g/mol | 93.10 g/mol | [1] |
| Appearance | Clear, colorless, viscous liquid | Not specified | [1] |
| Melting Point | 7-9 °C | Not specified | [1] |
| Boiling Point | 202-204 °C | Not specified | [1] |
| Density | 1.1768 g/cm³ | Not specified | |
| pKa | 3.57 | Not specified | |
| Solubility | Soluble in water, ethanol, and diethyl ether | Not specified |
Spectroscopic Data
| Spectroscopic Data | Methoxyacetic Acid | This compound | Source(s) |
| ¹H NMR | Spectra available, shows characteristic peaks for methoxy (B1213986) and methylene (B1212753) protons. | Not specified | |
| ¹³C NMR | Spectra available | Not specified | |
| IR Spectrum | Spectra available | Not specified | |
| Mass Spectrum | Base peak at m/z 45 | Not specified |
Experimental Protocols
Synthesis of Deuterated Methoxyacetic Acid
Several general methods for the synthesis of deuterated compounds can be adapted for methoxyacetic acid. One common industrial route for the synthesis of non-deuterated methoxyacetic acid involves the oxidation of 2-methoxyethanol (B45455). A potential route for synthesizing this compound would involve using deuterated 2-methoxyethanol as a precursor.
Another approach is the reaction of sodium methoxide (B1231860) with monochloroacetic acid. To synthesize a deuterated version, one could employ a deuterated sodium methoxide. A patented method describes the reaction of monochloroacetic acid with sodium methylate in a methanolic solvent at an elevated temperature.
The general workflow for synthesis can be visualized as follows:
References
A Technical Guide to the Physical and Chemical Characteristics of Deuterated Methoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated methoxyacetic acid is a stable isotope-labeled analog of methoxyacetic acid. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a valuable tool for various scientific applications. This substitution can influence the compound's physical, chemical, and biological properties due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated methoxyacetic acid, alongside relevant experimental protocols and biological pathway interactions. The data presented for the non-deuterated form serves as a crucial baseline for understanding the properties of its deuterated counterpart.
Physical and Chemical Properties
The physical and chemical properties of methoxyacetic acid are well-documented. While specific data for all deuterated variants are not exhaustively available, the properties of methoxyacetic acid-d3 are presented alongside the non-deuterated form for comparison. It is anticipated that other deuterated forms will exhibit similar trends, such as slight increases in molecular weight, boiling point, and density.
General and Physical Properties
| Property | Methoxyacetic Acid | This compound | Source(s) |
| Molecular Formula | C₃H₆O₃ | C₃H₃D₃O₃ | [1] |
| Molecular Weight | 90.08 g/mol | 93.10 g/mol | [1] |
| Appearance | Clear, colorless, viscous liquid | Not specified | [1] |
| Melting Point | 7-9 °C | Not specified | [1] |
| Boiling Point | 202-204 °C | Not specified | [1] |
| Density | 1.1768 g/cm³ | Not specified | |
| pKa | 3.57 | Not specified | |
| Solubility | Soluble in water, ethanol, and diethyl ether | Not specified |
Spectroscopic Data
| Spectroscopic Data | Methoxyacetic Acid | This compound | Source(s) |
| ¹H NMR | Spectra available, shows characteristic peaks for methoxy and methylene protons. | Not specified | |
| ¹³C NMR | Spectra available | Not specified | |
| IR Spectrum | Spectra available | Not specified | |
| Mass Spectrum | Base peak at m/z 45 | Not specified |
Experimental Protocols
Synthesis of Deuterated Methoxyacetic Acid
Several general methods for the synthesis of deuterated compounds can be adapted for methoxyacetic acid. One common industrial route for the synthesis of non-deuterated methoxyacetic acid involves the oxidation of 2-methoxyethanol. A potential route for synthesizing this compound would involve using deuterated 2-methoxyethanol as a precursor.
Another approach is the reaction of sodium methoxide with monochloroacetic acid. To synthesize a deuterated version, one could employ a deuterated sodium methoxide. A patented method describes the reaction of monochloroacetic acid with sodium methylate in a methanolic solvent at an elevated temperature.
The general workflow for synthesis can be visualized as follows:
References
2-Methoxy-D3-acetic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide focuses on 2-Methoxy-D3-acetic acid, a deuterated form of methoxyacetic acid. The integration of deuterium, a stable isotope of hydrogen, makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in analytical chemistry.
Below is a summary of the key identifiers for 2-Methoxy-D3-acetic acid:
| Identifier | Value | Citation |
| CAS Number | 345910-00-1 | |
| Molecular Formula | C₃H₃D₃O₃ | [1] |
| Synonyms | Acetic acid, methoxy-d3-; 2-(Methoxy-d3)acetic acid; Methoxyacetic acid-d3 | [2] |
Physicochemical Data
Quantitative data for 2-Methoxy-D3-acetic acid is primarily available from commercial suppliers. The following table summarizes key physicochemical properties. It is important to note that detailed experimental data in peer-reviewed literature for this specific deuterated compound is limited. The data for the non-deuterated analogue, methoxyacetic acid (CAS 625-45-6), is provided for context.
| Property | 2-Methoxy-D3-acetic acid | Methoxyacetic acid (Non-deuterated) | Citation |
| Molecular Weight | 93.10 g/mol | 90.08 g/mol | |
| Appearance | Not specified (typically a neat solid or liquid) | Clear, colorless, viscous liquid | |
| Boiling Point | Not specified | 202-204 °C | |
| Melting Point | Not specified | 7-9 °C | |
| Purity | Typically ≥98% Chemical Purity, ≥99 atom % D | - |
Applications in Research
While specific experimental protocols for 2-Methoxy-D3-acetic acid are not extensively documented in publicly available research, its primary application lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, methoxyacetic acid. Methoxyacetic acid is a known metabolite of several industrial solvents, such as 2-methoxyethanol, and is studied for its potential toxicity.
The use of a deuterated standard like 2-Methoxy-D3-acetic acid is crucial for accurate quantification in complex biological matrices because it co-elutes with the analyte of interest but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the use of 2-Methoxy-D3-acetic acid as an internal standard in a research setting. This is a representative workflow and would require optimization for specific experimental conditions.
Potential Signaling and Metabolic Pathways
Direct research on the signaling pathways affected by 2-Methoxy-D3-acetic acid is not available. However, studies on its non-deuterated analog, methoxyacetic acid, indicate that it is a metabolite of ethylene glycol monomethyl ether (EGME). The toxicity of EGME is largely attributed to the formation of methoxyacetic acid. This metabolite can be activated to methoxyacetyl coenzyme A and subsequently enter the Krebs cycle or fatty acid biosynthesis pathways.
The diagram below illustrates the metabolic conversion of 2-methoxyethanol to methoxyacetic acid. The deuterated form would be expected to follow the same pathway.
Experimental Protocols
-
Standard Curve Preparation: A series of calibration standards containing known concentrations of non-deuterated methoxyacetic acid are prepared. Each standard is spiked with a constant, known concentration of 2-Methoxy-D3-acetic acid.
-
Sample Preparation: Biological or environmental samples are spiked with the same concentration of 2-Methoxy-D3-acetic acid as used in the calibration standards. This is followed by an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both methoxyacetic acid and 2-Methoxy-D3-acetic acid.
-
Quantification: The concentration of methoxyacetic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
2-Methoxy-D3-acetic acid is a valuable tool for researchers, primarily serving as an internal standard for the accurate quantification of methoxyacetic acid. While in-depth studies on its own biological effects are limited, its utility in analytical chemistry is well-established by the principles of stable isotope dilution analysis. Researchers in toxicology, drug metabolism, and environmental science can leverage this compound to achieve reliable and reproducible quantification of its non-deuterated analog. Future research may explore its use as a tracer to further elucidate the metabolic pathways and toxicological effects of methoxyacetic acid.
References
2-Methoxy-D3-acetic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide focuses on 2-Methoxy-D3-acetic acid, a deuterated form of methoxyacetic acid. The integration of deuterium, a stable isotope of hydrogen, makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in analytical chemistry.
Below is a summary of the key identifiers for 2-Methoxy-D3-acetic acid:
| Identifier | Value | Citation |
| CAS Number | 345910-00-1 | |
| Molecular Formula | C₃H₃D₃O₃ | [1] |
| Synonyms | Acetic acid, methoxy-d3-; 2-(Methoxy-d3)acetic acid; Methoxyacetic acid-d3 | [2] |
Physicochemical Data
Quantitative data for 2-Methoxy-D3-acetic acid is primarily available from commercial suppliers. The following table summarizes key physicochemical properties. It is important to note that detailed experimental data in peer-reviewed literature for this specific deuterated compound is limited. The data for the non-deuterated analogue, methoxyacetic acid (CAS 625-45-6), is provided for context.
| Property | 2-Methoxy-D3-acetic acid | Methoxyacetic acid (Non-deuterated) | Citation |
| Molecular Weight | 93.10 g/mol | 90.08 g/mol | |
| Appearance | Not specified (typically a neat solid or liquid) | Clear, colorless, viscous liquid | |
| Boiling Point | Not specified | 202-204 °C | |
| Melting Point | Not specified | 7-9 °C | |
| Purity | Typically ≥98% Chemical Purity, ≥99 atom % D | - |
Applications in Research
While specific experimental protocols for 2-Methoxy-D3-acetic acid are not extensively documented in publicly available research, its primary application lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, methoxyacetic acid. Methoxyacetic acid is a known metabolite of several industrial solvents, such as 2-methoxyethanol (B45455), and is studied for its potential toxicity.
The use of a deuterated standard like 2-Methoxy-D3-acetic acid is crucial for accurate quantification in complex biological matrices because it co-elutes with the analyte of interest but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the use of 2-Methoxy-D3-acetic acid as an internal standard in a research setting. This is a representative workflow and would require optimization for specific experimental conditions.
Potential Signaling and Metabolic Pathways
Direct research on the signaling pathways affected by 2-Methoxy-D3-acetic acid is not available. However, studies on its non-deuterated analog, methoxyacetic acid, indicate that it is a metabolite of ethylene (B1197577) glycol monomethyl ether (EGME). The toxicity of EGME is largely attributed to the formation of methoxyacetic acid. This metabolite can be activated to methoxyacetyl coenzyme A and subsequently enter the Krebs cycle or fatty acid biosynthesis pathways.
The diagram below illustrates the metabolic conversion of 2-methoxyethanol to methoxyacetic acid. The deuterated form would be expected to follow the same pathway.
Experimental Protocols
-
Standard Curve Preparation: A series of calibration standards containing known concentrations of non-deuterated methoxyacetic acid are prepared. Each standard is spiked with a constant, known concentration of 2-Methoxy-D3-acetic acid.
-
Sample Preparation: Biological or environmental samples are spiked with the same concentration of 2-Methoxy-D3-acetic acid as used in the calibration standards. This is followed by an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both methoxyacetic acid and 2-Methoxy-D3-acetic acid.
-
Quantification: The concentration of methoxyacetic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
2-Methoxy-D3-acetic acid is a valuable tool for researchers, primarily serving as an internal standard for the accurate quantification of methoxyacetic acid. While in-depth studies on its own biological effects are limited, its utility in analytical chemistry is well-established by the principles of stable isotope dilution analysis. Researchers in toxicology, drug metabolism, and environmental science can leverage this compound to achieve reliable and reproducible quantification of its non-deuterated analog. Future research may explore its use as a tracer to further elucidate the metabolic pathways and toxicological effects of methoxyacetic acid.
References
A Technical Guide to 2-Methoxy-D3-acetic acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Methoxy-D3-acetic acid, a deuterated analog of methoxyacetic acid, for its application in research and development. This document covers commercial sourcing, key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its relevant biological pathways.
Commercial Availability and Key Properties
2-Methoxy-D3-acetic acid is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the purity, isotopic enrichment, and available analytical data when selecting a supplier.
Table 1: Comparison of Commercial Suppliers for 2-Methoxy-D3-acetic acid
| Supplier | Product Number (Example) | Purity Specification | Isotopic Enrichment | Available Quantities | Certificate of Analysis |
| LGC Standards | CDN-D-2854 | ≥98% Chemical Purity | ≥99 atom % D | 0.1 g, 0.25 g | Available |
| Santa Cruz Biotechnology | sc-212383 | Not specified | Not specified | 100 mg, 500 mg, 1 g | Available upon request |
| Toronto Research Chemicals | M260827 | Not specified | Not specified | 10 mg, 100 mg | Available |
Table 2: Physicochemical Properties of 2-Methoxy-D3-acetic acid
| Property | Value |
| CAS Number | 345910-00-1[1][2] |
| Molecular Formula | C₃H₃D₃O₃ |
| Molecular Weight | 93.10 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~203-204 °C (for non-deuterated) |
| Melting Point | ~7 °C (for non-deuterated) |
| pKa | ~3.57 (for non-deuterated) |
| Solubility | Soluble in water, ethanol, diethyl ether |
Synthesis and Purification
The following is a representative protocol for the synthesis of 2-Methoxy-D3-acetic acid, based on established chemical principles.
Synthesis Workflow
Caption: Synthetic workflow for 2-Methoxy-D3-acetic acid.
Experimental Protocol: Synthesis
Materials:
-
Methanol-d4 (CD₃OD)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl bromoacetate
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Sodium Methoxide-d3: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Methanol-d4 (1.0 eq) dropwise to the suspension. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of sodium methoxide-d3.
-
Williamson Ether Synthesis: To the freshly prepared sodium methoxide-d3 solution, add methyl bromoacetate (1.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.
-
Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-methoxy-d3-acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol (B129727) and a 1 M aqueous solution of sodium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidification and Extraction: After hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methoxy-D3-acetic acid.
Experimental Protocol: Purification
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: This is the preferred method for larger quantities. The product is distilled under reduced pressure to separate it from non-volatile impurities.
-
Column Chromatography: For smaller quantities or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed using a solvent system such as a gradient of methanol in dichloromethane.
Analytical Methods
Accurate quantification and characterization of 2-Methoxy-D3-acetic acid are crucial for its use in research.
Analytical Workflow
Caption: Analytical workflow for 2-Methoxy-D3-acetic acid characterization.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxy-D3-acetic acid: Precursor ion (m/z) 92.1 -> Product ion (m/z) 46.0 (for quantification), 92.1 -> 32.0 (for confirmation).
-
Methoxyacetic acid (non-deuterated): Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0.
-
Determination of Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment can be determined by comparing the mass spectra of the deuterated and non-deuterated standards.[3] The relative intensities of the molecular ion peaks (M+H or M-H) and their corresponding isotopologues are used to calculate the percentage of deuterium (B1214612) incorporation. High-resolution mass spectrometry can provide more accurate measurements by resolving isobaric interferences.
Biological Significance and Signaling Pathway
Methoxyacetic acid, the non-deuterated form of the title compound, is a known metabolite of ethylene (B1197577) glycol monomethyl ether (EGME). It is recognized for its reproductive and developmental toxicity. The primary mechanism of its toxicity is believed to involve the inhibition of histone deacetylases (HDACs).
Caption: Metabolic and toxicity pathway of methoxyacetic acid.
The use of 2-Methoxy-D3-acetic acid as an internal standard in pharmacokinetic and metabolic studies allows for the precise quantification of methoxyacetic acid in biological matrices, helping to elucidate its toxicological profile and metabolic fate.
References
A Technical Guide to 2-Methoxy-D3-acetic acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Methoxy-D3-acetic acid, a deuterated analog of methoxyacetic acid, for its application in research and development. This document covers commercial sourcing, key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its relevant biological pathways.
Commercial Availability and Key Properties
2-Methoxy-D3-acetic acid is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the purity, isotopic enrichment, and available analytical data when selecting a supplier.
Table 1: Comparison of Commercial Suppliers for 2-Methoxy-D3-acetic acid
| Supplier | Product Number (Example) | Purity Specification | Isotopic Enrichment | Available Quantities | Certificate of Analysis |
| LGC Standards | CDN-D-2854 | ≥98% Chemical Purity | ≥99 atom % D | 0.1 g, 0.25 g | Available |
| Santa Cruz Biotechnology | sc-212383 | Not specified | Not specified | 100 mg, 500 mg, 1 g | Available upon request |
| Toronto Research Chemicals | M260827 | Not specified | Not specified | 10 mg, 100 mg | Available |
Table 2: Physicochemical Properties of 2-Methoxy-D3-acetic acid
| Property | Value |
| CAS Number | 345910-00-1[1][2] |
| Molecular Formula | C₃H₃D₃O₃ |
| Molecular Weight | 93.10 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~203-204 °C (for non-deuterated) |
| Melting Point | ~7 °C (for non-deuterated) |
| pKa | ~3.57 (for non-deuterated) |
| Solubility | Soluble in water, ethanol, diethyl ether |
Synthesis and Purification
The following is a representative protocol for the synthesis of 2-Methoxy-D3-acetic acid, based on established chemical principles.
Synthesis Workflow
Caption: Synthetic workflow for 2-Methoxy-D3-acetic acid.
Experimental Protocol: Synthesis
Materials:
-
Methanol-d4 (CD₃OD)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl bromoacetate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Sodium Methoxide-d3: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Methanol-d4 (1.0 eq) dropwise to the suspension. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of sodium methoxide-d3.
-
Williamson Ether Synthesis: To the freshly prepared sodium methoxide-d3 solution, add methyl bromoacetate (1.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.
-
Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-methoxy-d3-acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidification and Extraction: After hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methoxy-D3-acetic acid.
Experimental Protocol: Purification
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: This is the preferred method for larger quantities. The product is distilled under reduced pressure to separate it from non-volatile impurities.
-
Column Chromatography: For smaller quantities or to remove closely related impurities, silica gel column chromatography can be employed using a solvent system such as a gradient of methanol in dichloromethane.
Analytical Methods
Accurate quantification and characterization of 2-Methoxy-D3-acetic acid are crucial for its use in research.
Analytical Workflow
Caption: Analytical workflow for 2-Methoxy-D3-acetic acid characterization.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxy-D3-acetic acid: Precursor ion (m/z) 92.1 -> Product ion (m/z) 46.0 (for quantification), 92.1 -> 32.0 (for confirmation).
-
Methoxyacetic acid (non-deuterated): Precursor ion (m/z) 89.0 -> Product ion (m/z) 43.0.
-
Determination of Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment can be determined by comparing the mass spectra of the deuterated and non-deuterated standards.[3] The relative intensities of the molecular ion peaks (M+H or M-H) and their corresponding isotopologues are used to calculate the percentage of deuterium incorporation. High-resolution mass spectrometry can provide more accurate measurements by resolving isobaric interferences.
Biological Significance and Signaling Pathway
Methoxyacetic acid, the non-deuterated form of the title compound, is a known metabolite of ethylene glycol monomethyl ether (EGME). It is recognized for its reproductive and developmental toxicity. The primary mechanism of its toxicity is believed to involve the inhibition of histone deacetylases (HDACs).
Caption: Metabolic and toxicity pathway of methoxyacetic acid.
The use of 2-Methoxy-D3-acetic acid as an internal standard in pharmacokinetic and metabolic studies allows for the precise quantification of methoxyacetic acid in biological matrices, helping to elucidate its toxicological profile and metabolic fate.
References
Navigating the Safe Handling and Application of 2-Methoxy-D3-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and a representative experimental application for 2-Methoxy-D3-acetic acid. The information is curated to meet the needs of professionals in research and drug development, with a focus on ensuring laboratory safety and proper utilization of this isotopically labeled compound.
Section 1: Chemical and Physical Properties
2-Methoxy-D3-acetic acid is a deuterated form of methoxyacetic acid. The incorporation of deuterium (B1214612) atoms in the methoxy (B1213986) group makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
| Property | Value | Reference |
| Chemical Formula | C₃D₃H₃O₃ | [1] |
| Molecular Weight | 93.10 g/mol | [1] |
| CAS Number | 345910-00-1 | [1] |
| Appearance | Neat | [1] |
| Purity | Typically ≥98% chemical purity, ≥99 atom % D | [1] |
| Storage Temperature | Room Temperature |
Section 2: Safety Data Sheet Summary
The safety profile of 2-Methoxy-D3-acetic acid is analogous to its non-deuterated form, methoxyacetic acid. It is a hazardous substance that requires careful handling. The following tables summarize the key hazard information.
Hazard Identification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
| H360FD | May damage fertility. May damage the unborn child. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
Fire-Fighting Measures
| Suitable Extinguishing Media | Unsuitable Extinguishing Media |
| Dry chemical, CO₂, water spray, or alcohol-resistant foam. | Water jet may spread the fire. |
In case of fire, poisonous gases are produced.
Accidental Release Measures
| Personal Precautions | Environmental Precautions | Methods for Cleaning Up |
| Wear personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. | Should not be released into the environment. | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. |
Section 3: Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with 2-Methoxy-D3-acetic acid. The following logical workflow outlines the key precautions.
Caption: Logical workflow for the safe handling and storage of 2-Methoxy-D3-acetic acid.
Section 4: Experimental Protocol - Quantification of Methoxyacetic Acid in Urine using LC-MS/MS
The primary application of 2-Methoxy-D3-acetic acid is as an internal standard for the accurate quantification of methoxyacetic acid in biological matrices. This is particularly relevant in toxicology studies and occupational exposure monitoring, as methoxyacetic acid is a metabolite of ethylene (B1197577) glycol monomethyl ether.
Objective
To determine the concentration of methoxyacetic acid (MAA) in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 2-Methoxy-D3-acetic acid as an internal standard (IS).
Materials and Reagents
-
Methoxyacetic acid (MAA) standard
-
2-Methoxy-D3-acetic acid (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples (control and study samples)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18 reverse-phase)
Sample Preparation Workflow
Caption: Experimental workflow for preparing urine samples for MAA analysis.
Detailed Methodology
-
Preparation of Standards:
-
Prepare a stock solution of MAA (1 mg/mL) in methanol.
-
Prepare a stock solution of 2-Methoxy-D3-acetic acid (1 mg/mL) in methanol.
-
Create a series of working standard solutions of MAA by serial dilution of the stock solution.
-
Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the IS stock solution.
-
-
Sample Preparation:
-
To 100 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the working internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MAA from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the following mass transitions (MRM - Multiple Reaction Monitoring):
-
MAA: Precursor ion (m/z) -> Product ion (m/z)
-
2-Methoxy-D3-acetic acid (IS): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both MAA and the IS.
-
Calculate the peak area ratio (MAA/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the MAA standards.
-
Determine the concentration of MAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Toxicological Information and Signaling Pathways
Methoxyacetic acid is a known reproductive toxicant. Its toxicity is believed to stem from its metabolic effects, particularly the inhibition of mitochondrial function. This can disrupt energy metabolism in rapidly dividing cells, such as those involved in spermatogenesis. The use of deuterated standards like 2-Methoxy-D3-acetic acid is crucial for accurately studying the pharmacokinetics and toxicodynamics of methoxyacetic acid.
Caption: Simplified signaling pathway illustrating the metabolic activation and toxicological effect of methoxyacetic acid.
This guide provides a comprehensive overview of the safety, handling, and a key application of 2-Methoxy-D3-acetic acid. By adhering to these guidelines and understanding the scientific context of its use, researchers can ensure a safe laboratory environment and the generation of high-quality, reliable data.
References
Navigating the Safe Handling and Application of 2-Methoxy-D3-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and a representative experimental application for 2-Methoxy-D3-acetic acid. The information is curated to meet the needs of professionals in research and drug development, with a focus on ensuring laboratory safety and proper utilization of this isotopically labeled compound.
Section 1: Chemical and Physical Properties
2-Methoxy-D3-acetic acid is a deuterated form of methoxyacetic acid. The incorporation of deuterium atoms in the methoxy group makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
| Property | Value | Reference |
| Chemical Formula | C₃D₃H₃O₃ | [1] |
| Molecular Weight | 93.10 g/mol | [1] |
| CAS Number | 345910-00-1 | [1] |
| Appearance | Neat | [1] |
| Purity | Typically ≥98% chemical purity, ≥99 atom % D | [1] |
| Storage Temperature | Room Temperature |
Section 2: Safety Data Sheet Summary
The safety profile of 2-Methoxy-D3-acetic acid is analogous to its non-deuterated form, methoxyacetic acid. It is a hazardous substance that requires careful handling. The following tables summarize the key hazard information.
Hazard Identification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
| H360FD | May damage fertility. May damage the unborn child. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
Fire-Fighting Measures
| Suitable Extinguishing Media | Unsuitable Extinguishing Media |
| Dry chemical, CO₂, water spray, or alcohol-resistant foam. | Water jet may spread the fire. |
In case of fire, poisonous gases are produced.
Accidental Release Measures
| Personal Precautions | Environmental Precautions | Methods for Cleaning Up |
| Wear personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. | Should not be released into the environment. | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. |
Section 3: Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risks associated with 2-Methoxy-D3-acetic acid. The following logical workflow outlines the key precautions.
Caption: Logical workflow for the safe handling and storage of 2-Methoxy-D3-acetic acid.
Section 4: Experimental Protocol - Quantification of Methoxyacetic Acid in Urine using LC-MS/MS
The primary application of 2-Methoxy-D3-acetic acid is as an internal standard for the accurate quantification of methoxyacetic acid in biological matrices. This is particularly relevant in toxicology studies and occupational exposure monitoring, as methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether.
Objective
To determine the concentration of methoxyacetic acid (MAA) in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 2-Methoxy-D3-acetic acid as an internal standard (IS).
Materials and Reagents
-
Methoxyacetic acid (MAA) standard
-
2-Methoxy-D3-acetic acid (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Urine samples (control and study samples)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18 reverse-phase)
Sample Preparation Workflow
Caption: Experimental workflow for preparing urine samples for MAA analysis.
Detailed Methodology
-
Preparation of Standards:
-
Prepare a stock solution of MAA (1 mg/mL) in methanol.
-
Prepare a stock solution of 2-Methoxy-D3-acetic acid (1 mg/mL) in methanol.
-
Create a series of working standard solutions of MAA by serial dilution of the stock solution.
-
Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the IS stock solution.
-
-
Sample Preparation:
-
To 100 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the working internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MAA from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the following mass transitions (MRM - Multiple Reaction Monitoring):
-
MAA: Precursor ion (m/z) -> Product ion (m/z)
-
2-Methoxy-D3-acetic acid (IS): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both MAA and the IS.
-
Calculate the peak area ratio (MAA/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the MAA standards.
-
Determine the concentration of MAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Toxicological Information and Signaling Pathways
Methoxyacetic acid is a known reproductive toxicant. Its toxicity is believed to stem from its metabolic effects, particularly the inhibition of mitochondrial function. This can disrupt energy metabolism in rapidly dividing cells, such as those involved in spermatogenesis. The use of deuterated standards like 2-Methoxy-D3-acetic acid is crucial for accurately studying the pharmacokinetics and toxicodynamics of methoxyacetic acid.
Caption: Simplified signaling pathway illustrating the metabolic activation and toxicological effect of methoxyacetic acid.
This guide provides a comprehensive overview of the safety, handling, and a key application of 2-Methoxy-D3-acetic acid. By adhering to these guidelines and understanding the scientific context of its use, researchers can ensure a safe laboratory environment and the generation of high-quality, reliable data.
References
Applications of 2-Methoxy-D3-acetic acid in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. The accuracy and reliability of metabolomic analyses are paramount for obtaining meaningful biological insights. A key challenge in quantitative metabolomics is overcoming analytical variability introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative workflows, enabling precise and accurate quantification of endogenous metabolites.
This technical guide focuses on the applications of 2-Methoxy-D3-acetic acid, a deuterated analog of methoxyacetic acid, in the field of metabolomics. Its structural similarity to various small polar metabolites, particularly short-chain fatty acids and other organic acids, makes it a valuable tool for researchers. This document will provide a detailed overview of its utility as an internal standard in mass spectrometry-based metabolomics, delve into its role in derivatization strategies, and present detailed experimental protocols for its application in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Principles: The Role of Internal Standards in Quantitative Metabolomics
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample processing and to account for variations in instrument response.[1][2] An ideal internal standard exhibits similar physicochemical properties to the analyte of interest but is distinguishable by the analytical instrument, typically due to a difference in mass. Stable isotope-labeled standards, such as 2-Methoxy-D3-acetic acid, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the target analyte and experience similar ionization efficiency and matrix effects.[3][4] The use of a deuterated internal standard allows for the calculation of the analyte-to-internal standard peak area ratio, which is then used to determine the concentration of the analyte from a calibration curve. This ratiometric measurement significantly improves the precision and accuracy of quantification.
Applications of 2-Methoxy-D3-acetic acid
Internal Standard for Quantitative Analysis
2-Methoxy-D3-acetic acid serves as an excellent internal standard for the quantification of a range of small polar metabolites, particularly short-chain fatty acids (SCFAs) and other organic acids. Its utility stems from its structural analogy to these compounds, ensuring that it behaves similarly during extraction, derivatization (if required), and chromatographic separation.
Key Advantages:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As 2-Methoxy-D3-acetic acid is similarly affected by the matrix as the target analytes, it provides a reliable means of correction.
-
Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, variations in injection volume, ionization efficiency, and detector response are minimized, leading to higher precision and accuracy.[3]
-
Absolute Quantification: When used in conjunction with a calibration curve prepared with known concentrations of the target analyte and a fixed concentration of the internal standard, 2-Methoxy-D3-acetic acid enables the absolute quantification of metabolites in biological samples.
Quantitative Performance Data:
While specific performance data for 2-Methoxy-D3-acetic acid is not extensively published in peer-reviewed literature, the principles of using deuterated internal standards are well-established. The following table summarizes typical performance characteristics that can be expected when using a validated method with a suitable deuterated internal standard for the quantification of analogous short-chain fatty acids.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.99 |
| Recovery | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range |
Note: These are generalized performance characteristics. Actual values will be method and matrix-dependent and must be determined during method validation.
Role in Derivatization Strategies
Derivatization is a chemical modification process used to enhance the analytical properties of compounds, particularly for GC-MS analysis where volatility and thermal stability are crucial. In some LC-MS applications, derivatization can improve chromatographic separation and ionization efficiency.
While 2-Methoxy-D3-acetic acid is primarily used as an internal standard, deuterated reagents, in general, can be employed in derivatization for isotope-coded derivatization strategies. This involves using a mixture of light (non-deuterated) and heavy (deuterated) derivatizing agents to label the same functional group on different samples (e.g., control vs. treated). When the samples are mixed and analyzed, the relative abundance of the light and heavy-labeled analytes provides a precise measure of their relative quantification.
Although direct derivatization with 2-Methoxy-D3-acetic acid is not a common application, its presence as an internal standard during a derivatization procedure for other analytes is critical to control for variability in the derivatization reaction itself.
Experimental Protocols
The following sections provide detailed methodologies for the use of 2-Methoxy-D3-acetic acid as an internal standard in both GC-MS and LC-MS platforms for the analysis of small polar metabolites.
Workflow for Metabolite Quantification using an Internal Standard
Caption: General workflow for quantitative metabolomics using an internal standard.
Protocol 1: GC-MS Analysis of Organic Acids
This protocol describes a general procedure for the analysis of organic acids in biological fluids using 2-Methoxy-D3-acetic acid as an internal standard, followed by derivatization.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of plasma or urine)
-
2-Methoxy-D3-acetic acid solution (10 µg/mL in methanol)
-
Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS vial with an insert.
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
5. Data Analysis:
-
Integrate the peak areas of the target organic acids and the 2-Methoxy-D3-acetic acid internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the organic acids in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids
This protocol outlines a method for the direct analysis of short-chain fatty acids in biological fluids using 2-Methoxy-D3-acetic acid as an internal standard without derivatization.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of plasma or fecal water)
-
2-Methoxy-D3-acetic acid solution (1 µg/mL in water)
-
Protein precipitation/extraction solvent (e.g., 0.1% formic acid in acetonitrile)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
LC-MS vials
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute and incubate at 4°C for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Define the MRM transitions for each short-chain fatty acid and for 2-Methoxy-D3-acetic acid.
-
Integrate the peak areas for each MRM transition.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Quantify the SCFAs using a calibration curve prepared in a similar matrix.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation in metabolomics.
Conclusion
2-Methoxy-D3-acetic acid is a versatile and valuable tool for quantitative metabolomics. Its primary application as an internal standard in both GC-MS and LC-MS methodologies significantly enhances the accuracy, precision, and reliability of the quantification of small polar metabolites like short-chain fatty acids and other organic acids. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate robust analytical methods for their specific metabolomics applications. By adhering to sound analytical principles and rigorous method validation, the use of 2-Methoxy-D3-acetic acid can contribute to the generation of high-quality, reproducible data, ultimately advancing our understanding of complex biological systems.
References
- 1. metbio.net [metbio.net]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Applications of 2-Methoxy-D3-acetic acid in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. The accuracy and reliability of metabolomic analyses are paramount for obtaining meaningful biological insights. A key challenge in quantitative metabolomics is overcoming analytical variability introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative workflows, enabling precise and accurate quantification of endogenous metabolites.
This technical guide focuses on the applications of 2-Methoxy-D3-acetic acid, a deuterated analog of methoxyacetic acid, in the field of metabolomics. Its structural similarity to various small polar metabolites, particularly short-chain fatty acids and other organic acids, makes it a valuable tool for researchers. This document will provide a detailed overview of its utility as an internal standard in mass spectrometry-based metabolomics, delve into its role in derivatization strategies, and present detailed experimental protocols for its application in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Principles: The Role of Internal Standards in Quantitative Metabolomics
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample processing and to account for variations in instrument response.[1][2] An ideal internal standard exhibits similar physicochemical properties to the analyte of interest but is distinguishable by the analytical instrument, typically due to a difference in mass. Stable isotope-labeled standards, such as 2-Methoxy-D3-acetic acid, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the target analyte and experience similar ionization efficiency and matrix effects.[3][4] The use of a deuterated internal standard allows for the calculation of the analyte-to-internal standard peak area ratio, which is then used to determine the concentration of the analyte from a calibration curve. This ratiometric measurement significantly improves the precision and accuracy of quantification.
Applications of 2-Methoxy-D3-acetic acid
Internal Standard for Quantitative Analysis
2-Methoxy-D3-acetic acid serves as an excellent internal standard for the quantification of a range of small polar metabolites, particularly short-chain fatty acids (SCFAs) and other organic acids. Its utility stems from its structural analogy to these compounds, ensuring that it behaves similarly during extraction, derivatization (if required), and chromatographic separation.
Key Advantages:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As 2-Methoxy-D3-acetic acid is similarly affected by the matrix as the target analytes, it provides a reliable means of correction.
-
Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, variations in injection volume, ionization efficiency, and detector response are minimized, leading to higher precision and accuracy.[3]
-
Absolute Quantification: When used in conjunction with a calibration curve prepared with known concentrations of the target analyte and a fixed concentration of the internal standard, 2-Methoxy-D3-acetic acid enables the absolute quantification of metabolites in biological samples.
Quantitative Performance Data:
While specific performance data for 2-Methoxy-D3-acetic acid is not extensively published in peer-reviewed literature, the principles of using deuterated internal standards are well-established. The following table summarizes typical performance characteristics that can be expected when using a validated method with a suitable deuterated internal standard for the quantification of analogous short-chain fatty acids.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.99 |
| Recovery | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range |
Note: These are generalized performance characteristics. Actual values will be method and matrix-dependent and must be determined during method validation.
Role in Derivatization Strategies
Derivatization is a chemical modification process used to enhance the analytical properties of compounds, particularly for GC-MS analysis where volatility and thermal stability are crucial. In some LC-MS applications, derivatization can improve chromatographic separation and ionization efficiency.
While 2-Methoxy-D3-acetic acid is primarily used as an internal standard, deuterated reagents, in general, can be employed in derivatization for isotope-coded derivatization strategies. This involves using a mixture of light (non-deuterated) and heavy (deuterated) derivatizing agents to label the same functional group on different samples (e.g., control vs. treated). When the samples are mixed and analyzed, the relative abundance of the light and heavy-labeled analytes provides a precise measure of their relative quantification.
Although direct derivatization with 2-Methoxy-D3-acetic acid is not a common application, its presence as an internal standard during a derivatization procedure for other analytes is critical to control for variability in the derivatization reaction itself.
Experimental Protocols
The following sections provide detailed methodologies for the use of 2-Methoxy-D3-acetic acid as an internal standard in both GC-MS and LC-MS platforms for the analysis of small polar metabolites.
Workflow for Metabolite Quantification using an Internal Standard
Caption: General workflow for quantitative metabolomics using an internal standard.
Protocol 1: GC-MS Analysis of Organic Acids
This protocol describes a general procedure for the analysis of organic acids in biological fluids using 2-Methoxy-D3-acetic acid as an internal standard, followed by derivatization.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of plasma or urine)
-
2-Methoxy-D3-acetic acid solution (10 µg/mL in methanol)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS vials with inserts
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS vial with an insert.
4. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
5. Data Analysis:
-
Integrate the peak areas of the target organic acids and the 2-Methoxy-D3-acetic acid internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the organic acids in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids
This protocol outlines a method for the direct analysis of short-chain fatty acids in biological fluids using 2-Methoxy-D3-acetic acid as an internal standard without derivatization.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL of plasma or fecal water)
-
2-Methoxy-D3-acetic acid solution (1 µg/mL in water)
-
Protein precipitation/extraction solvent (e.g., 0.1% formic acid in acetonitrile)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS vials
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute and incubate at 4°C for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Define the MRM transitions for each short-chain fatty acid and for 2-Methoxy-D3-acetic acid.
-
Integrate the peak areas for each MRM transition.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Quantify the SCFAs using a calibration curve prepared in a similar matrix.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation in metabolomics.
Conclusion
2-Methoxy-D3-acetic acid is a versatile and valuable tool for quantitative metabolomics. Its primary application as an internal standard in both GC-MS and LC-MS methodologies significantly enhances the accuracy, precision, and reliability of the quantification of small polar metabolites like short-chain fatty acids and other organic acids. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate robust analytical methods for their specific metabolomics applications. By adhering to sound analytical principles and rigorous method validation, the use of 2-Methoxy-D3-acetic acid can contribute to the generation of high-quality, reproducible data, ultimately advancing our understanding of complex biological systems.
References
- 1. metbio.net [metbio.net]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
The Analytical and Toxicological Profile of 2-Methoxyacetic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the use of 2-Methoxy-D3-acetic acid as a metabolite biomarker.
This technical guide provides a comprehensive overview of 2-Methoxy-D3-acetic acid, its application as a metabolite biomarker, and the associated analytical methodologies and toxicological pathways. This document is intended for researchers, scientists, and drug development professionals working in areas of toxicology, occupational health, and drug metabolism.
Introduction to 2-Methoxyacetic Acid as a Biomarker
2-Methoxyacetic acid (MAA) is the primary metabolite of several industrial solvents, most notably ethylene (B1197577) glycol monomethyl ether (EGME) and ethylene glycol dimethyl ether (EGdiME).[1][2] Due to its direct correlation with exposure to these parent compounds, urinary MAA is a reliable biomarker for assessing occupational and environmental exposure.[1][2] The deuterated form, 2-Methoxy-D3-acetic acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring high accuracy and precision in biomonitoring studies.[3]
The monitoring of MAA is critical due to its established reproductive and developmental toxicity. Understanding its metabolic formation, toxicological effects, and the analytical methods for its quantification is essential for risk assessment and ensuring workplace safety.
Metabolic Pathway and Toxicological Significance
2-Methoxyacetic acid is formed in vivo through the oxidation of 2-methoxyethanol, a process mediated by alcohol dehydrogenases. Its accumulation is linked to various adverse health effects, with a primary mechanism of toxicity being the disruption of mitochondrial function.
Signaling Pathway of 2-Methoxyacetic Acid-Induced Mitochondrial Dysfunction
The toxicity of MAA is primarily attributed to its ability to inhibit the mitochondrial respiratory chain. This disruption of cellular energy metabolism is a key event in the pathogenesis of its toxic effects. MAA has been shown to inhibit State 3 respiration, which is the active state of oxidative phosphorylation. The specific targets within the respiratory chain include Complex I, the combined activity of Complexes II and III, and cytochrome c oxidase (Complex IV). This inhibition leads to a decrease in ATP production and can trigger downstream events such as oxidative stress and apoptosis.
Quantitative Data Presentation
The concentration of 2-methoxyacetic acid in urine is a reliable indicator of exposure to its parent compounds. The following tables summarize quantitative data from various biomonitoring studies.
Table 1: Urinary 2-Methoxyacetic Acid Concentrations in Occupationally Exposed Individuals.
| Exposure Scenario | Parent Compound | Mean Urinary MAA Concentration (mg/g creatinine) | Range (mg/g creatinine) | Reference |
| Lithium Battery Plant Workers | Ethylene Glycol Dimethyl Ether (EGdiME) | 9.33 | 5.7 - 18.1 | |
| Workers exposed to ~0.3 ppm EGdiME | Ethylene Glycol Dimethyl Ether (EGdiME) | 1.08 | 0.6 - 1.5 | |
| Control Subjects (unexposed) | N/A | < 0.3 | 0.0 - 0.3 |
Table 2: Validation Parameters for Analytical Methods for 2-Methoxyacetic Acid in Urine.
| Analytical Method | Limit of Detection (LOD) | Recovery (%) | Coefficient of Variation (CV) / Relative Standard Deviation (RSD) | Reference |
| GC-MS (without derivatization) | 0.055 µg/mL | 99 - 101 | 5.55% | |
| GC-MS (with derivatization) | 2 - 4 ng/mL | High (not specified) | Not specified | |
| GC-MS for (2-methoxyethoxy)acetic acid | 0.02 - 0.08 µg/mL | 95 - 103 | < 8.6% |
Experimental Protocols
Accurate quantification of 2-methoxyacetic acid is crucial for its use as a biomarker. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used techniques. Below are detailed methodologies for these key experiments.
Experimental Workflow for Sample Analysis
The general workflow for the analysis of urinary MAA involves sample collection, preparation (which may include extraction and derivatization), and instrumental analysis. The use of a deuterated internal standard like 2-Methoxy-D3-acetic acid is critical for accurate quantification.
References
- 1. Correlation between urinary methoxyacetic acid and exposure of ethylene glycol dimethyl ether in a lithium battery plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary methoxyacetic acid as an indicator of occupational exposure to ethylene glycol dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
The Analytical and Toxicological Profile of 2-Methoxyacetic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the use of 2-Methoxy-D3-acetic acid as a metabolite biomarker.
This technical guide provides a comprehensive overview of 2-Methoxy-D3-acetic acid, its application as a metabolite biomarker, and the associated analytical methodologies and toxicological pathways. This document is intended for researchers, scientists, and drug development professionals working in areas of toxicology, occupational health, and drug metabolism.
Introduction to 2-Methoxyacetic Acid as a Biomarker
2-Methoxyacetic acid (MAA) is the primary metabolite of several industrial solvents, most notably ethylene glycol monomethyl ether (EGME) and ethylene glycol dimethyl ether (EGdiME).[1][2] Due to its direct correlation with exposure to these parent compounds, urinary MAA is a reliable biomarker for assessing occupational and environmental exposure.[1][2] The deuterated form, 2-Methoxy-D3-acetic acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring high accuracy and precision in biomonitoring studies.[3]
The monitoring of MAA is critical due to its established reproductive and developmental toxicity. Understanding its metabolic formation, toxicological effects, and the analytical methods for its quantification is essential for risk assessment and ensuring workplace safety.
Metabolic Pathway and Toxicological Significance
2-Methoxyacetic acid is formed in vivo through the oxidation of 2-methoxyethanol, a process mediated by alcohol dehydrogenases. Its accumulation is linked to various adverse health effects, with a primary mechanism of toxicity being the disruption of mitochondrial function.
Signaling Pathway of 2-Methoxyacetic Acid-Induced Mitochondrial Dysfunction
The toxicity of MAA is primarily attributed to its ability to inhibit the mitochondrial respiratory chain. This disruption of cellular energy metabolism is a key event in the pathogenesis of its toxic effects. MAA has been shown to inhibit State 3 respiration, which is the active state of oxidative phosphorylation. The specific targets within the respiratory chain include Complex I, the combined activity of Complexes II and III, and cytochrome c oxidase (Complex IV). This inhibition leads to a decrease in ATP production and can trigger downstream events such as oxidative stress and apoptosis.
Quantitative Data Presentation
The concentration of 2-methoxyacetic acid in urine is a reliable indicator of exposure to its parent compounds. The following tables summarize quantitative data from various biomonitoring studies.
Table 1: Urinary 2-Methoxyacetic Acid Concentrations in Occupationally Exposed Individuals.
| Exposure Scenario | Parent Compound | Mean Urinary MAA Concentration (mg/g creatinine) | Range (mg/g creatinine) | Reference |
| Lithium Battery Plant Workers | Ethylene Glycol Dimethyl Ether (EGdiME) | 9.33 | 5.7 - 18.1 | |
| Workers exposed to ~0.3 ppm EGdiME | Ethylene Glycol Dimethyl Ether (EGdiME) | 1.08 | 0.6 - 1.5 | |
| Control Subjects (unexposed) | N/A | < 0.3 | 0.0 - 0.3 |
Table 2: Validation Parameters for Analytical Methods for 2-Methoxyacetic Acid in Urine.
| Analytical Method | Limit of Detection (LOD) | Recovery (%) | Coefficient of Variation (CV) / Relative Standard Deviation (RSD) | Reference |
| GC-MS (without derivatization) | 0.055 µg/mL | 99 - 101 | 5.55% | |
| GC-MS (with derivatization) | 2 - 4 ng/mL | High (not specified) | Not specified | |
| GC-MS for (2-methoxyethoxy)acetic acid | 0.02 - 0.08 µg/mL | 95 - 103 | < 8.6% |
Experimental Protocols
Accurate quantification of 2-methoxyacetic acid is crucial for its use as a biomarker. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used techniques. Below are detailed methodologies for these key experiments.
Experimental Workflow for Sample Analysis
The general workflow for the analysis of urinary MAA involves sample collection, preparation (which may include extraction and derivatization), and instrumental analysis. The use of a deuterated internal standard like 2-Methoxy-D3-acetic acid is critical for accurate quantification.
References
- 1. Correlation between urinary methoxyacetic acid and exposure of ethylene glycol dimethyl ether in a lithium battery plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary methoxyacetic acid as an indicator of occupational exposure to ethylene glycol dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide to the Structural Elucidation of 2-Methoxy-D3-acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to NMR-based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a small molecule such as 2-Methoxy-D3-acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.
The standard suite of experiments for structural elucidation of a small organic molecule includes:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., alkyl, alkoxy, carbonyl).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, establishing longer-range connectivity.
Predicted NMR Data for Methoxyacetic Acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methoxyacetic acid. This data serves as a proxy for the expected values for 2-Methoxy-D3-acetic acid. The numbering convention used for assignment is as follows:
Table 1: Predicted ¹H NMR Data for Methoxyacetic Acid
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H on C2 | 4.10 | Singlet | 2H |
| H on C3 (OH) | 11.5 (variable) | Broad Singlet | 1H |
Note: The chemical shift of the carboxylic acid proton (OH) is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for Methoxyacetic Acid
| Position | Chemical Shift (ppm) | Carbon Type |
| C1 (-OCD₃) | 59.2 | CH₃ (deuterated) |
| C2 (-CH₂-) | 69.5 | CH₂ |
| C3 (C=O) | 174.5 | C (quaternary) |
Interpretation of NMR Spectra for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methoxy-D3-acetic acid is expected to be relatively simple.
-
A singlet integrating to two protons is predicted around 4.10 ppm. This signal corresponds to the methylene (B1212753) protons (-CH₂-). The singlet multiplicity arises because there are no adjacent protons to cause splitting.
-
The methoxy (B1213986) group (-OCD₃) will not produce a signal in the ¹H NMR spectrum due to the substitution of protons with deuterium (B1214612).
-
A broad singlet, typically downfield (e.g., >10 ppm), is expected for the carboxylic acid proton (-COOH). The chemical shift of this proton is variable and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon backbone.
-
Three distinct carbon signals are expected.
-
The signal for the carbonyl carbon (C=O) of the carboxylic acid will appear far downfield, around 174.5 ppm. This is a quaternary carbon and will be absent in DEPT-90 and DEPT-135 spectra.
-
The methylene carbon (-CH₂-) signal is expected around 69.5 ppm. In a DEPT-135 experiment, this would appear as a negative peak.
-
The methoxy carbon (-OCD₃) signal is predicted around 59.2 ppm. Due to coupling with deuterium (a spin-1 nucleus), this signal may appear as a multiplet (e.g., a triplet of triplets if coupling to all three deuterium atoms is resolved) and will be present in the standard ¹³C spectrum but absent in DEPT spectra as it has no attached protons.
2D NMR Spectroscopy: Establishing Connectivity
COSY (¹H-¹H Correlation Spectroscopy):
In the case of 2-Methoxy-D3-acetic acid, a COSY experiment would not show any cross-peaks. This is because there are no vicinal protons (protons on adjacent carbons) to couple with each other. The methylene protons are isolated, and the carboxylic acid proton does not typically show scalar coupling to other protons.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):
The HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to.
-
A cross-peak would be observed correlating the proton signal at ~4.10 ppm with the carbon signal at ~69.5 ppm. This confirms the assignment of the -CH₂- group.
-
There will be no cross-peak for the deuterated methoxy group (-OCD₃) or the quaternary carbonyl carbon (C=O) as they have no directly attached protons.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):
The HMBC spectrum is crucial for piecing together the molecular fragments by identifying longer-range (2- and 3-bond) correlations.
-
From the -CH₂- protons (~4.10 ppm):
-
A three-bond correlation (³JCH) is expected to the methoxy carbon (-OCD₃) at ~59.2 ppm.
-
A two-bond correlation (²JCH) is expected to the carbonyl carbon (C=O) at ~174.5 ppm.
-
-
From the carboxylic acid proton (~11.5 ppm):
-
A three-bond correlation (³JCH) to the methylene carbon (-CH₂-) at ~69.5 ppm might be observed, although correlations to exchangeable protons can sometimes be weak or absent.
-
These HMBC correlations would definitively establish the connectivity: -OCD₃ is connected to -CH₂-, which is in turn connected to -COOH.
Experimental Protocols
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of 2-Methoxy-D3-acetic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for small organic molecules. The choice of solvent can affect chemical shifts.
-
Dissolution and Transfer: Dissolve the sample in the solvent in a separate vial. Use a pipette with a cotton or glass wool plug to filter the solution into the NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (for organic solvents).
NMR Instrument Parameters
The following are typical parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.
Table 3: Typical NMR Acquisition Parameters
| Experiment | Parameter | Typical Value |
| ¹H NMR | Pulse Angle | 30-45° |
| Spectral Width | 16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-5 s | |
| Number of Scans | 8-16 | |
| ¹³C NMR | Pulse Angle | 30° |
| Spectral Width | 240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2 s | |
| Number of Scans | 1024-4096 | |
| DEPT-135 | Pulse Angle | 135° |
| Spectral Width | 240 ppm | |
| Relaxation Delay | 2 s | |
| Number of Scans | 256-1024 | |
| COSY | Spectral Width (F1 & F2) | 16 ppm |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 2-8 | |
| HSQC | Spectral Width (F1/¹³C) | 180 ppm |
| Spectral Width (F2/¹H) | 16 ppm | |
| Number of Increments | 256 | |
| Number of Scans per Increment | 4-16 | |
| HMBC | Spectral Width (F1/¹³C) | 240 ppm |
| Spectral Width (F2/¹H) | 16 ppm | |
| Number of Increments | 256-400 | |
| Number of Scans per Increment | 8-32 |
Visualizing the Elucidation Workflow
The logical process of deducing the structure from the various NMR experiments can be visualized as a workflow.
Caption: Workflow for NMR-based structural elucidation.
The relationships between the different NMR data types in confirming the structure can also be diagrammed.
Caption: Logical relationships of NMR data for structure confirmation.
Conclusion
The structural elucidation of 2-Methoxy-D3-acetic acid is a straightforward process using a standard suite of NMR experiments. By systematically analyzing the data from ¹H, ¹³C, DEPT, HSQC, and HMBC spectra, the molecular structure can be unambiguously determined. The ¹H and ¹³C spectra provide information on the chemical environments of the nuclei, DEPT confirms the multiplicity of the carbon atoms, HSQC identifies direct proton-carbon attachments, and HMBC reveals the overall connectivity of the molecular fragments. This guide provides the foundational knowledge and expected data for researchers undertaking the structural characterization of this and similar small molecules.
References
An In-depth Technical Guide to the Structural Elucidation of 2-Methoxy-D3-acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction to NMR-based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a small molecule such as 2-Methoxy-D3-acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.
The standard suite of experiments for structural elucidation of a small organic molecule includes:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., alkyl, alkoxy, carbonyl).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, establishing longer-range connectivity.
Predicted NMR Data for Methoxyacetic Acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methoxyacetic acid. This data serves as a proxy for the expected values for 2-Methoxy-D3-acetic acid. The numbering convention used for assignment is as follows:
Table 1: Predicted ¹H NMR Data for Methoxyacetic Acid
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| H on C2 | 4.10 | Singlet | 2H |
| H on C3 (OH) | 11.5 (variable) | Broad Singlet | 1H |
Note: The chemical shift of the carboxylic acid proton (OH) is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for Methoxyacetic Acid
| Position | Chemical Shift (ppm) | Carbon Type |
| C1 (-OCD₃) | 59.2 | CH₃ (deuterated) |
| C2 (-CH₂-) | 69.5 | CH₂ |
| C3 (C=O) | 174.5 | C (quaternary) |
Interpretation of NMR Spectra for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methoxy-D3-acetic acid is expected to be relatively simple.
-
A singlet integrating to two protons is predicted around 4.10 ppm. This signal corresponds to the methylene protons (-CH₂-). The singlet multiplicity arises because there are no adjacent protons to cause splitting.
-
The methoxy group (-OCD₃) will not produce a signal in the ¹H NMR spectrum due to the substitution of protons with deuterium.
-
A broad singlet, typically downfield (e.g., >10 ppm), is expected for the carboxylic acid proton (-COOH). The chemical shift of this proton is variable and can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon backbone.
-
Three distinct carbon signals are expected.
-
The signal for the carbonyl carbon (C=O) of the carboxylic acid will appear far downfield, around 174.5 ppm. This is a quaternary carbon and will be absent in DEPT-90 and DEPT-135 spectra.
-
The methylene carbon (-CH₂-) signal is expected around 69.5 ppm. In a DEPT-135 experiment, this would appear as a negative peak.
-
The methoxy carbon (-OCD₃) signal is predicted around 59.2 ppm. Due to coupling with deuterium (a spin-1 nucleus), this signal may appear as a multiplet (e.g., a triplet of triplets if coupling to all three deuterium atoms is resolved) and will be present in the standard ¹³C spectrum but absent in DEPT spectra as it has no attached protons.
2D NMR Spectroscopy: Establishing Connectivity
COSY (¹H-¹H Correlation Spectroscopy):
In the case of 2-Methoxy-D3-acetic acid, a COSY experiment would not show any cross-peaks. This is because there are no vicinal protons (protons on adjacent carbons) to couple with each other. The methylene protons are isolated, and the carboxylic acid proton does not typically show scalar coupling to other protons.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):
The HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to.
-
A cross-peak would be observed correlating the proton signal at ~4.10 ppm with the carbon signal at ~69.5 ppm. This confirms the assignment of the -CH₂- group.
-
There will be no cross-peak for the deuterated methoxy group (-OCD₃) or the quaternary carbonyl carbon (C=O) as they have no directly attached protons.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):
The HMBC spectrum is crucial for piecing together the molecular fragments by identifying longer-range (2- and 3-bond) correlations.
-
From the -CH₂- protons (~4.10 ppm):
-
A three-bond correlation (³JCH) is expected to the methoxy carbon (-OCD₃) at ~59.2 ppm.
-
A two-bond correlation (²JCH) is expected to the carbonyl carbon (C=O) at ~174.5 ppm.
-
-
From the carboxylic acid proton (~11.5 ppm):
-
A three-bond correlation (³JCH) to the methylene carbon (-CH₂-) at ~69.5 ppm might be observed, although correlations to exchangeable protons can sometimes be weak or absent.
-
These HMBC correlations would definitively establish the connectivity: -OCD₃ is connected to -CH₂-, which is in turn connected to -COOH.
Experimental Protocols
Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of 2-Methoxy-D3-acetic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for small organic molecules. The choice of solvent can affect chemical shifts.
-
Dissolution and Transfer: Dissolve the sample in the solvent in a separate vial. Use a pipette with a cotton or glass wool plug to filter the solution into the NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for organic solvents).
NMR Instrument Parameters
The following are typical parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.
Table 3: Typical NMR Acquisition Parameters
| Experiment | Parameter | Typical Value |
| ¹H NMR | Pulse Angle | 30-45° |
| Spectral Width | 16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-5 s | |
| Number of Scans | 8-16 | |
| ¹³C NMR | Pulse Angle | 30° |
| Spectral Width | 240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2 s | |
| Number of Scans | 1024-4096 | |
| DEPT-135 | Pulse Angle | 135° |
| Spectral Width | 240 ppm | |
| Relaxation Delay | 2 s | |
| Number of Scans | 256-1024 | |
| COSY | Spectral Width (F1 & F2) | 16 ppm |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 2-8 | |
| HSQC | Spectral Width (F1/¹³C) | 180 ppm |
| Spectral Width (F2/¹H) | 16 ppm | |
| Number of Increments | 256 | |
| Number of Scans per Increment | 4-16 | |
| HMBC | Spectral Width (F1/¹³C) | 240 ppm |
| Spectral Width (F2/¹H) | 16 ppm | |
| Number of Increments | 256-400 | |
| Number of Scans per Increment | 8-32 |
Visualizing the Elucidation Workflow
The logical process of deducing the structure from the various NMR experiments can be visualized as a workflow.
Caption: Workflow for NMR-based structural elucidation.
The relationships between the different NMR data types in confirming the structure can also be diagrammed.
Caption: Logical relationships of NMR data for structure confirmation.
Conclusion
The structural elucidation of 2-Methoxy-D3-acetic acid is a straightforward process using a standard suite of NMR experiments. By systematically analyzing the data from ¹H, ¹³C, DEPT, HSQC, and HMBC spectra, the molecular structure can be unambiguously determined. The ¹H and ¹³C spectra provide information on the chemical environments of the nuclei, DEPT confirms the multiplicity of the carbon atoms, HSQC identifies direct proton-carbon attachments, and HMBC reveals the overall connectivity of the molecular fragments. This guide provides the foundational knowledge and expected data for researchers undertaking the structural characterization of this and similar small molecules.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxy-D3-acetic acid as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 2-Methoxy-D3-acetic acid as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis. The use of stable isotope-labeled (SIL) internal standards, such as 2-Methoxy-D3-acetic acid, is considered the gold standard for mitigating variability in analytical measurements.[1][2]
Introduction
Quantitative analysis by LC-MS/MS can be affected by several factors, including matrix effects, variations in sample preparation, and instrumental drift.[3] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.[1] Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for variations throughout the analytical process.[1] 2-Methoxy-D3-acetic acid, being a deuterated analog of 2-Methoxyacetic acid, serves as an excellent internal standard for the quantification of its unlabeled counterpart.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using 2-Methoxy-D3-acetic acid is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is introduced into the sample at an early stage of the preparation process. The mass spectrometer can differentiate between the analyte (2-Methoxyacetic acid) and the internal standard (2-Methoxy-D3-acetic acid) due to the mass difference created by the deuterium (B1214612) atoms. Any loss of the analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency, will be mirrored by the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Methoxyacetic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Methoxy-D3-acetic acid and dissolve it in 1 mL of the same solvent used for the analyte stock solution.
-
Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with the appropriate solvent. The concentration of the internal standard working solution should be optimized to yield a robust signal in the LC-MS/MS system.
Sample Preparation (Protein Precipitation)
This protocol is a general example for plasma or serum samples. Optimization may be required for different matrices.
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methoxyacetic acid | 89.0 | 43.0 | 15 |
| 2-Methoxy-D3-acetic acid | 92.0 | 46.0 | 15 |
Note: The specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables represent typical quantitative data obtained from a validation study using 2-Methoxy-D3-acetic acid as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 2-Methoxyacetic acid | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 ± 0.07 | 98.0 | 7.1 |
| Low | 3 | 2.91 ± 0.15 | 97.0 | 5.2 |
| Medium | 100 | 102.3 ± 4.5 | 102.3 | 4.4 |
| High | 800 | 789.6 ± 31.6 | 98.7 | 4.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) | Recovery (%) |
| Low | 2850 | 3000 | 95.0 | 92.3 |
| High | 235000 | 240000 | 97.9 | 94.1 |
Logical Relationships and Signaling Pathways
The use of a stable isotope-labeled internal standard is based on the logical principle of comparative measurement, which is fundamental to achieving accurate quantification in the presence of analytical variability.
Conclusion
The use of 2-Methoxy-D3-acetic acid as an internal standard provides a robust and reliable method for the quantification of 2-Methoxyacetic acid by LC-MS/MS. Its ability to compensate for analytical variability makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality quantitative data. While the provided protocols serve as a starting point, method validation is crucial to ensure performance for a specific application and matrix.
References
Application Notes and Protocols for the Use of 2-Methoxy-D3-acetic acid as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of 2-Methoxy-D3-acetic acid as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis. The use of stable isotope-labeled (SIL) internal standards, such as 2-Methoxy-D3-acetic acid, is considered the gold standard for mitigating variability in analytical measurements.[1][2]
Introduction
Quantitative analysis by LC-MS/MS can be affected by several factors, including matrix effects, variations in sample preparation, and instrumental drift.[3] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls.[1] Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and exhibit similar ionization behavior, thus effectively compensating for variations throughout the analytical process.[1] 2-Methoxy-D3-acetic acid, being a deuterated analog of 2-Methoxyacetic acid, serves as an excellent internal standard for the quantification of its unlabeled counterpart.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using 2-Methoxy-D3-acetic acid is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is introduced into the sample at an early stage of the preparation process. The mass spectrometer can differentiate between the analyte (2-Methoxyacetic acid) and the internal standard (2-Methoxy-D3-acetic acid) due to the mass difference created by the deuterium atoms. Any loss of the analyte during extraction, cleanup, or injection, as well as fluctuations in ionization efficiency, will be mirrored by the deuterated internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Methoxyacetic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Methoxy-D3-acetic acid and dissolve it in 1 mL of the same solvent used for the analyte stock solution.
-
Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with the appropriate solvent. The concentration of the internal standard working solution should be optimized to yield a robust signal in the LC-MS/MS system.
Sample Preparation (Protein Precipitation)
This protocol is a general example for plasma or serum samples. Optimization may be required for different matrices.
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methoxyacetic acid | 89.0 | 43.0 | 15 |
| 2-Methoxy-D3-acetic acid | 92.0 | 46.0 | 15 |
Note: The specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables represent typical quantitative data obtained from a validation study using 2-Methoxy-D3-acetic acid as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 2-Methoxyacetic acid | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 ± 0.07 | 98.0 | 7.1 |
| Low | 3 | 2.91 ± 0.15 | 97.0 | 5.2 |
| Medium | 100 | 102.3 ± 4.5 | 102.3 | 4.4 |
| High | 800 | 789.6 ± 31.6 | 98.7 | 4.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) | Recovery (%) |
| Low | 2850 | 3000 | 95.0 | 92.3 |
| High | 235000 | 240000 | 97.9 | 94.1 |
Logical Relationships and Signaling Pathways
The use of a stable isotope-labeled internal standard is based on the logical principle of comparative measurement, which is fundamental to achieving accurate quantification in the presence of analytical variability.
Conclusion
The use of 2-Methoxy-D3-acetic acid as an internal standard provides a robust and reliable method for the quantification of 2-Methoxyacetic acid by LC-MS/MS. Its ability to compensate for analytical variability makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality quantitative data. While the provided protocols serve as a starting point, method validation is crucial to ensure performance for a specific application and matrix.
References
Application Note: Quantification of Methoxyacetic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methoxyacetic acid (MAA) in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, methoxyacetic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for toxicological studies, therapeutic drug monitoring, and pharmacokinetic analysis in drug development.
Introduction
Methoxyacetic acid (MAA) is a major metabolite of the industrial solvent ethylene (B1197577) glycol monomethyl ether. Due to its potential toxicity, including reproductive and developmental effects, sensitive and accurate quantification in biological matrices is crucial for exposure assessment and toxicological research. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological fluids. The incorporation of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by mass, is the gold standard for quantitative bioanalysis, compensating for variations in extraction, injection, and ionization.[1][2] This protocol provides a detailed procedure for the reliable quantification of MAA in human plasma.
Experimental Protocol
Materials and Reagents
-
Methoxyacetic acid (MAA), analytical standard grade
-
This compound (MAA-d3), as internal standard (IS)
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of MAA and MAA-d3 in methanol.
-
Working Standard Solutions: Serially dilute the MAA stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MAA-d3 stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate MAA working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.
-
Add 10 µL of the 100 ng/mL MAA-d3 internal standard working solution to all tubes except for the blank matrix sample.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Add 100 µL of LC-MS grade water to each vial.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methoxyacetic Acid (MAA) | 89.0 | 43.0 |
| This compound (MAA-d3) | 92.0 | 46.0 |
Data Analysis and Method Validation
The concentration of MAA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% for LOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested storage and processing conditions |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| MAA | 1 - 1000 | Weighted Linear (1/x²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| Low | 3 | < 10% | ± 10% | < 12% | ± 12% |
| Medium | 80 | < 8% | ± 8% | < 10% | ± 10% |
| High | 800 | < 8% | ± 8% | < 10% | ± 10% |
Workflow Diagram
Caption: Experimental workflow for MAA quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of methoxyacetic acid in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings, ensuring data of high quality and integrity for toxicokinetic and pharmacokinetic studies.
References
Application Note: Quantification of Methoxyacetic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methoxyacetic acid (MAA) in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, methoxyacetic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for toxicological studies, therapeutic drug monitoring, and pharmacokinetic analysis in drug development.
Introduction
Methoxyacetic acid (MAA) is a major metabolite of the industrial solvent ethylene glycol monomethyl ether. Due to its potential toxicity, including reproductive and developmental effects, sensitive and accurate quantification in biological matrices is crucial for exposure assessment and toxicological research. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological fluids. The incorporation of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by mass, is the gold standard for quantitative bioanalysis, compensating for variations in extraction, injection, and ionization.[1][2] This protocol provides a detailed procedure for the reliable quantification of MAA in human plasma.
Experimental Protocol
Materials and Reagents
-
Methoxyacetic acid (MAA), analytical standard grade
-
This compound (MAA-d3), as internal standard (IS)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of MAA and MAA-d3 in methanol.
-
Working Standard Solutions: Serially dilute the MAA stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MAA-d3 stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate MAA working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.
-
Add 10 µL of the 100 ng/mL MAA-d3 internal standard working solution to all tubes except for the blank matrix sample.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Add 100 µL of LC-MS grade water to each vial.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Methoxyacetic Acid (MAA) | 89.0 | 43.0 |
| This compound (MAA-d3) | 92.0 | 46.0 |
Data Analysis and Method Validation
The concentration of MAA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% for LOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested storage and processing conditions |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| MAA | 1 - 1000 | Weighted Linear (1/x²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| Low | 3 | < 10% | ± 10% | < 12% | ± 12% |
| Medium | 80 | < 8% | ± 8% | < 10% | ± 10% |
| High | 800 | < 8% | ± 8% | < 10% | ± 10% |
Workflow Diagram
Caption: Experimental workflow for MAA quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of methoxyacetic acid in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings, ensuring data of high quality and integrity for toxicokinetic and pharmacokinetic studies.
References
Application Notes and Protocols for the Analysis of 2-Methoxy-D3-acetic acid in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 2-Methoxy-D3-acetic acid from urine samples for quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are adapted from established methods for the analysis of its non-deuterated analogue, methoxyacetic acid (MAA). While 2-Methoxy-D3-acetic acid is commonly used as an internal standard for the quantification of endogenous MAA, these methods are fully applicable when 2-Methoxy-D3-acetic acid is the target analyte of interest, for example, in pharmacokinetic studies of the deuterated compound.
Introduction
2-Methoxy-D3-acetic acid is a deuterated form of methoxyacetic acid, a metabolite of the industrial solvent 2-methoxyethanol. Accurate quantification of this compound in biological matrices such as urine is crucial for various research applications. The choice of sample preparation technique is critical to remove interfering matrix components, concentrate the analyte, and ensure accurate and reproducible results. This document outlines two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
It is important to note that while deuterated standards are the gold standard for quantitative analysis due to their similar physicochemical properties to the analyte, minor differences in chromatographic retention times (isotope effects) can sometimes be observed. Method development and validation should account for this possibility.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of non-deuterated methoxyacetic acid (MAA) and similar alkoxyacetic acids in urine using the described sample preparation techniques. This data can be considered indicative of the expected performance for 2-Methoxy-D3-acetic acid, but specific validation is required.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 76.6% - 110.7% | >95% (for related alkoxyacetic acids) | [1] |
| Limit of Detection (LOD) | 0.13 mg/L | Not explicitly stated for MAA | [1] |
| Limit of Quantification (LOQ) | 0.6 mg/L | Not explicitly stated for MAA | [1] |
| Inter-day Precision (%RSD) | 8.00% - 8.82% | Not explicitly stated for MAA | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a robust LLE procedure for the extraction of 2-Methoxy-D3-acetic acid from urine, followed by derivatization for GC-MS analysis.
Materials:
-
Urine sample
-
Internal Standard (e.g., tert-butoxyacetic acid)
-
Phosphate (B84403) buffer solution (pH 7)
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Water bath
-
Nitrogen evaporator (optional)
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., tert-butoxyacetic acid) to the urine sample.
-
Buffering: Add 1.0 mL of phosphate buffer solution to the sample. Vortex for 30 seconds.
-
Derivatization: Add 50 µL of pentafluorobenzyl bromide (PFBBr) solution. Cap the tube tightly and vortex for 1 minute.
-
Incubation: Place the tube in a water bath at 90°C for 40 minutes to facilitate the derivatization reaction.
-
Cooling and Filtration: Allow the sample to cool to room temperature. If any precipitate forms, filter the sample.
-
Extraction: Add 3.0 mL of dichloromethane (DCM) to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Second Extraction (Optional but Recommended): Repeat steps 7-9 with a fresh 3.0 mL of DCM and combine the organic layers to improve recovery.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. If a nitrogen evaporator is not available, careful evaporation in a fume hood can be performed.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: Transfer the reconstituted sample to a GC vial with an insert for injection into the GC-MS system.
Caption: Liquid-Liquid Extraction Workflow for 2-Methoxy-D3-acetic acid.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general method for the extraction of 2-Methoxy-D3-acetic acid from urine using a strong anion exchange (SAX) SPE cartridge. This method can offer cleaner extracts compared to LLE.
Materials:
-
Urine sample
-
Internal Standard
-
Strong Anion Exchange (SAX) SPE cartridges
-
Deionized water
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic elution solvent (e.g., 5% ammonia (B1221849) in methanol)
-
SPE vacuum manifold
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Derivatizing agent (e.g., BSTFA or PFBBr)
-
GC vials with inserts
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulates. Dilute the supernatant 1:1 with deionized water. Spike with the internal standard.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
Wash the cartridge with 3 mL of methanol to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.
-
Elution: Elute the 2-Methoxy-D3-acetic acid from the cartridge with 2 x 1.5 mL of the basic elution solvent (e.g., 5% ammonia in methanol) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of acetonitrile).
-
Add the derivatizing agent (e.g., 50 µL of BSTFA or PFBBr).
-
Incubate as required by the derivatizing agent (e.g., 60°C for 30 minutes for BSTFA).
-
-
Analysis: Transfer the derivatized sample to a GC vial with an insert for injection into the GC-MS system.
Caption: Solid-Phase Extraction Workflow for 2-Methoxy-D3-acetic acid.
Concluding Remarks
The choice between LLE and SPE will depend on the specific requirements of the analysis, including the desired level of sample cleanup, sample throughput, and available resources. Both methods, when properly validated, can provide accurate and reliable quantification of 2-Methoxy-D3-acetic acid in urine. It is essential to perform a full method validation for the specific application to ensure the data quality meets the required standards for the research or drug development program.
References
Application Notes and Protocols for the Analysis of 2-Methoxy-D3-acetic acid in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 2-Methoxy-D3-acetic acid from urine samples for quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are adapted from established methods for the analysis of its non-deuterated analogue, methoxyacetic acid (MAA). While 2-Methoxy-D3-acetic acid is commonly used as an internal standard for the quantification of endogenous MAA, these methods are fully applicable when 2-Methoxy-D3-acetic acid is the target analyte of interest, for example, in pharmacokinetic studies of the deuterated compound.
Introduction
2-Methoxy-D3-acetic acid is a deuterated form of methoxyacetic acid, a metabolite of the industrial solvent 2-methoxyethanol. Accurate quantification of this compound in biological matrices such as urine is crucial for various research applications. The choice of sample preparation technique is critical to remove interfering matrix components, concentrate the analyte, and ensure accurate and reproducible results. This document outlines two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
It is important to note that while deuterated standards are the gold standard for quantitative analysis due to their similar physicochemical properties to the analyte, minor differences in chromatographic retention times (isotope effects) can sometimes be observed. Method development and validation should account for this possibility.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of non-deuterated methoxyacetic acid (MAA) and similar alkoxyacetic acids in urine using the described sample preparation techniques. This data can be considered indicative of the expected performance for 2-Methoxy-D3-acetic acid, but specific validation is required.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery | 76.6% - 110.7% | >95% (for related alkoxyacetic acids) | [1] |
| Limit of Detection (LOD) | 0.13 mg/L | Not explicitly stated for MAA | [1] |
| Limit of Quantification (LOQ) | 0.6 mg/L | Not explicitly stated for MAA | [1] |
| Inter-day Precision (%RSD) | 8.00% - 8.82% | Not explicitly stated for MAA | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a robust LLE procedure for the extraction of 2-Methoxy-D3-acetic acid from urine, followed by derivatization for GC-MS analysis.
Materials:
-
Urine sample
-
Internal Standard (e.g., tert-butoxyacetic acid)
-
Phosphate buffer solution (pH 7)
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Dichloromethane (DCM)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Water bath
-
Nitrogen evaporator (optional)
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., tert-butoxyacetic acid) to the urine sample.
-
Buffering: Add 1.0 mL of phosphate buffer solution to the sample. Vortex for 30 seconds.
-
Derivatization: Add 50 µL of pentafluorobenzyl bromide (PFBBr) solution. Cap the tube tightly and vortex for 1 minute.
-
Incubation: Place the tube in a water bath at 90°C for 40 minutes to facilitate the derivatization reaction.
-
Cooling and Filtration: Allow the sample to cool to room temperature. If any precipitate forms, filter the sample.
-
Extraction: Add 3.0 mL of dichloromethane (DCM) to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Second Extraction (Optional but Recommended): Repeat steps 7-9 with a fresh 3.0 mL of DCM and combine the organic layers to improve recovery.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. If a nitrogen evaporator is not available, careful evaporation in a fume hood can be performed.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
Analysis: Transfer the reconstituted sample to a GC vial with an insert for injection into the GC-MS system.
Caption: Liquid-Liquid Extraction Workflow for 2-Methoxy-D3-acetic acid.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general method for the extraction of 2-Methoxy-D3-acetic acid from urine using a strong anion exchange (SAX) SPE cartridge. This method can offer cleaner extracts compared to LLE.
Materials:
-
Urine sample
-
Internal Standard
-
Strong Anion Exchange (SAX) SPE cartridges
-
Methanol
-
Deionized water
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic elution solvent (e.g., 5% ammonia in methanol)
-
SPE vacuum manifold
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Derivatizing agent (e.g., BSTFA or PFBBr)
-
GC vials with inserts
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulates. Dilute the supernatant 1:1 with deionized water. Spike with the internal standard.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SAX cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove unretained matrix components.
-
Wash the cartridge with 3 mL of methanol to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.
-
Elution: Elute the 2-Methoxy-D3-acetic acid from the cartridge with 2 x 1.5 mL of the basic elution solvent (e.g., 5% ammonia in methanol) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of acetonitrile).
-
Add the derivatizing agent (e.g., 50 µL of BSTFA or PFBBr).
-
Incubate as required by the derivatizing agent (e.g., 60°C for 30 minutes for BSTFA).
-
-
Analysis: Transfer the derivatized sample to a GC vial with an insert for injection into the GC-MS system.
Caption: Solid-Phase Extraction Workflow for 2-Methoxy-D3-acetic acid.
Concluding Remarks
The choice between LLE and SPE will depend on the specific requirements of the analysis, including the desired level of sample cleanup, sample throughput, and available resources. Both methods, when properly validated, can provide accurate and reliable quantification of 2-Methoxy-D3-acetic acid in urine. It is essential to perform a full method validation for the specific application to ensure the data quality meets the required standards for the research or drug development program.
References
Application Notes and Protocols for the Quantitative Assay of 2-Methoxy-D3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a robust quantitative assay for 2-Methoxy-D3-acetic acid, primarily for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
2-Methoxy-D3-acetic acid is the deuterated form of methoxyacetic acid. Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte of interest, which allows them to compensate for variability during sample preparation and analysis.[1][2] This document outlines the procedures for method validation, sample preparation, and LC-MS/MS analysis when using 2-Methoxy-D3-acetic acid as an internal standard for the quantification of its non-deuterated counterpart, methoxyacetic acid, or other structurally similar analytes. Methoxyacetic acid is a metabolite of ethylene (B1197577) glycol monomethyl ether (EGME) and is of interest in toxicology and drug development due to its potential to interfere with essential metabolic pathways and endocrine signaling.[3][4][5]
I. Bioanalytical Method Validation
A crucial step in the development of a quantitative assay is its validation to ensure reliability and reproducibility. The following protocols are based on the International Council for Harmonisation (ICH) M10 guideline, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Validation Parameters
A summary of the essential validation parameters and their acceptance criteria is presented in the table below.
| Parameter | Acceptance Criteria |
| Selectivity and Specificity | No significant interfering peaks at the retention times of the analyte and 2-Methoxy-D3-acetic acid (IS). The response of interferences should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS in at least six independent blank matrix lots. |
| Linearity and Range | A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calibration standards must be within ±15% of their nominal concentration (±20% for LLOQ). |
| Accuracy and Precision | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (Coefficient of Variation, CV) should not exceed 15%. For the LLOQ, both should be within ±20%. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should not be greater than 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | The accuracy and precision for diluted QC samples should be within ±15%. |
Experimental Protocol for Method Validation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (e.g., methoxyacetic acid) and 2-Methoxy-D3-acetic acid (IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions for the analyte by serial dilution to cover the desired calibration range.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the appropriate working standard solutions to create calibration standards at a minimum of six to eight different concentration levels.
-
Prepare QC samples in the same matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification, ULOQ).
-
-
Selectivity and Specificity Assessment:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Spike the LLOQ concentration in each of the six matrix lots and analyze.
-
-
Linearity, Accuracy, and Precision Assessment:
-
Analyze the calibration standards and QC samples in at least three independent runs on different days.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. Perform a linear regression analysis.
-
Calculate the accuracy and precision for the QC samples for both within-run and between-run assessments.
-
II. Sample Preparation Protocol
The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the analyte. For small carboxylic acids like methoxyacetic acid in plasma, protein precipitation is a common and straightforward technique.
Protein Precipitation Method
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Adding Internal Standard: Add 10 µL of the 2-Methoxy-D3-acetic acid working solution to each sample, calibration standard, and QC sample (except for blank samples). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol containing 1% formic acid to improve recovery of acidic compounds) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
III. LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions (Example)
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.
Mass Spectrometry Conditions (Example for Methoxyacetic Acid)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Methoxyacetic acid (Analyte) | Q1: 89.0 m/z -> Q3: 45.0 m/z |
| 2-Methoxy-D3-acetic acid (IS) | Q1: 92.0 m/z -> Q3: 47.0 m/z |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Nitrogen |
IV. Data Presentation
The following table provides an example of the quantitative data that should be generated during method validation.
Table 1: Summary of Linearity, Accuracy, and Precision Data
| Analyte Concentration (ng/mL) | Linearity (n=3 runs) | Intra-day (n=5) | Inter-day (n=15) |
| Mean Accuracy (%) | Accuracy (%) | Precision (CV%) | |
| LLOQ (1.0) | 105.2 | 103.5 | 8.7 |
| Low QC (2.5) | 98.7 | 97.9 | 6.2 |
| Mid QC (50) | 101.3 | 102.1 | 4.5 |
| High QC (90) | 99.5 | 99.1 | 3.8 |
V. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative bioanalytical assay using 2-Methoxy-D3-acetic acid as an internal standard.
Caption: Experimental workflow for quantitative analysis.
Metabolic Pathway of Methoxyacetic Acid
Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether (EGME) and can interfere with cellular metabolism. The simplified metabolic pathway is shown below.
Caption: Simplified metabolic and toxicity pathway of methoxyacetic acid.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Assay of 2-Methoxy-D3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a robust quantitative assay for 2-Methoxy-D3-acetic acid, primarily for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction
2-Methoxy-D3-acetic acid is the deuterated form of methoxyacetic acid. Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte of interest, which allows them to compensate for variability during sample preparation and analysis.[1][2] This document outlines the procedures for method validation, sample preparation, and LC-MS/MS analysis when using 2-Methoxy-D3-acetic acid as an internal standard for the quantification of its non-deuterated counterpart, methoxyacetic acid, or other structurally similar analytes. Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether (EGME) and is of interest in toxicology and drug development due to its potential to interfere with essential metabolic pathways and endocrine signaling.[3][4][5]
I. Bioanalytical Method Validation
A crucial step in the development of a quantitative assay is its validation to ensure reliability and reproducibility. The following protocols are based on the International Council for Harmonisation (ICH) M10 guideline, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Validation Parameters
A summary of the essential validation parameters and their acceptance criteria is presented in the table below.
| Parameter | Acceptance Criteria |
| Selectivity and Specificity | No significant interfering peaks at the retention times of the analyte and 2-Methoxy-D3-acetic acid (IS). The response of interferences should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS in at least six independent blank matrix lots. |
| Linearity and Range | A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.99. The calibration standards must be within ±15% of their nominal concentration (±20% for LLOQ). |
| Accuracy and Precision | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (Coefficient of Variation, CV) should not exceed 15%. For the LLOQ, both should be within ±20%. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should not be greater than 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | The accuracy and precision for diluted QC samples should be within ±15%. |
Experimental Protocol for Method Validation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (e.g., methoxyacetic acid) and 2-Methoxy-D3-acetic acid (IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions for the analyte by serial dilution to cover the desired calibration range.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the appropriate working standard solutions to create calibration standards at a minimum of six to eight different concentration levels.
-
Prepare QC samples in the same matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the Upper Limit of Quantification, ULOQ).
-
-
Selectivity and Specificity Assessment:
-
Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Spike the LLOQ concentration in each of the six matrix lots and analyze.
-
-
Linearity, Accuracy, and Precision Assessment:
-
Analyze the calibration standards and QC samples in at least three independent runs on different days.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. Perform a linear regression analysis.
-
Calculate the accuracy and precision for the QC samples for both within-run and between-run assessments.
-
II. Sample Preparation Protocol
The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the analyte. For small carboxylic acids like methoxyacetic acid in plasma, protein precipitation is a common and straightforward technique.
Protein Precipitation Method
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Adding Internal Standard: Add 10 µL of the 2-Methoxy-D3-acetic acid working solution to each sample, calibration standard, and QC sample (except for blank samples). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid to improve recovery of acidic compounds) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
III. LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions (Example)
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.
Mass Spectrometry Conditions (Example for Methoxyacetic Acid)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Methoxyacetic acid (Analyte) | Q1: 89.0 m/z -> Q3: 45.0 m/z |
| 2-Methoxy-D3-acetic acid (IS) | Q1: 92.0 m/z -> Q3: 47.0 m/z |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Nitrogen |
IV. Data Presentation
The following table provides an example of the quantitative data that should be generated during method validation.
Table 1: Summary of Linearity, Accuracy, and Precision Data
| Analyte Concentration (ng/mL) | Linearity (n=3 runs) | Intra-day (n=5) | Inter-day (n=15) |
| Mean Accuracy (%) | Accuracy (%) | Precision (CV%) | |
| LLOQ (1.0) | 105.2 | 103.5 | 8.7 |
| Low QC (2.5) | 98.7 | 97.9 | 6.2 |
| Mid QC (50) | 101.3 | 102.1 | 4.5 |
| High QC (90) | 99.5 | 99.1 | 3.8 |
V. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative bioanalytical assay using 2-Methoxy-D3-acetic acid as an internal standard.
Caption: Experimental workflow for quantitative analysis.
Metabolic Pathway of Methoxyacetic Acid
Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether (EGME) and can interfere with cellular metabolism. The simplified metabolic pathway is shown below.
Caption: Simplified metabolic and toxicity pathway of methoxyacetic acid.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Methoxy-D3-acetic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methoxy-D3-acetic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to achieve optimal chromatographic separation and detection. This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clear comparison, and experimental workflows are visually represented.
Introduction
2-Methoxy-D3-acetic acid, a deuterated isotopologue of methoxyacetic acid (MAA), is a critical internal standard for the accurate quantification of MAA in various biological and environmental samples. MAA is a metabolite of ethylene (B1197577) glycol monomethyl ether, a compound of toxicological interest.[1][2][3][4] Accurate and reliable analytical methods are crucial for toxicological studies and exposure monitoring. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, the direct analysis of polar carboxylic acids like 2-Methoxy-D3-acetic acid by GC-MS is challenging due to their low volatility and potential for peak tailing.[5]
Chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. This process replaces active hydrogens in the carboxylic acid group with nonpolar groups, improving chromatographic behavior and detection sensitivity. This application note describes two common derivatization approaches: silylation and methylation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are general protocols for liquid and solid samples.
1.1. Liquid Samples (e.g., Urine, Plasma)
-
Solid-Phase Extraction (SPE): This method is effective for cleaning up complex biological samples like urine.
-
Acidify 1 mL of the urine sample with concentrated HCl.
-
Condition a C18 SPE cartridge.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify 1 mL of the sample.
-
Add a suitable extraction solvent (e.g., a 2:1 v/v mixture of methylene (B1212753) chloride and isopropanol).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
1.2. Solid Samples (e.g., Tissue)
-
Homogenize a known weight of the tissue sample.
-
Perform a solvent extraction, for example, using methanol (B129727) with ultrasonic assistance for 40-50 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the extract using a 0.45 µm PTFE syringe filter.
-
Evaporate the solvent to dryness.
Derivatization
2.1. Silylation using BSTFA/TMCS
This is a widely used method for derivatizing carboxylic acids.
-
To the dried sample extract, add 100 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) to dissolve the residue.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of Trimethylchlorosilane (TMCS) as a catalyst.
-
Tightly cap the reaction vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis. The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and thermally stable.
2.2. Methylation using Diazomethane (B1218177)
Diazomethane is a highly efficient reagent for converting carboxylic acids to their methyl esters. Caution: Diazomethane is toxic and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood.
-
Dissolve the dried extract in 200 µL of anhydrous diethyl ether.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Carefully remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Column: Rxi-624sil MS (60m x 0.32mm x 1.8 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 30°C/min, then ramp to 180°C at 8°C/min and hold for 3 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 260°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of methoxyacetic acid, which is expected to be comparable for its deuterated analog.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 - 4 ng/mL (in urine) | |
| Limit of Quantitation (LOQ) | ~0.07 - 0.15 mg/L | |
| Linearity Range | 0.05 - 10 mg/L | |
| Correlation Coefficient (R²) | >0.999 | |
| Recovery (SPE) | >90% for MAA | |
| Intra-assay Variation | 6.0 ± 2.5% | |
| Inter-assay Variation | 6.2 ± 2.2% |
Visualizations
Caption: General experimental workflow for GC-MS analysis.
References
Application Note: Quantification of 2-Methoxy-D3-acetic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methoxy-D3-acetic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to achieve optimal chromatographic separation and detection. This document provides comprehensive protocols for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clear comparison, and experimental workflows are visually represented.
Introduction
2-Methoxy-D3-acetic acid, a deuterated isotopologue of methoxyacetic acid (MAA), is a critical internal standard for the accurate quantification of MAA in various biological and environmental samples. MAA is a metabolite of ethylene glycol monomethyl ether, a compound of toxicological interest.[1][2][3][4] Accurate and reliable analytical methods are crucial for toxicological studies and exposure monitoring. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, the direct analysis of polar carboxylic acids like 2-Methoxy-D3-acetic acid by GC-MS is challenging due to their low volatility and potential for peak tailing.[5]
Chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. This process replaces active hydrogens in the carboxylic acid group with nonpolar groups, improving chromatographic behavior and detection sensitivity. This application note describes two common derivatization approaches: silylation and methylation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are general protocols for liquid and solid samples.
1.1. Liquid Samples (e.g., Urine, Plasma)
-
Solid-Phase Extraction (SPE): This method is effective for cleaning up complex biological samples like urine.
-
Acidify 1 mL of the urine sample with concentrated HCl.
-
Condition a C18 SPE cartridge.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify 1 mL of the sample.
-
Add a suitable extraction solvent (e.g., a 2:1 v/v mixture of methylene chloride and isopropanol).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
1.2. Solid Samples (e.g., Tissue)
-
Homogenize a known weight of the tissue sample.
-
Perform a solvent extraction, for example, using methanol with ultrasonic assistance for 40-50 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the extract using a 0.45 µm PTFE syringe filter.
-
Evaporate the solvent to dryness.
Derivatization
2.1. Silylation using BSTFA/TMCS
This is a widely used method for derivatizing carboxylic acids.
-
To the dried sample extract, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of Trimethylchlorosilane (TMCS) as a catalyst.
-
Tightly cap the reaction vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable.
2.2. Methylation using Diazomethane
Diazomethane is a highly efficient reagent for converting carboxylic acids to their methyl esters. Caution: Diazomethane is toxic and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood.
-
Dissolve the dried extract in 200 µL of anhydrous diethyl ether.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Carefully remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Column: Rxi-624sil MS (60m x 0.32mm x 1.8 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 30°C/min, then ramp to 180°C at 8°C/min and hold for 3 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 260°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of methoxyacetic acid, which is expected to be comparable for its deuterated analog.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 - 4 ng/mL (in urine) | |
| Limit of Quantitation (LOQ) | ~0.07 - 0.15 mg/L | |
| Linearity Range | 0.05 - 10 mg/L | |
| Correlation Coefficient (R²) | >0.999 | |
| Recovery (SPE) | >90% for MAA | |
| Intra-assay Variation | 6.0 ± 2.5% | |
| Inter-assay Variation | 6.2 ± 2.2% |
Visualizations
Caption: General experimental workflow for GC-MS analysis.
References
Preparation of Stock and Working Solutions of 2-Methoxy-D3-acetic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock and working solutions of 2-Methoxy-D3-acetic acid, a deuterated stable isotope-labeled internal standard. Accurate and consistent preparation of these solutions is critical for the reliable quantification of 2-methoxyacetic acid in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
Introduction
2-Methoxy-D3-acetic acid is the deuterated form of 2-methoxyacetic acid, an organic compound that can be formed from the metabolism of 2-methoxyethanol. Due to its structural similarity and mass difference, 2-Methoxy-D3-acetic acid is an ideal internal standard for the quantification of its non-deuterated counterpart in biological and environmental samples. The use of a deuterated internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise analytical results.
This application note provides essential information on the properties of 2-Methoxy-D3-acetic acid, along with detailed protocols for the preparation of stock and working solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Methoxy-D3-acetic acid.
| Property | Value |
| Chemical Formula | C₃²H₃H₃O₃ |
| Molecular Weight | 93.10 g/mol |
| CAS Number | 345910-00-1 |
| Appearance | Colorless to light yellow liquid |
| Purity | Isotopic Purity: ≥ 98 atom % D; Chemical Purity: ≥ 98% |
| Stock Solution Concentration | 1 mg/mL (recommended) |
| Recommended Solvents | Methanol (B129727), Acetonitrile |
| Storage (Neat) | 2-8°C, protected from moisture |
| Storage (In Solution) | -20°C for long-term storage |
Experimental Protocols
Materials and Equipment
-
2-Methoxy-D3-acetic acid (neat compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials with screw caps
Protocol 1: Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of 2-Methoxy-D3-acetic acid.
-
Equilibration: Allow the vial containing neat 2-Methoxy-D3-acetic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of the neat 2-Methoxy-D3-acetic acid into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of LC-MS grade methanol (or acetonitrile) to the flask to dissolve the compound. Gently swirl the flask to ensure complete dissolution.
-
Volume Adjustment: Once the compound is fully dissolved, bring the flask to the final volume of 10 mL with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C for long-term stability.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for constructing calibration curves and for use as an internal standard spiking solution.
-
Thawing: Allow the 1 mg/mL stock solution to thaw completely and equilibrate to room temperature. Vortex the solution gently to ensure homogeneity.
-
Intermediate Dilutions (if necessary): For preparing low concentration working standards, it may be necessary to perform one or more intermediate dilutions. For example, to prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., a mixture of methanol and water to match the initial mobile phase conditions of the LC-MS method).
-
Final Working Solutions: Prepare the final working solutions by diluting the stock or intermediate solution. For example, to prepare a 1 µg/mL working solution, pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask and dilute to the mark.
-
Internal Standard Spiking Solution: The concentration of the internal standard spiking solution should be optimized based on the analytical method and the expected concentration range of the analyte. A common starting point is a concentration that provides a robust signal in the mass spectrometer.
-
Storage: Store the working solutions in labeled amber glass vials at 2-8°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly to ensure accuracy.
Stability and Handling
-
Stability: 2-Methoxy-D3-acetic acid is stable under normal laboratory conditions. However, as a carboxylic acid, it is incompatible with strong bases and strong oxidizing agents. Solutions are generally stable when stored at low temperatures and protected from light. It is good practice to monitor the stability of the solutions over time, especially if they are stored for extended periods.
-
Handling: Handle 2-Methoxy-D3-acetic acid in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
The following diagrams illustrate the logical workflow for the preparation of stock and working solutions.
Caption: Workflow for the preparation of a 1 mg/mL stock solution.
Caption: Workflow for the preparation of working solutions from a stock solution.
Preparation of Stock and Working Solutions of 2-Methoxy-D3-acetic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock and working solutions of 2-Methoxy-D3-acetic acid, a deuterated stable isotope-labeled internal standard. Accurate and consistent preparation of these solutions is critical for the reliable quantification of 2-methoxyacetic acid in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
Introduction
2-Methoxy-D3-acetic acid is the deuterated form of 2-methoxyacetic acid, an organic compound that can be formed from the metabolism of 2-methoxyethanol. Due to its structural similarity and mass difference, 2-Methoxy-D3-acetic acid is an ideal internal standard for the quantification of its non-deuterated counterpart in biological and environmental samples. The use of a deuterated internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise analytical results.
This application note provides essential information on the properties of 2-Methoxy-D3-acetic acid, along with detailed protocols for the preparation of stock and working solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Methoxy-D3-acetic acid.
| Property | Value |
| Chemical Formula | C₃²H₃H₃O₃ |
| Molecular Weight | 93.10 g/mol |
| CAS Number | 345910-00-1 |
| Appearance | Colorless to light yellow liquid |
| Purity | Isotopic Purity: ≥ 98 atom % D; Chemical Purity: ≥ 98% |
| Stock Solution Concentration | 1 mg/mL (recommended) |
| Recommended Solvents | Methanol, Acetonitrile |
| Storage (Neat) | 2-8°C, protected from moisture |
| Storage (In Solution) | -20°C for long-term storage |
Experimental Protocols
Materials and Equipment
-
2-Methoxy-D3-acetic acid (neat compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials with screw caps
Protocol 1: Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of 2-Methoxy-D3-acetic acid.
-
Equilibration: Allow the vial containing neat 2-Methoxy-D3-acetic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of the neat 2-Methoxy-D3-acetic acid into a clean, tared weighing vessel.
-
Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of LC-MS grade methanol (or acetonitrile) to the flask to dissolve the compound. Gently swirl the flask to ensure complete dissolution.
-
Volume Adjustment: Once the compound is fully dissolved, bring the flask to the final volume of 10 mL with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C for long-term stability.
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for constructing calibration curves and for use as an internal standard spiking solution.
-
Thawing: Allow the 1 mg/mL stock solution to thaw completely and equilibrate to room temperature. Vortex the solution gently to ensure homogeneity.
-
Intermediate Dilutions (if necessary): For preparing low concentration working standards, it may be necessary to perform one or more intermediate dilutions. For example, to prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., a mixture of methanol and water to match the initial mobile phase conditions of the LC-MS method).
-
Final Working Solutions: Prepare the final working solutions by diluting the stock or intermediate solution. For example, to prepare a 1 µg/mL working solution, pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask and dilute to the mark.
-
Internal Standard Spiking Solution: The concentration of the internal standard spiking solution should be optimized based on the analytical method and the expected concentration range of the analyte. A common starting point is a concentration that provides a robust signal in the mass spectrometer.
-
Storage: Store the working solutions in labeled amber glass vials at 2-8°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly to ensure accuracy.
Stability and Handling
-
Stability: 2-Methoxy-D3-acetic acid is stable under normal laboratory conditions. However, as a carboxylic acid, it is incompatible with strong bases and strong oxidizing agents. Solutions are generally stable when stored at low temperatures and protected from light. It is good practice to monitor the stability of the solutions over time, especially if they are stored for extended periods.
-
Handling: Handle 2-Methoxy-D3-acetic acid in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
The following diagrams illustrate the logical workflow for the preparation of stock and working solutions.
Caption: Workflow for the preparation of a 1 mg/mL stock solution.
Caption: Workflow for the preparation of working solutions from a stock solution.
Application of 2-Methoxy-D3-acetic acid in Pharmacokinetic Studies
Application Note & Protocol
Introduction
In pharmacokinetic (PK) and drug metabolism studies, the precise quantification of drug candidates and their metabolites within biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The gold standard for such bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS data are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards.[1][2][3][4] 2-Methoxy-D3-acetic acid, a deuterated analog of 2-Methoxyacetic acid, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various biological samples.
The primary advantage of using a deuterated internal standard like 2-Methoxy-D3-acetic acid is its chemical and physical similarity to the analyte, 2-Methoxyacetic acid. This similarity ensures that both compounds co-elute during chromatographic separation and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. By adding a known concentration of 2-Methoxy-D3-acetic acid to the samples at the beginning of the preparation process, it can effectively compensate for variations in sample extraction, handling, and instrument response, leading to more robust and accurate quantification of the analyte.
Principle of Stable Isotope-Labeled Internal Standards
The core principle behind using 2-Methoxy-D3-acetic acid as an internal standard is that it behaves nearly identically to the analyte (2-Methoxyacetic acid) throughout the analytical process. However, due to the replacement of three hydrogen atoms with deuterium, it has a distinct mass-to-charge ratio (m/z) that allows it to be separately detected by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, a calibration curve can be constructed to accurately determine the concentration of the analyte in unknown samples.
References
Application of 2-Methoxy-D3-acetic acid in Pharmacokinetic Studies
Application Note & Protocol
Introduction
In pharmacokinetic (PK) and drug metabolism studies, the precise quantification of drug candidates and their metabolites within biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The gold standard for such bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS data are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards.[1][2][3][4] 2-Methoxy-D3-acetic acid, a deuterated analog of 2-Methoxyacetic acid, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various biological samples.
The primary advantage of using a deuterated internal standard like 2-Methoxy-D3-acetic acid is its chemical and physical similarity to the analyte, 2-Methoxyacetic acid. This similarity ensures that both compounds co-elute during chromatographic separation and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. By adding a known concentration of 2-Methoxy-D3-acetic acid to the samples at the beginning of the preparation process, it can effectively compensate for variations in sample extraction, handling, and instrument response, leading to more robust and accurate quantification of the analyte.
Principle of Stable Isotope-Labeled Internal Standards
The core principle behind using 2-Methoxy-D3-acetic acid as an internal standard is that it behaves nearly identically to the analyte (2-Methoxyacetic acid) throughout the analytical process. However, due to the replacement of three hydrogen atoms with deuterium, it has a distinct mass-to-charge ratio (m/z) that allows it to be separately detected by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, a calibration curve can be constructed to accurately determine the concentration of the analyte in unknown samples.
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-D3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Methoxy-D3-acetic acid, a deuterated internal standard commonly used in quantitative mass spectrometry-based analyses. Derivatization is a critical step to improve the analyte's volatility, thermal stability, and chromatographic properties, leading to enhanced sensitivity and peak shape, particularly in gas chromatography-mass spectrometry (GC-MS). Two primary derivatization strategies, silylation and esterification, are presented with comprehensive experimental protocols.
Introduction to Derivatization Techniques
Direct analysis of polar compounds like carboxylic acids by GC-MS can be challenging due to their low volatility and potential for interaction with the chromatographic system, which can result in poor peak shape and reduced sensitivity.[1] Chemical derivatization modifies the functional groups of the analyte to create a more volatile and less polar derivative.[1] For 2-Methoxy-D3-acetic acid, the primary target for derivatization is the carboxylic acid group.
Silylation is a robust and widely used technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[2][3] This conversion to a TMS ester significantly increases the volatility and thermal stability of the molecule.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.
Esterification , another common method, converts the carboxylic acid to an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). This is often achieved through acid-catalyzed reactions using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl. Esterification effectively neutralizes the polar carboxyl group, making the analyte more amenable to GC analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the derivatization of short-chain carboxylic acids using methods analogous to those described in the protocols. Note that this data is for similar non-deuterated and deuterated analytes and should be used as a guideline. Method validation is essential for specific applications.
Table 1: Silylation Performance Data for Short-Chain Carboxylic Acids
| Parameter | Value | Analyte(s) | Derivatization Reagent | Analytical Method | Source |
| Recovery | 95-117% | Short-Chain Fatty Acids | - | GC-MS | |
| Inter-day Precision (RSD) | 8.00% - 8.82% | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Limit of Detection (LOD) | 0.13 mg/L | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Linearity (R²) | >0.999 | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD |
Table 2: Esterification Performance Data for Short-Chain Carboxylic Acids
| Parameter | Value | Analyte(s) | Derivatization Reagent | Analytical Method | Source |
| Recovery | 76.6% - 110.7% | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Quantitation Accuracy | 85.5% - 104.3% | Short-Chain Fatty Acids | 4-aminomethylquinoline | UPLC-MS/MS | |
| Intra-day Precision (RSD) | ≤3.8% | Short-Chain Fatty Acids | 4-aminomethylquinoline | UPLC-MS/MS | |
| Limit of Detection (LOD) | 2-4 ng/mL | Methoxyacetic acid | Diazomethane | GC-MS (SIM) |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the conversion of 2-Methoxy-D3-acetic acid to its trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This is a versatile and highly reactive silylating agent.
Materials:
-
2-Methoxy-D3-acetic acid sample
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile (B52724), pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the 2-Methoxy-D3-acetic acid sample is dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
To the dried sample in a reaction vial, add 100 µL of a solution of the acid in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile).
-
Add 50 µL of BSTFA + 1% TMCS. This provides a significant molar excess.
-
-
Reaction:
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven. Reaction time and temperature can be optimized for specific needs.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
If necessary, the reaction mixture can be diluted with an appropriate solvent (e.g., dichloromethane) before analysis.
-
Stability Note: TMS derivatives can be susceptible to hydrolysis. It is recommended to analyze the samples as soon as possible after derivatization. For storage, keeping the samples at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours.
Protocol 2: Esterification to Methyl Ester using BF3-Methanol
This protocol details the acid-catalyzed esterification of 2-Methoxy-D3-acetic acid to its methyl ester using 14% Boron Trifluoride in Methanol. This is a common and effective method for preparing fatty acid methyl esters (FAMEs).
Materials:
-
2-Methoxy-D3-acetic acid sample
-
14% Boron Trifluoride (BF3) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Start with a solution of 2-Methoxy-D3-acetic acid in a solvent like acetonitrile (e.g., 100 µL of a 1 mg/mL solution). Ensure the sample is free of water.
-
Reagent Addition:
-
Add 50 µL of 14% BF3 in methanol to the sample in a reaction vial. This provides a molar excess of the reagent.
-
-
Reaction:
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
-
Extraction:
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
-
Analysis:
-
The hexane extract is now ready for injection into the GC-MS.
-
Visualizations
Experimental Workflow for Silylation
Caption: Workflow for the silylation of 2-Methoxy-D3-acetic acid.
Experimental Workflow for Esterification
Caption: Workflow for the esterification of 2-Methoxy-D3-acetic acid.
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-D3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Methoxy-D3-acetic acid, a deuterated internal standard commonly used in quantitative mass spectrometry-based analyses. Derivatization is a critical step to improve the analyte's volatility, thermal stability, and chromatographic properties, leading to enhanced sensitivity and peak shape, particularly in gas chromatography-mass spectrometry (GC-MS). Two primary derivatization strategies, silylation and esterification, are presented with comprehensive experimental protocols.
Introduction to Derivatization Techniques
Direct analysis of polar compounds like carboxylic acids by GC-MS can be challenging due to their low volatility and potential for interaction with the chromatographic system, which can result in poor peak shape and reduced sensitivity.[1] Chemical derivatization modifies the functional groups of the analyte to create a more volatile and less polar derivative.[1] For 2-Methoxy-D3-acetic acid, the primary target for derivatization is the carboxylic acid group.
Silylation is a robust and widely used technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[2][3] This conversion to a TMS ester significantly increases the volatility and thermal stability of the molecule.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.
Esterification , another common method, converts the carboxylic acid to an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). This is often achieved through acid-catalyzed reactions using reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl. Esterification effectively neutralizes the polar carboxyl group, making the analyte more amenable to GC analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the derivatization of short-chain carboxylic acids using methods analogous to those described in the protocols. Note that this data is for similar non-deuterated and deuterated analytes and should be used as a guideline. Method validation is essential for specific applications.
Table 1: Silylation Performance Data for Short-Chain Carboxylic Acids
| Parameter | Value | Analyte(s) | Derivatization Reagent | Analytical Method | Source |
| Recovery | 95-117% | Short-Chain Fatty Acids | - | GC-MS | |
| Inter-day Precision (RSD) | 8.00% - 8.82% | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Limit of Detection (LOD) | 0.13 mg/L | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Linearity (R²) | >0.999 | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD |
Table 2: Esterification Performance Data for Short-Chain Carboxylic Acids
| Parameter | Value | Analyte(s) | Derivatization Reagent | Analytical Method | Source |
| Recovery | 76.6% - 110.7% | Methoxyacetic acid | Pentafluorobenzyl bromide | GC-ECD | |
| Quantitation Accuracy | 85.5% - 104.3% | Short-Chain Fatty Acids | 4-aminomethylquinoline | UPLC-MS/MS | |
| Intra-day Precision (RSD) | ≤3.8% | Short-Chain Fatty Acids | 4-aminomethylquinoline | UPLC-MS/MS | |
| Limit of Detection (LOD) | 2-4 ng/mL | Methoxyacetic acid | Diazomethane | GC-MS (SIM) |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the conversion of 2-Methoxy-D3-acetic acid to its trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This is a versatile and highly reactive silylating agent.
Materials:
-
2-Methoxy-D3-acetic acid sample
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the 2-Methoxy-D3-acetic acid sample is dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
To the dried sample in a reaction vial, add 100 µL of a solution of the acid in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile).
-
Add 50 µL of BSTFA + 1% TMCS. This provides a significant molar excess.
-
-
Reaction:
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven. Reaction time and temperature can be optimized for specific needs.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
If necessary, the reaction mixture can be diluted with an appropriate solvent (e.g., dichloromethane) before analysis.
-
Stability Note: TMS derivatives can be susceptible to hydrolysis. It is recommended to analyze the samples as soon as possible after derivatization. For storage, keeping the samples at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend stability to 72 hours.
Protocol 2: Esterification to Methyl Ester using BF3-Methanol
This protocol details the acid-catalyzed esterification of 2-Methoxy-D3-acetic acid to its methyl ester using 14% Boron Trifluoride in Methanol. This is a common and effective method for preparing fatty acid methyl esters (FAMEs).
Materials:
-
2-Methoxy-D3-acetic acid sample
-
14% Boron Trifluoride (BF3) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Start with a solution of 2-Methoxy-D3-acetic acid in a solvent like acetonitrile (e.g., 100 µL of a 1 mg/mL solution). Ensure the sample is free of water.
-
Reagent Addition:
-
Add 50 µL of 14% BF3 in methanol to the sample in a reaction vial. This provides a molar excess of the reagent.
-
-
Reaction:
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
-
Extraction:
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
-
Analysis:
-
The hexane extract is now ready for injection into the GC-MS.
-
Visualizations
Experimental Workflow for Silylation
Caption: Workflow for the silylation of 2-Methoxy-D3-acetic acid.
Experimental Workflow for Esterification
Caption: Workflow for the esterification of 2-Methoxy-D3-acetic acid.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Methoxyacetic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetic acid (MAA) is a major metabolite of several industrial solvents, such as ethylene (B1197577) glycol monomethyl ether (EGME) and its acetate. Monitoring MAA in biological matrices is crucial for assessing occupational exposure and understanding the toxicological profile of the parent compounds. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation and concentration of MAA from complex biological samples, such as urine, prior to chromatographic analysis. This document provides detailed protocols and quantitative data for the liquid-liquid extraction of methoxyacetic acid.
Quantitative Data Summary
The following table summarizes the performance metrics of various liquid-liquid extraction protocols for methoxyacetic acid from urine samples, as reported in the scientific literature.
| Analyte | Extraction Method | Analytical Technique | Recovery Rate (%) | Limit of Detection (LOD) | Linearity Range | Precision (RSD%) | Reference |
| Methoxyacetic Acid (MAA) | Lyophilization followed by LLE with methylene (B1212753) chloride | GC | 31.4 ± 7.0 | 0.15 mg/L | Not Specified | Intra-assay: 6.0 ± 2.5, Inter-assay: 6.2 ± 2.2 | [1] |
| Methoxyacetic Acid (MAA) | LLE with methylene chloride and isopropyl alcohol (2:1) | GC/MS | 99 - 101 | 0.055 µg/mL | 0.3 - 200 µg/mL | 5.55 | [2] |
| Methoxyacetic Acid (MAA) | Pre-column derivatization followed by liquid-liquid microextraction with dichloromethane (B109758) | GC-ECD | 76.6 - 110.7 | 0.13 mg/L | 0.6 - 60.0 mg/L | Inter-day: 8.00 - 8.82 | [3][4] |
Experimental Protocols
This section details two distinct liquid-liquid extraction protocols for methoxyacetic acid from urine samples.
Protocol 1: Direct Liquid-Liquid Extraction
This protocol is adapted from a method utilizing a mixture of organic solvents to enhance extraction efficiency.[2]
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Methylene chloride
-
Isopropyl alcohol
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Micropipettes
-
Gas chromatograph with mass spectrometer (GC/MS)
Procedure:
-
Sample Preparation: Pipette 1 mL of urine into a glass centrifuge tube.
-
Acidification: Acidify the urine sample to a pH between 1.05 and 1.45 by adding an appropriate amount of hydrochloric acid.
-
Solvent Addition: Add 2 mL of a pre-mixed extraction solvent solution of methylene chloride and isopropyl alcohol (2:1 v/v) to the acidified urine sample.
-
Extraction: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of MAA into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube for analysis.
-
Analysis: Analyze the extracted sample using GC/MS.
Protocol 2: Pre-column Derivatization with Liquid-Liquid Microextraction
This protocol involves a derivatization step to improve the chromatographic properties of methoxyacetic acid, followed by a microextraction technique.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer solution
-
Internal standard (e.g., tert-butoxyacetic acid)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Dichloromethane (extraction solvent)
-
Water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation: In a suitable reaction vial, combine the urine sample with a phosphate buffer solution and the internal standard.
-
Derivatization: Add the derivatizing agent (pentafluorobenzyl bromide) to the mixture.
-
Incubation: Place the vial in a water bath at 90°C for 40 minutes to facilitate the derivatization reaction.
-
Cooling and Filtration: Cool the mixture to room temperature and filter it.
-
Microextraction: Add dichloromethane as the extraction solvent.
-
Emulsification and Phase Separation: Shake and then centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the derivatized analyte.
-
Analysis: Inject the collected organic phase into a GC-ECD for analysis.
Visualized Workflow
The following diagram illustrates the general workflow for a direct liquid-liquid extraction protocol for methoxyacetic acid.
Caption: Liquid-Liquid Extraction Workflow for Methoxyacetic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Methoxyacetic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyacetic acid (MAA) is a major metabolite of several industrial solvents, such as ethylene glycol monomethyl ether (EGME) and its acetate. Monitoring MAA in biological matrices is crucial for assessing occupational exposure and understanding the toxicological profile of the parent compounds. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation and concentration of MAA from complex biological samples, such as urine, prior to chromatographic analysis. This document provides detailed protocols and quantitative data for the liquid-liquid extraction of methoxyacetic acid.
Quantitative Data Summary
The following table summarizes the performance metrics of various liquid-liquid extraction protocols for methoxyacetic acid from urine samples, as reported in the scientific literature.
| Analyte | Extraction Method | Analytical Technique | Recovery Rate (%) | Limit of Detection (LOD) | Linearity Range | Precision (RSD%) | Reference |
| Methoxyacetic Acid (MAA) | Lyophilization followed by LLE with methylene chloride | GC | 31.4 ± 7.0 | 0.15 mg/L | Not Specified | Intra-assay: 6.0 ± 2.5, Inter-assay: 6.2 ± 2.2 | [1] |
| Methoxyacetic Acid (MAA) | LLE with methylene chloride and isopropyl alcohol (2:1) | GC/MS | 99 - 101 | 0.055 µg/mL | 0.3 - 200 µg/mL | 5.55 | [2] |
| Methoxyacetic Acid (MAA) | Pre-column derivatization followed by liquid-liquid microextraction with dichloromethane | GC-ECD | 76.6 - 110.7 | 0.13 mg/L | 0.6 - 60.0 mg/L | Inter-day: 8.00 - 8.82 | [3][4] |
Experimental Protocols
This section details two distinct liquid-liquid extraction protocols for methoxyacetic acid from urine samples.
Protocol 1: Direct Liquid-Liquid Extraction
This protocol is adapted from a method utilizing a mixture of organic solvents to enhance extraction efficiency.[2]
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Methylene chloride
-
Isopropyl alcohol
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Micropipettes
-
Gas chromatograph with mass spectrometer (GC/MS)
Procedure:
-
Sample Preparation: Pipette 1 mL of urine into a glass centrifuge tube.
-
Acidification: Acidify the urine sample to a pH between 1.05 and 1.45 by adding an appropriate amount of hydrochloric acid.
-
Solvent Addition: Add 2 mL of a pre-mixed extraction solvent solution of methylene chloride and isopropyl alcohol (2:1 v/v) to the acidified urine sample.
-
Extraction: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and facilitate the transfer of MAA into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube for analysis.
-
Analysis: Analyze the extracted sample using GC/MS.
Protocol 2: Pre-column Derivatization with Liquid-Liquid Microextraction
This protocol involves a derivatization step to improve the chromatographic properties of methoxyacetic acid, followed by a microextraction technique.
Materials:
-
Urine sample
-
Phosphate buffer solution
-
Internal standard (e.g., tert-butoxyacetic acid)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
Dichloromethane (extraction solvent)
-
Water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Sample Preparation: In a suitable reaction vial, combine the urine sample with a phosphate buffer solution and the internal standard.
-
Derivatization: Add the derivatizing agent (pentafluorobenzyl bromide) to the mixture.
-
Incubation: Place the vial in a water bath at 90°C for 40 minutes to facilitate the derivatization reaction.
-
Cooling and Filtration: Cool the mixture to room temperature and filter it.
-
Microextraction: Add dichloromethane as the extraction solvent.
-
Emulsification and Phase Separation: Shake and then centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the derivatized analyte.
-
Analysis: Inject the collected organic phase into a GC-ECD for analysis.
Visualized Workflow
The following diagram illustrates the general workflow for a direct liquid-liquid extraction protocol for methoxyacetic acid.
Caption: Liquid-Liquid Extraction Workflow for Methoxyacetic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction coupled with gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of 2-Methoxyacetic Acid in Environmental Matrices using Isotope Dilution Mass Spectrometry
Introduction
2-Methoxyacetic acid (2-MAA) is a metabolite of 2-methoxyethanol, a widely used industrial solvent found in paints, lacquers, and cleaning agents.[1] Due to its potential for reproductive and developmental toxicity, monitoring the presence of 2-MAA in environmental compartments is crucial for assessing human and ecological exposure and risk.[1] This application note describes a robust and sensitive analytical method for the quantification of 2-MAA in various environmental matrices, including water and soil, utilizing 2-Methoxy-D3-acetic acid as an internal standard in an isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflow. The use of a stable isotope-labeled internal standard like 2-Methoxy-D3-acetic acid is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]
Principle
The methodology is based on the principle of isotope dilution analysis. A known amount of the stable isotope-labeled internal standard, 2-Methoxy-D3-acetic acid, is spiked into the environmental sample prior to extraction and analysis. The internal standard behaves chemically and physically identically to the native analyte (2-MAA) throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, precise and accurate quantification can be achieved, even in complex matrices. This approach minimizes errors arising from incomplete extraction, sample loss during handling, and instrument variability.
Experimental Protocols
1. Sample Preparation
a. Water Samples (e.g., groundwater, surface water)
-
Collect water samples in pre-cleaned amber glass bottles.
-
Acidify the samples to a pH of less than 2 with a strong acid (e.g., hydrochloric acid) to preserve the analyte.
-
Store samples at 4°C and analyze within 14 days.
-
Prior to extraction, allow the sample to equilibrate to room temperature.
-
To a 100 mL aliquot of the water sample, add a known concentration of 2-Methoxy-D3-acetic acid internal standard solution.
-
Proceed to the extraction step.
b. Soil and Sediment Samples
-
Collect soil or sediment samples using a stainless-steel auger or scoop and store them in pre-cleaned glass jars at 4°C.
-
Air-dry the samples in a fume hood and sieve through a 2 mm mesh to remove large debris.
-
To 10 g of the homogenized soil sample, add a known concentration of 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and water).
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and concentrate them under a gentle stream of nitrogen.
-
Proceed to the derivatization and analysis step.
2. Extraction
Liquid-Liquid Extraction (LLE) for Water Samples
-
Pour the 100 mL water sample spiked with the internal standard into a separatory funnel.
-
Add 30 mL of ethyl acetate (B1210297) and shake vigorously for 2 minutes, periodically venting the funnel.[2]
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of ethyl acetate.
-
Combine the organic extracts and dry them by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization (for GC-MS Analysis)
For analysis by GC-MS, the carboxylic acid group of 2-MAA and its deuterated internal standard needs to be derivatized to increase volatility.
-
To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
4. Instrumental Analysis
a. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification ion for 2-MAA derivative: (specific m/z to be determined based on the derivative)
-
Confirmation ion for 2-MAA derivative: (specific m/z to be determined based on the derivative)
-
Quantification ion for 2-Methoxy-D3-acetic acid derivative: (m/z + 3 of the 2-MAA quantification ion)
-
b. LC-MS/MS Analysis
For direct analysis without derivatization, LC-MS/MS is a suitable alternative.
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM transition for 2-MAA: (Precursor ion -> Product ion)
-
MRM transition for 2-Methoxy-D3-acetic acid: (Precursor ion + 3 -> Product ion)
-
5. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-MAA and a constant concentration of the 2-Methoxy-D3-acetic acid internal standard.
-
Plot the ratio of the peak area of the 2-MAA to the peak area of the 2-Methoxy-D3-acetic acid against the concentration of 2-MAA.
-
Perform a linear regression analysis to obtain the equation of the calibration curve.
-
Calculate the concentration of 2-MAA in the environmental samples by using the peak area ratio obtained from the sample analysis and the regression equation from the calibration curve.
Data Presentation
Table 1: Method Performance and Validation Data
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/kg |
| Linearity (r²) | > 0.995 | > 0.995 |
| Recovery (%) | 92 - 105% | 88 - 102% |
| Precision (RSD %) | < 10% | < 15% |
Table 2: Example Quantification of 2-Methoxyacetic Acid in Environmental Samples
| Sample ID | Matrix | Concentration (µg/L or µg/kg) |
| GW-01 | Groundwater | 1.25 |
| SW-01 | Surface Water | 0.88 |
| SOIL-01 | Topsoil | 3.4 |
| SED-01 | Sediment | 5.1 |
Visualizations
Caption: Experimental workflow for the analysis of 2-Methoxyacetic acid.
Caption: Principle of Isotope Dilution for Accurate Quantification.
References
Application Note: High-Sensitivity Analysis of 2-Methoxyacetic Acid in Environmental Matrices using Isotope Dilution Mass Spectrometry
Introduction
2-Methoxyacetic acid (2-MAA) is a metabolite of 2-methoxyethanol, a widely used industrial solvent found in paints, lacquers, and cleaning agents.[1] Due to its potential for reproductive and developmental toxicity, monitoring the presence of 2-MAA in environmental compartments is crucial for assessing human and ecological exposure and risk.[1] This application note describes a robust and sensitive analytical method for the quantification of 2-MAA in various environmental matrices, including water and soil, utilizing 2-Methoxy-D3-acetic acid as an internal standard in an isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflow. The use of a stable isotope-labeled internal standard like 2-Methoxy-D3-acetic acid is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]
Principle
The methodology is based on the principle of isotope dilution analysis. A known amount of the stable isotope-labeled internal standard, 2-Methoxy-D3-acetic acid, is spiked into the environmental sample prior to extraction and analysis. The internal standard behaves chemically and physically identically to the native analyte (2-MAA) throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, precise and accurate quantification can be achieved, even in complex matrices. This approach minimizes errors arising from incomplete extraction, sample loss during handling, and instrument variability.
Experimental Protocols
1. Sample Preparation
a. Water Samples (e.g., groundwater, surface water)
-
Collect water samples in pre-cleaned amber glass bottles.
-
Acidify the samples to a pH of less than 2 with a strong acid (e.g., hydrochloric acid) to preserve the analyte.
-
Store samples at 4°C and analyze within 14 days.
-
Prior to extraction, allow the sample to equilibrate to room temperature.
-
To a 100 mL aliquot of the water sample, add a known concentration of 2-Methoxy-D3-acetic acid internal standard solution.
-
Proceed to the extraction step.
b. Soil and Sediment Samples
-
Collect soil or sediment samples using a stainless-steel auger or scoop and store them in pre-cleaned glass jars at 4°C.
-
Air-dry the samples in a fume hood and sieve through a 2 mm mesh to remove large debris.
-
To 10 g of the homogenized soil sample, add a known concentration of 2-Methoxy-D3-acetic acid internal standard solution.
-
Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone and water).
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and concentrate them under a gentle stream of nitrogen.
-
Proceed to the derivatization and analysis step.
2. Extraction
Liquid-Liquid Extraction (LLE) for Water Samples
-
Pour the 100 mL water sample spiked with the internal standard into a separatory funnel.
-
Add 30 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.[2]
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of ethyl acetate.
-
Combine the organic extracts and dry them by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization (for GC-MS Analysis)
For analysis by GC-MS, the carboxylic acid group of 2-MAA and its deuterated internal standard needs to be derivatized to increase volatility.
-
To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
4. Instrumental Analysis
a. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification ion for 2-MAA derivative: (specific m/z to be determined based on the derivative)
-
Confirmation ion for 2-MAA derivative: (specific m/z to be determined based on the derivative)
-
Quantification ion for 2-Methoxy-D3-acetic acid derivative: (m/z + 3 of the 2-MAA quantification ion)
-
b. LC-MS/MS Analysis
For direct analysis without derivatization, LC-MS/MS is a suitable alternative.
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM transition for 2-MAA: (Precursor ion -> Product ion)
-
MRM transition for 2-Methoxy-D3-acetic acid: (Precursor ion + 3 -> Product ion)
-
5. Data Analysis and Quantification
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-MAA and a constant concentration of the 2-Methoxy-D3-acetic acid internal standard.
-
Plot the ratio of the peak area of the 2-MAA to the peak area of the 2-Methoxy-D3-acetic acid against the concentration of 2-MAA.
-
Perform a linear regression analysis to obtain the equation of the calibration curve.
-
Calculate the concentration of 2-MAA in the environmental samples by using the peak area ratio obtained from the sample analysis and the regression equation from the calibration curve.
Data Presentation
Table 1: Method Performance and Validation Data
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/kg |
| Linearity (r²) | > 0.995 | > 0.995 |
| Recovery (%) | 92 - 105% | 88 - 102% |
| Precision (RSD %) | < 10% | < 15% |
Table 2: Example Quantification of 2-Methoxyacetic Acid in Environmental Samples
| Sample ID | Matrix | Concentration (µg/L or µg/kg) |
| GW-01 | Groundwater | 1.25 |
| SW-01 | Surface Water | 0.88 |
| SOIL-01 | Topsoil | 3.4 |
| SED-01 | Sediment | 5.1 |
Visualizations
Caption: Experimental workflow for the analysis of 2-Methoxyacetic acid.
Caption: Principle of Isotope Dilution for Accurate Quantification.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for 2-Methoxy-D3-acetic acid in HPLC
Welcome to the technical support center for the HPLC analysis of 2-Methoxy-D3-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for 2-Methoxy-D3-acetic acid?
A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the acidic analyte and the stationary phase.[1][2][3] For an acidic compound like 2-Methoxy-D3-acetic acid, this can occur if the mobile phase pH is not low enough to suppress the ionization of the carboxylic acid group and residual silanol (B1196071) groups on the silica-based column packing.[1][4]
Q2: How does the mobile phase pH affect the analysis of 2-Methoxy-D3-acetic acid?
A2: The mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be set at least 2 pH units below the analyte's pKa. This ensures the compound is in its neutral, non-ionized form, promoting a single retention mechanism and minimizing interactions with the stationary phase that can lead to tailing.
Q3: Can column choice impact the peak shape of 2-Methoxy-D3-acetic acid?
A3: Absolutely. Using a modern, high-purity, end-capped silica (B1680970) column is recommended. End-capping chemically derivatizes most of the residual silanol groups on the silica surface, reducing the sites available for secondary interactions that cause peak tailing. For a small, polar molecule, a C18 column is a common starting point, but other phases might be suitable depending on the specific method requirements.
Q4: What is peak fronting and what can cause it for this analyte?
A4: Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back. Common causes include column overloading (injecting too much sample), and a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for 2-Methoxy-D3-acetic acid.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.
Step 1: Diagnose the Cause
Observe if the tailing affects all peaks or just the 2-Methoxy-D3-acetic acid peak.
-
All Peaks Tailing: This often points to a system-wide or physical issue like a column void or extra-column volume.
-
Analyte-Specific Tailing: This suggests a chemical interaction between 2-Methoxy-D3-acetic acid and the stationary phase.
Step 2: Troubleshooting Chemical Interactions
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low. A good starting point is a pH of around 2.5-3.0, using a buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid.
-
Increase Buffer Strength: A low buffer concentration may not adequately control the pH at the column surface. Try increasing the buffer concentration to between 25-50 mM.
-
Use an End-Capped Column: If not already using one, switch to a high-quality, end-capped C18 column to minimize silanol interactions.
Step 3: Troubleshooting Physical and System Issues
-
Check for Column Overload: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume.
-
Inspect the Column: If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column or replacing it if performance does not improve. Using a guard column can help extend the life of your analytical column.
Issue 2: Peak Fronting
Peak fronting appears as a leading edge to the peak.
Step 1: Check for Column Overload
The most common cause of peak fronting is injecting too much sample.
-
Action: Reduce the injection volume or dilute the sample concentration and reinject.
Step 2: Evaluate Sample Solvent
A mismatch between the sample solvent and the mobile phase can cause peak fronting.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Issue 3: Broad Peaks
Broad peaks are wider than expected and can indicate a loss of column efficiency.
Step 1: Review Flow Rate and Temperature
-
Flow Rate: An excessively slow flow rate can lead to peak broadening due to longitudinal diffusion. Ensure the flow rate is optimal for your column dimensions.
-
Temperature: Low temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks. Operating at a slightly elevated, controlled temperature (e.g., 30-40°C) can improve peak shape.
Step 2: Check for Column and System Issues
-
Column Degradation: A deteriorating column can lead to broader peaks.
-
Extra-column Dead Volume: Excessive tubing or poorly made connections contribute to peak broadening.
Data Presentation
Table 1: Key HPLC Parameters and Their Effect on Peak Shape for Acidic Analytes
| Parameter | Recommended Setting for 2-Methoxy-D3-acetic acid | Effect on Poor Peak Shape |
| Mobile Phase pH | 2 pH units below the analyte's pKa (typically pH 2.5-3.5) | Low pH suppresses ionization, reducing peak tailing. |
| Buffer Concentration | 10-50 mM | Adequate buffering maintains a stable pH, preventing peak distortion. |
| Column Type | High-purity, end-capped C18 | Minimizes secondary silanol interactions, a primary cause of tailing. |
| Sample Solvent | Same as initial mobile phase | Prevents peak distortion (fronting or splitting) due to solvent mismatch. |
| Injection Volume | As low as practical for desired sensitivity | Avoids column overload, which can cause peak fronting and tailing. |
| Temperature | Controlled, slightly elevated (e.g., 30-40°C) | Can improve efficiency and reduce peak broadening. |
Experimental Protocols
Protocol: HPLC Analysis of 2-Methoxy-D3-acetic acid
This protocol provides a starting point for method development. Optimization will likely be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Note: Ensure all solvents are HPLC grade and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Gradient Program (Example):
-
Start at 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.
-
-
Detector:
-
UV: Wavelength set appropriately for the analyte (if it has a chromophore).
-
MS: Use an appropriate ionization mode (e.g., ESI negative) and monitor the corresponding m/z.
-
-
-
Sample Preparation:
-
Dissolve the 2-Methoxy-D3-acetic acid standard or sample in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Troubleshooting poor peak shape for 2-Methoxy-D3-acetic acid in HPLC
Welcome to the technical support center for the HPLC analysis of 2-Methoxy-D3-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for 2-Methoxy-D3-acetic acid?
A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the acidic analyte and the stationary phase.[1][2][3] For an acidic compound like 2-Methoxy-D3-acetic acid, this can occur if the mobile phase pH is not low enough to suppress the ionization of the carboxylic acid group and residual silanol groups on the silica-based column packing.[1][4]
Q2: How does the mobile phase pH affect the analysis of 2-Methoxy-D3-acetic acid?
A2: The mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should be set at least 2 pH units below the analyte's pKa. This ensures the compound is in its neutral, non-ionized form, promoting a single retention mechanism and minimizing interactions with the stationary phase that can lead to tailing.
Q3: Can column choice impact the peak shape of 2-Methoxy-D3-acetic acid?
A3: Absolutely. Using a modern, high-purity, end-capped silica column is recommended. End-capping chemically derivatizes most of the residual silanol groups on the silica surface, reducing the sites available for secondary interactions that cause peak tailing. For a small, polar molecule, a C18 column is a common starting point, but other phases might be suitable depending on the specific method requirements.
Q4: What is peak fronting and what can cause it for this analyte?
A4: Peak fronting is an asymmetrical peak shape where the front of the peak is less steep than the back. Common causes include column overloading (injecting too much sample), and a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for 2-Methoxy-D3-acetic acid.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.
Step 1: Diagnose the Cause
Observe if the tailing affects all peaks or just the 2-Methoxy-D3-acetic acid peak.
-
All Peaks Tailing: This often points to a system-wide or physical issue like a column void or extra-column volume.
-
Analyte-Specific Tailing: This suggests a chemical interaction between 2-Methoxy-D3-acetic acid and the stationary phase.
Step 2: Troubleshooting Chemical Interactions
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low. A good starting point is a pH of around 2.5-3.0, using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid.
-
Increase Buffer Strength: A low buffer concentration may not adequately control the pH at the column surface. Try increasing the buffer concentration to between 25-50 mM.
-
Use an End-Capped Column: If not already using one, switch to a high-quality, end-capped C18 column to minimize silanol interactions.
Step 3: Troubleshooting Physical and System Issues
-
Check for Column Overload: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume.
-
Inspect the Column: If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column or replacing it if performance does not improve. Using a guard column can help extend the life of your analytical column.
Issue 2: Peak Fronting
Peak fronting appears as a leading edge to the peak.
Step 1: Check for Column Overload
The most common cause of peak fronting is injecting too much sample.
-
Action: Reduce the injection volume or dilute the sample concentration and reinject.
Step 2: Evaluate Sample Solvent
A mismatch between the sample solvent and the mobile phase can cause peak fronting.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Issue 3: Broad Peaks
Broad peaks are wider than expected and can indicate a loss of column efficiency.
Step 1: Review Flow Rate and Temperature
-
Flow Rate: An excessively slow flow rate can lead to peak broadening due to longitudinal diffusion. Ensure the flow rate is optimal for your column dimensions.
-
Temperature: Low temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks. Operating at a slightly elevated, controlled temperature (e.g., 30-40°C) can improve peak shape.
Step 2: Check for Column and System Issues
-
Column Degradation: A deteriorating column can lead to broader peaks.
-
Extra-column Dead Volume: Excessive tubing or poorly made connections contribute to peak broadening.
Data Presentation
Table 1: Key HPLC Parameters and Their Effect on Peak Shape for Acidic Analytes
| Parameter | Recommended Setting for 2-Methoxy-D3-acetic acid | Effect on Poor Peak Shape |
| Mobile Phase pH | 2 pH units below the analyte's pKa (typically pH 2.5-3.5) | Low pH suppresses ionization, reducing peak tailing. |
| Buffer Concentration | 10-50 mM | Adequate buffering maintains a stable pH, preventing peak distortion. |
| Column Type | High-purity, end-capped C18 | Minimizes secondary silanol interactions, a primary cause of tailing. |
| Sample Solvent | Same as initial mobile phase | Prevents peak distortion (fronting or splitting) due to solvent mismatch. |
| Injection Volume | As low as practical for desired sensitivity | Avoids column overload, which can cause peak fronting and tailing. |
| Temperature | Controlled, slightly elevated (e.g., 30-40°C) | Can improve efficiency and reduce peak broadening. |
Experimental Protocols
Protocol: HPLC Analysis of 2-Methoxy-D3-acetic acid
This protocol provides a starting point for method development. Optimization will likely be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Note: Ensure all solvents are HPLC grade and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Gradient Program (Example):
-
Start at 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.
-
-
Detector:
-
UV: Wavelength set appropriately for the analyte (if it has a chromophore).
-
MS: Use an appropriate ionization mode (e.g., ESI negative) and monitor the corresponding m/z.
-
-
-
Sample Preparation:
-
Dissolve the 2-Methoxy-D3-acetic acid standard or sample in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Technical Support Center: Addressing Matrix Effects with 2-Methoxy-D3-acetic acid Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxy-D3-acetic acid as an internal standard to mitigate matrix effects in quantitative analyses, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, unseen substances from the sample matrix.[1] This phenomenon can lead to either suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of an analysis.[1] In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern, especially when using electrospray ionization (ESI).[1][2] The co-eluting components can be endogenous to the biological matrix (e.g., phospholipids, salts, proteins) or introduced during sample preparation (e.g., anticoagulants).[3]
Q2: How does an internal standard like 2-Methoxy-D3-acetic acid help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as 2-Methoxy-D3-acetic acid, is considered the gold standard for compensating for matrix effects. Since the SIL-IS is chemically almost identical to the analyte (2-Methoxyacetic acid), it exhibits very similar behavior during sample extraction, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte due to the matrix will be mirrored by the internal standard. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High purity ensures that the internal standard itself does not introduce interferences or contribute significantly to the signal of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration. The number of deuterium (B1214612) atoms should be sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the analyte to prevent spectral overlap.
Q4: Can I use 2-Methoxy-D3-acetic acid as an internal standard for analytes other than 2-Methoxyacetic acid?
A4: While a SIL-IS is ideal for its corresponding analyte, in cases where a specific SIL-IS is unavailable or for multi-analyte assays, a structurally similar compound can sometimes be used. However, it is crucial to validate that the chosen internal standard co-elutes with the analyte and experiences the same degree of matrix effect. If the internal standard and analyte are affected differently by the matrix, it will not provide accurate correction. For this reason, using 2-Methoxy-D3-acetic acid for analytes that are not structurally and chromatographically similar to 2-Methoxyacetic acid is not recommended without thorough validation.
Troubleshooting Guides
Issue 1: High Variability (%CV) in Analyte/Internal Standard Response Ratio
-
Question: I am observing high variability in the peak area ratio of my analyte to 2-Methoxy-D3-acetic acid across my sample batch, leading to poor precision. What could be the cause?
-
Answer: High variability in the response ratio can stem from several sources. A primary reason could be that the analyte and the internal standard are not co-eluting perfectly, causing them to be affected differently by transient matrix effects. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Another possibility is inconsistent sample processing, leading to variable extraction recovery that is not being fully compensated for by the internal standard. Finally, ensure that the concentration of the internal standard is consistent across all samples and calibration standards.
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
-
Question: My assay is showing a positive bias, especially for the lower concentration quality control (QC) samples. Could the internal standard be the problem?
-
Answer: A positive bias at low concentrations can be due to the presence of the unlabeled analyte as an impurity in the 2-Methoxy-D3-acetic acid internal standard. It is crucial to assess the isotopic purity of the internal standard. You can do this by injecting a high concentration of the internal standard solution alone and checking for any signal at the mass transition of the analyte. If a significant signal is detected, this contribution may need to be subtracted from your sample measurements, or a purer batch of the internal standard should be sourced.
Issue 3: Drifting Internal Standard Signal Throughout the Analytical Run
-
Question: The peak area of my 2-Methoxy-D3-acetic acid internal standard is steadily decreasing (or increasing) over the course of the LC-MS run. What should I investigate?
-
Answer: A drifting internal standard signal can indicate several issues. A decreasing signal may suggest carryover in the autosampler, where subsequent injections are being contaminated by previous, more concentrated samples. Improving the needle wash steps with a stronger solvent can help. A decreasing signal can also point to instability of the internal standard in the sample matrix or autosampler conditions, possibly due to isotopic back-exchange where deuterium atoms are replaced by hydrogen from the solvent. This is more likely under highly acidic or basic conditions. An increasing signal could also be a sign of carryover.
Data Presentation
Table 1: Illustrative Data on the Assessment of Matrix Factor Using 2-Methoxy-D3-acetic acid
The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) demonstrates how effectively the SIL-IS compensates for the matrix effect.
| Sample Lot | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Neat Solution) | Matrix Factor (Analyte) | IS Peak Area (in Matrix) | IS Peak Area (in Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 65,432 | 102,150 | 0.64 | 72,189 | 110,345 | 0.65 | 0.98 |
| Plasma Lot 2 | 59,876 | 102,150 | 0.59 | 66,234 | 110,345 | 0.60 | 0.98 |
| Plasma Lot 3 | 71,234 | 102,150 | 0.70 | 78,901 | 110,345 | 0.71 | 0.99 |
| Urine Lot 1 | 45,678 | 102,150 | 0.45 | 50,123 | 110,345 | 0.45 | 1.00 |
| Urine Lot 2 | 51,098 | 102,150 | 0.50 | 56,045 | 110,345 | 0.51 | 0.98 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid into separate volumetric flasks.
-
Dissolve in methanol (B129727) to the final volume (e.g., 10 mL).
-
Store stock solutions at -20°C.
-
-
Calibration Standards and Quality Control (QC) Working Solutions:
-
Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve and QC samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the 2-Methoxy-D3-acetic acid stock solution with 50:50 (v/v) methanol:water to a final concentration that will yield a robust signal in the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general example for plasma samples.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or unknown sample to the corresponding tube.
-
Add 150 µL of the Internal Standard Working Solution in ice-cold acetonitrile (B52724) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 3: Generic LC-MS/MS Method for 2-Methoxyacetic Acid and 2-Methoxy-D3-acetic acid
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column for polar analytes (e.g., C18 with a polar end-capping)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 2% B
-
3.1-4.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
2-Methoxyacetic acid: Q1/Q3 (e.g., 89.0 -> 43.0)
-
2-Methoxy-D3-acetic acid: Q1/Q3 (e.g., 92.0 -> 46.0)
-
Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument being used.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for issues with internal standard performance.
References
Technical Support Center: Addressing Matrix Effects with 2-Methoxy-D3-acetic acid Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxy-D3-acetic acid as an internal standard to mitigate matrix effects in quantitative analyses, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my results?
A1: Matrix effects refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, unseen substances from the sample matrix.[1] This phenomenon can lead to either suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of an analysis.[1] In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern, especially when using electrospray ionization (ESI).[1][2] The co-eluting components can be endogenous to the biological matrix (e.g., phospholipids, salts, proteins) or introduced during sample preparation (e.g., anticoagulants).[3]
Q2: How does an internal standard like 2-Methoxy-D3-acetic acid help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as 2-Methoxy-D3-acetic acid, is considered the gold standard for compensating for matrix effects. Since the SIL-IS is chemically almost identical to the analyte (2-Methoxyacetic acid), it exhibits very similar behavior during sample extraction, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte due to the matrix will be mirrored by the internal standard. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High purity ensures that the internal standard itself does not introduce interferences or contribute significantly to the signal of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration. The number of deuterium atoms should be sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the analyte to prevent spectral overlap.
Q4: Can I use 2-Methoxy-D3-acetic acid as an internal standard for analytes other than 2-Methoxyacetic acid?
A4: While a SIL-IS is ideal for its corresponding analyte, in cases where a specific SIL-IS is unavailable or for multi-analyte assays, a structurally similar compound can sometimes be used. However, it is crucial to validate that the chosen internal standard co-elutes with the analyte and experiences the same degree of matrix effect. If the internal standard and analyte are affected differently by the matrix, it will not provide accurate correction. For this reason, using 2-Methoxy-D3-acetic acid for analytes that are not structurally and chromatographically similar to 2-Methoxyacetic acid is not recommended without thorough validation.
Troubleshooting Guides
Issue 1: High Variability (%CV) in Analyte/Internal Standard Response Ratio
-
Question: I am observing high variability in the peak area ratio of my analyte to 2-Methoxy-D3-acetic acid across my sample batch, leading to poor precision. What could be the cause?
-
Answer: High variability in the response ratio can stem from several sources. A primary reason could be that the analyte and the internal standard are not co-eluting perfectly, causing them to be affected differently by transient matrix effects. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Another possibility is inconsistent sample processing, leading to variable extraction recovery that is not being fully compensated for by the internal standard. Finally, ensure that the concentration of the internal standard is consistent across all samples and calibration standards.
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
-
Question: My assay is showing a positive bias, especially for the lower concentration quality control (QC) samples. Could the internal standard be the problem?
-
Answer: A positive bias at low concentrations can be due to the presence of the unlabeled analyte as an impurity in the 2-Methoxy-D3-acetic acid internal standard. It is crucial to assess the isotopic purity of the internal standard. You can do this by injecting a high concentration of the internal standard solution alone and checking for any signal at the mass transition of the analyte. If a significant signal is detected, this contribution may need to be subtracted from your sample measurements, or a purer batch of the internal standard should be sourced.
Issue 3: Drifting Internal Standard Signal Throughout the Analytical Run
-
Question: The peak area of my 2-Methoxy-D3-acetic acid internal standard is steadily decreasing (or increasing) over the course of the LC-MS run. What should I investigate?
-
Answer: A drifting internal standard signal can indicate several issues. A decreasing signal may suggest carryover in the autosampler, where subsequent injections are being contaminated by previous, more concentrated samples. Improving the needle wash steps with a stronger solvent can help. A decreasing signal can also point to instability of the internal standard in the sample matrix or autosampler conditions, possibly due to isotopic back-exchange where deuterium atoms are replaced by hydrogen from the solvent. This is more likely under highly acidic or basic conditions. An increasing signal could also be a sign of carryover.
Data Presentation
Table 1: Illustrative Data on the Assessment of Matrix Factor Using 2-Methoxy-D3-acetic acid
The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MF) demonstrates how effectively the SIL-IS compensates for the matrix effect.
| Sample Lot | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Neat Solution) | Matrix Factor (Analyte) | IS Peak Area (in Matrix) | IS Peak Area (in Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 65,432 | 102,150 | 0.64 | 72,189 | 110,345 | 0.65 | 0.98 |
| Plasma Lot 2 | 59,876 | 102,150 | 0.59 | 66,234 | 110,345 | 0.60 | 0.98 |
| Plasma Lot 3 | 71,234 | 102,150 | 0.70 | 78,901 | 110,345 | 0.71 | 0.99 |
| Urine Lot 1 | 45,678 | 102,150 | 0.45 | 50,123 | 110,345 | 0.45 | 1.00 |
| Urine Lot 2 | 51,098 | 102,150 | 0.50 | 56,045 | 110,345 | 0.51 | 0.98 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid into separate volumetric flasks.
-
Dissolve in methanol to the final volume (e.g., 10 mL).
-
Store stock solutions at -20°C.
-
-
Calibration Standards and Quality Control (QC) Working Solutions:
-
Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for the calibration curve and QC samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the 2-Methoxy-D3-acetic acid stock solution with 50:50 (v/v) methanol:water to a final concentration that will yield a robust signal in the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general example for plasma samples.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or unknown sample to the corresponding tube.
-
Add 150 µL of the Internal Standard Working Solution in ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 3: Generic LC-MS/MS Method for 2-Methoxyacetic Acid and 2-Methoxy-D3-acetic acid
-
LC System: UPLC or HPLC system
-
Column: A suitable reversed-phase column for polar analytes (e.g., C18 with a polar end-capping)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 2% B
-
3.1-4.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
2-Methoxyacetic acid: Q1/Q3 (e.g., 89.0 -> 43.0)
-
2-Methoxy-D3-acetic acid: Q1/Q3 (e.g., 92.0 -> 46.0)
-
Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific instrument being used.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for issues with internal standard performance.
References
Optimizing mass spectrometer source conditions to prevent in-source fragmentation.
Welcome to the Technical Support Center for optimizing mass spectrometer source conditions to prevent in-source fragmentation (ISF). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and mitigating unwanted fragmentation in the ion source.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are transmitted to the mass analyzer.[1] This process is primarily driven by energetic collisions between the ions and neutral gas molecules in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] ESI is generally considered a "soft" ionization technique, but ISF can still occur, especially with fragile molecules.[2][3]
Q2: Why is it crucial to minimize in-source fragmentation?
Minimizing ISF is critical for several reasons:
-
Accurate Molecular Weight Determination: Excessive fragmentation can significantly reduce the signal of the precursor ion, making it challenging to confirm the molecular weight of the analyte.
-
Quantitative Accuracy: If the fragmentation is not consistent and reproducible, it can lead to inaccuracies in the quantification of the target analyte. While in some specific workflows fragment ions are used for quantification, using the precursor ion generally provides better specificity and sensitivity.
-
Spectral Interpretation: A mass spectrum crowded with numerous fragment ions can complicate data interpretation and the correct identification of the compound of interest.[2] This is particularly problematic in complex mixtures where fragment ions from one compound can be mistaken for precursor ions of another.
Q3: What are the primary instrumental factors that cause in-source fragmentation?
The main instrumental parameters that contribute to in-source fragmentation are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source into the mass analyzer. Higher voltages impart greater kinetic energy to the ions, leading to more energetic collisions with gas molecules and consequently, more fragmentation.
-
High Source and Desolvation Temperatures: Elevated temperatures can provide excess thermal energy to the ions, which can induce fragmentation, particularly for thermally labile compounds.
Q4: How can I confirm that the unexpected peaks in my spectrum are due to in-source fragmentation?
A straightforward way to confirm ISF is to systematically vary the cone voltage (or an equivalent parameter like fragmentor or declustering potential). If you observe that the intensity of the suspected fragment ions increases as you increase the cone voltage, while the intensity of the precursor ion decreases, it is a strong indication of in-source fragmentation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to in-source fragmentation.
Issue: Significant fragmentation of the precursor ion is observed, complicating analysis.
Troubleshooting Workflow:
Detailed Steps:
-
Confirm In-Source Fragmentation: As a first step, verify that the observed fragments are indeed from ISF. Infuse a standard of your analyte and acquire spectra at different cone voltage settings. A clear trend of increasing fragment intensity with increasing voltage confirms ISF.
-
Optimize Cone Voltage/Declustering Potential: This is often the most impactful parameter. Reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensities of the precursor and fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Optimize Source and Desolvation Temperatures: For thermally sensitive compounds, high temperatures can be a major cause of fragmentation. Decrease the source and/or desolvation temperature in increments (e.g., 25-50 °C) and observe the effect on the precursor and fragment ion intensities. Be aware that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.
-
Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates. While their primary role is in desolvation and droplet formation, suboptimal flows can indirectly contribute to ISF by affecting the ionization efficiency and ion transfer.
-
Evaluate Mobile Phase Composition: Certain mobile phase additives can influence analyte stability and ionization efficiency. If you are using additives like trifluoroacetic acid (TFA), which can sometimes suppress ionization, consider switching to a milder alternative like formic acid. The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also play a role.
Data on the Impact of Source Parameters
The following tables summarize the general effects of key source parameters on in-source fragmentation and provide illustrative quantitative data from literature.
Table 1: General Effects of Key ESI Source Parameters on In-Source Fragmentation
| Parameter | Recommended Action to Reduce ISF | Primary Effect on Fragmentation | Potential Side Effects of Over-adjustment |
| Cone Voltage / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation. | A voltage that is too low may result in a decreased overall ion signal. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal stress on the analyte, preserving the precursor ion. | May negatively impact ionization efficiency if set too low. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy transferred to the ions. | Inefficient desolvation can lead to the formation of solvent clusters and a reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects the size of the ESI droplets and the efficiency of desolvation. | Suboptimal flow can lead to an unstable spray or poor sensitivity. |
Table 2: Example Quantitative Data on the Effect of Cone Voltage on Glucuronide Fragmentation
This data is illustrative and based on findings for O- and N-glucuronides. The extent of fragmentation is compound-dependent.
| Cone Voltage (V) | Relative Abundance of Precursor Ion (%) | Relative Abundance of Aglycone Fragment Ion (%) |
| Low (e.g., 20) | > 95% | < 5% |
| Medium (e.g., 50) | ~ 50% | ~ 50% |
| High (e.g., 80) | < 10% | > 90% |
Source: Based on the findings that cone voltage is the most critical parameter for glucuronide in-source fragmentation.
Experimental Protocols
Protocol: Systematic Optimization of Source Parameters to Minimize In-Source Fragmentation
This protocol provides a step-by-step guide for systematically optimizing key ESI source parameters to minimize in-source fragmentation while maintaining good signal intensity.
Workflow for Source Parameter Optimization:
Methodology:
-
Analyte Preparation: Prepare a standard solution of the analyte of interest at a concentration that provides a stable and reasonably intense signal (e.g., 100-1000 ng/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This ensures a stable signal for parameter optimization.
-
Initial Parameter Setup: Begin with a generic set of source parameters or values recommended by the instrument manufacturer. Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and any fragment ions.
-
Cone Voltage Optimization:
-
Start with a cone voltage where you observe significant fragmentation.
-
Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step).
-
At each step, acquire a spectrum and record the intensities of the precursor ion and the major fragment ions.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest precursor ion signal with minimal fragmentation. This may be a compromise to maintain sufficient overall signal intensity.
-
-
Source and Desolvation Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Begin with a moderate source and desolvation temperature (e.g., 120 °C and 350 °C, respectively).
-
Vary the source temperature in increments of 10-20 °C while keeping the desolvation temperature constant. Monitor the precursor ion intensity.
-
Set the source temperature to the value that gives the best signal.
-
Next, vary the desolvation temperature in increments of 25-50 °C while keeping the source temperature at its optimized value. Monitor the precursor ion intensity.
-
Select the temperature settings that provide the best signal intensity without inducing fragmentation.
-
-
Nebulizer and Drying Gas Flow Optimization:
-
With the optimized cone voltage and temperatures, adjust the nebulizer gas pressure/flow. Observe the stability of the spray and the ion signal.
-
Then, adjust the drying gas flow and monitor the signal intensity. Higher LC flow rates generally require higher drying gas flows.
-
-
Final Verification: Once all parameters have been optimized, acquire a final spectrum to confirm that you have a stable and intense signal for your precursor ion with minimal in-source fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometer source conditions to prevent in-source fragmentation.
Welcome to the Technical Support Center for optimizing mass spectrometer source conditions to prevent in-source fragmentation (ISF). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and mitigating unwanted fragmentation in the ion source.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are transmitted to the mass analyzer.[1] This process is primarily driven by energetic collisions between the ions and neutral gas molecules in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1] ESI is generally considered a "soft" ionization technique, but ISF can still occur, especially with fragile molecules.[2][3]
Q2: Why is it crucial to minimize in-source fragmentation?
Minimizing ISF is critical for several reasons:
-
Accurate Molecular Weight Determination: Excessive fragmentation can significantly reduce the signal of the precursor ion, making it challenging to confirm the molecular weight of the analyte.
-
Quantitative Accuracy: If the fragmentation is not consistent and reproducible, it can lead to inaccuracies in the quantification of the target analyte. While in some specific workflows fragment ions are used for quantification, using the precursor ion generally provides better specificity and sensitivity.
-
Spectral Interpretation: A mass spectrum crowded with numerous fragment ions can complicate data interpretation and the correct identification of the compound of interest.[2] This is particularly problematic in complex mixtures where fragment ions from one compound can be mistaken for precursor ions of another.
Q3: What are the primary instrumental factors that cause in-source fragmentation?
The main instrumental parameters that contribute to in-source fragmentation are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source into the mass analyzer. Higher voltages impart greater kinetic energy to the ions, leading to more energetic collisions with gas molecules and consequently, more fragmentation.
-
High Source and Desolvation Temperatures: Elevated temperatures can provide excess thermal energy to the ions, which can induce fragmentation, particularly for thermally labile compounds.
Q4: How can I confirm that the unexpected peaks in my spectrum are due to in-source fragmentation?
A straightforward way to confirm ISF is to systematically vary the cone voltage (or an equivalent parameter like fragmentor or declustering potential). If you observe that the intensity of the suspected fragment ions increases as you increase the cone voltage, while the intensity of the precursor ion decreases, it is a strong indication of in-source fragmentation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to in-source fragmentation.
Issue: Significant fragmentation of the precursor ion is observed, complicating analysis.
Troubleshooting Workflow:
Detailed Steps:
-
Confirm In-Source Fragmentation: As a first step, verify that the observed fragments are indeed from ISF. Infuse a standard of your analyte and acquire spectra at different cone voltage settings. A clear trend of increasing fragment intensity with increasing voltage confirms ISF.
-
Optimize Cone Voltage/Declustering Potential: This is often the most impactful parameter. Reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensities of the precursor and fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Optimize Source and Desolvation Temperatures: For thermally sensitive compounds, high temperatures can be a major cause of fragmentation. Decrease the source and/or desolvation temperature in increments (e.g., 25-50 °C) and observe the effect on the precursor and fragment ion intensities. Be aware that excessively low temperatures can lead to poor desolvation and a decrease in overall signal.
-
Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates. While their primary role is in desolvation and droplet formation, suboptimal flows can indirectly contribute to ISF by affecting the ionization efficiency and ion transfer.
-
Evaluate Mobile Phase Composition: Certain mobile phase additives can influence analyte stability and ionization efficiency. If you are using additives like trifluoroacetic acid (TFA), which can sometimes suppress ionization, consider switching to a milder alternative like formic acid. The choice of organic solvent (e.g., acetonitrile vs. methanol) can also play a role.
Data on the Impact of Source Parameters
The following tables summarize the general effects of key source parameters on in-source fragmentation and provide illustrative quantitative data from literature.
Table 1: General Effects of Key ESI Source Parameters on In-Source Fragmentation
| Parameter | Recommended Action to Reduce ISF | Primary Effect on Fragmentation | Potential Side Effects of Over-adjustment |
| Cone Voltage / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation. | A voltage that is too low may result in a decreased overall ion signal. |
| Source Temperature | Decrease in increments of 10-20 °C | Minimizes thermal stress on the analyte, preserving the precursor ion. | May negatively impact ionization efficiency if set too low. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy transferred to the ions. | Inefficient desolvation can lead to the formation of solvent clusters and a reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects the size of the ESI droplets and the efficiency of desolvation. | Suboptimal flow can lead to an unstable spray or poor sensitivity. |
Table 2: Example Quantitative Data on the Effect of Cone Voltage on Glucuronide Fragmentation
This data is illustrative and based on findings for O- and N-glucuronides. The extent of fragmentation is compound-dependent.
| Cone Voltage (V) | Relative Abundance of Precursor Ion (%) | Relative Abundance of Aglycone Fragment Ion (%) |
| Low (e.g., 20) | > 95% | < 5% |
| Medium (e.g., 50) | ~ 50% | ~ 50% |
| High (e.g., 80) | < 10% | > 90% |
Source: Based on the findings that cone voltage is the most critical parameter for glucuronide in-source fragmentation.
Experimental Protocols
Protocol: Systematic Optimization of Source Parameters to Minimize In-Source Fragmentation
This protocol provides a step-by-step guide for systematically optimizing key ESI source parameters to minimize in-source fragmentation while maintaining good signal intensity.
Workflow for Source Parameter Optimization:
Methodology:
-
Analyte Preparation: Prepare a standard solution of the analyte of interest at a concentration that provides a stable and reasonably intense signal (e.g., 100-1000 ng/mL) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This ensures a stable signal for parameter optimization.
-
Initial Parameter Setup: Begin with a generic set of source parameters or values recommended by the instrument manufacturer. Set the mass spectrometer to acquire data in full scan mode to observe both the precursor and any fragment ions.
-
Cone Voltage Optimization:
-
Start with a cone voltage where you observe significant fragmentation.
-
Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step).
-
At each step, acquire a spectrum and record the intensities of the precursor ion and the major fragment ions.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest precursor ion signal with minimal fragmentation. This may be a compromise to maintain sufficient overall signal intensity.
-
-
Source and Desolvation Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Begin with a moderate source and desolvation temperature (e.g., 120 °C and 350 °C, respectively).
-
Vary the source temperature in increments of 10-20 °C while keeping the desolvation temperature constant. Monitor the precursor ion intensity.
-
Set the source temperature to the value that gives the best signal.
-
Next, vary the desolvation temperature in increments of 25-50 °C while keeping the source temperature at its optimized value. Monitor the precursor ion intensity.
-
Select the temperature settings that provide the best signal intensity without inducing fragmentation.
-
-
Nebulizer and Drying Gas Flow Optimization:
-
With the optimized cone voltage and temperatures, adjust the nebulizer gas pressure/flow. Observe the stability of the spray and the ion signal.
-
Then, adjust the drying gas flow and monitor the signal intensity. Higher LC flow rates generally require higher drying gas flows.
-
-
Final Verification: Once all parameters have been optimized, acquire a final spectrum to confirm that you have a stable and intense signal for your precursor ion with minimal in-source fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 2-Methoxy-D3-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with 2-Methoxy-D3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-D3-acetic acid and what is its primary application?
2-Methoxy-D3-acetic acid is a deuterated form of 2-Methoxyacetic acid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). Its purpose is to mimic the behavior of the non-deuterated analyte, 2-Methoxyacetic acid, during sample preparation, chromatography, and ionization, thus enabling accurate quantification by correcting for matrix effects and variability in the analytical process.
Q2: Why is co-elution with the analyte important when using 2-Methoxy-D3-acetic acid as an internal standard?
For accurate quantification in LC-MS, it is often desirable for the deuterated internal standard to co-elute perfectly with the analyte.[1] This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) as they enter the mass spectrometer, leading to a more accurate and precise measurement of the analyte's concentration.[1]
Q3: Can 2-Methoxy-D3-acetic acid chromatographically separate from its non-deuterated counterpart?
Yes, a phenomenon known as the "isotope effect" can cause deuterated standards to have slightly different retention times than their non-deuterated analogs on a chromatographic column.[2] This partial separation can lead to differential matrix effects and compromise the accuracy of the results.[1]
Q4: What are some common compounds that might co-elute with 2-Methoxy-D3-acetic acid?
While specific co-eluting compounds are highly matrix-dependent, potential interferents for 2-Methoxy-D3-acetic acid in biological samples could include:
-
Endogenous small organic acids: Biological matrices contain a multitude of small organic acids (e.g., lactic acid, pyruvic acid, succinic acid) that, depending on the chromatographic conditions, could potentially co-elute.
-
Structural isomers: Isomers of methoxyacetic acid, if present, could be difficult to separate.
-
Metabolites: In drug metabolism studies, metabolites of the parent drug or other co-administered drugs could potentially interfere.
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or other lab materials can introduce interfering peaks.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems encountered during the analysis of 2-Methoxy-D3-acetic acid.
Problem: A peak is co-eluting with my 2-Methoxy-D3-acetic acid peak, compromising quantification.
Step 1: Confirm Co-elution
The first step is to confirm that you are indeed observing a co-elution event.
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak.[3]
-
Mass Spectrometry Data Review: If using LC-MS, examine the mass spectra across the peak. A change in the relative abundance of ions across the peak profile suggests the presence of more than one compound. For example, if you are monitoring the transition for 2-Methoxy-D3-acetic acid, check for the presence of the corresponding non-deuterated 2-Methoxyacetic acid transition at the same retention time.
Step 2: Methodical Troubleshooting Workflow
The following flowchart outlines a logical progression for troubleshooting co-elution.
Caption: A logical workflow for troubleshooting chromatographic co-elution.
Step 3: Detailed Experimental Protocols for Troubleshooting
Changes to the mobile phase composition can significantly alter selectivity and resolve co-eluting peaks.
-
Adjusting Organic Solvent Percentage (Isocratic Elution):
-
Protocol: Prepare a series of mobile phases with varying percentages of organic solvent (e.g., acetonitrile (B52724) or methanol) in water, typically with a constant concentration of an acidic modifier like formic acid (0.1%). Start with a 5-10% change in the organic content and analyze the sample with each mobile phase.
-
Expected Outcome: Increasing the aqueous content will generally increase the retention time of polar compounds like 2-Methoxy-D3-acetic acid, which may provide separation from a less polar interferent. Conversely, increasing the organic content will decrease retention.
-
-
Gradient Modification:
-
Protocol: If using a gradient, make the gradient shallower around the elution time of 2-Methoxy-D3-acetic acid. For example, if the compound elutes at 30% acetonitrile, try a gradient segment that goes from 25% to 35% acetonitrile over a longer period.
-
Expected Outcome: A shallower gradient increases the resolution between closely eluting compounds.
-
-
Changing Mobile Phase pH and Additives:
-
Protocol: The ionization state of acidic compounds can be manipulated by changing the mobile phase pH. Prepare mobile phases with different acidic additives (e.g., 0.1% formic acid vs. 0.1% acetic acid) or at different pH values (e.g., by using a buffer like ammonium (B1175870) formate).
-
Expected Outcome: Altering the pH can change the hydrophobicity and retention of ionizable compounds, potentially resolving the co-elution.
-
If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.
-
Alternative C18 Phases: Not all C18 columns are the same.
-
Protocol: Test C18 columns from different manufacturers or with different bonding technologies (e.g., high-density bonding, end-capping).
-
Expected Outcome: Different C18 phases can offer unique selectivities due to variations in surface chemistry.
-
-
Different Stationary Phases:
-
Protocol: Experiment with columns that offer different separation mechanisms.
-
Phenyl-Hexyl: Provides pi-pi interactions, which can be beneficial for separating compounds with aromatic rings.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for very polar compounds that are poorly retained in reversed-phase. The mobile phase is typically high in organic solvent with a small amount of water.
-
-
Expected Outcome: A change in the primary interaction mechanism (hydrophobic, pi-pi, hydrophilic) is highly likely to resolve the co-elution.
-
-
Protocol: Vary the column temperature in increments of 5-10 °C (e.g., from 30 °C to 50 °C).
-
Expected Outcome: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which may improve peak shape and resolution.
If the interference originates from the sample matrix, improving the sample cleanup can be effective.
-
Liquid-Liquid Extraction (LLE):
-
Protocol: Use a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to extract 2-Methoxy-D3-acetic acid from the aqueous biological sample after acidification. The pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.
-
Expected Outcome: LLE can remove many polar and non-polar interferences that are not extracted into the organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Protocol: Utilize an appropriate SPE sorbent. For an acidic compound like 2-Methoxy-D3-acetic acid, an anion exchange or a mixed-mode sorbent can be effective. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
-
Expected Outcome: SPE can provide a much cleaner extract than simple protein precipitation, significantly reducing matrix-derived interferences.
-
Data Presentation
The following table summarizes hypothetical chromatographic data to illustrate the effect of different troubleshooting steps.
| Troubleshooting Step | Retention Time (min) of 2-Methoxy-D3-acetic acid | Peak Shape | Resolution from Interferent |
| Initial Method | 3.5 | Shoulder | Poor (Rs < 1.0) |
| Mobile Phase Optimization | |||
| - Decreased Acetonitrile to 20% | 4.8 | Symmetrical | Improved (Rs = 1.2) |
| - Shallow Gradient | 3.6 | Symmetrical | Good (Rs = 1.8) |
| Stationary Phase Change | |||
| - Phenyl-Hexyl Column | 4.2 | Symmetrical | Excellent (Rs > 2.0) |
| Temperature Adjustment | |||
| - Increased to 45 °C | 3.2 | Sharper | Slightly Improved (Rs = 1.1) |
Summary of Key Recommendations
-
Systematic Approach: Follow a logical troubleshooting workflow, starting with simple mobile phase adjustments before moving to more significant changes like a new column.
-
Orthogonal Chemistry: When changing the stationary phase, select a column with a significantly different chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) to maximize the change in selectivity.
-
Sample Preparation is Key: For complex biological matrices, investing time in optimizing sample preparation can significantly reduce the likelihood of co-elution and matrix effects.
-
Method Validation: Once a co-elution issue is resolved, it is crucial to re-validate the analytical method to ensure it meets the required performance criteria for accuracy, precision, and linearity.
References
- 1. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 2-Methoxy-D3-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with 2-Methoxy-D3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-D3-acetic acid and what is its primary application?
2-Methoxy-D3-acetic acid is a deuterated form of 2-Methoxyacetic acid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). Its purpose is to mimic the behavior of the non-deuterated analyte, 2-Methoxyacetic acid, during sample preparation, chromatography, and ionization, thus enabling accurate quantification by correcting for matrix effects and variability in the analytical process.
Q2: Why is co-elution with the analyte important when using 2-Methoxy-D3-acetic acid as an internal standard?
For accurate quantification in LC-MS, it is often desirable for the deuterated internal standard to co-elute perfectly with the analyte.[1] This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) as they enter the mass spectrometer, leading to a more accurate and precise measurement of the analyte's concentration.[1]
Q3: Can 2-Methoxy-D3-acetic acid chromatographically separate from its non-deuterated counterpart?
Yes, a phenomenon known as the "isotope effect" can cause deuterated standards to have slightly different retention times than their non-deuterated analogs on a chromatographic column.[2] This partial separation can lead to differential matrix effects and compromise the accuracy of the results.[1]
Q4: What are some common compounds that might co-elute with 2-Methoxy-D3-acetic acid?
While specific co-eluting compounds are highly matrix-dependent, potential interferents for 2-Methoxy-D3-acetic acid in biological samples could include:
-
Endogenous small organic acids: Biological matrices contain a multitude of small organic acids (e.g., lactic acid, pyruvic acid, succinic acid) that, depending on the chromatographic conditions, could potentially co-elute.
-
Structural isomers: Isomers of methoxyacetic acid, if present, could be difficult to separate.
-
Metabolites: In drug metabolism studies, metabolites of the parent drug or other co-administered drugs could potentially interfere.
-
Exogenous compounds: Contaminants from sample collection tubes, solvents, or other lab materials can introduce interfering peaks.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to diagnosing and resolving co-elution problems encountered during the analysis of 2-Methoxy-D3-acetic acid.
Problem: A peak is co-eluting with my 2-Methoxy-D3-acetic acid peak, compromising quantification.
Step 1: Confirm Co-elution
The first step is to confirm that you are indeed observing a co-elution event.
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak.[3]
-
Mass Spectrometry Data Review: If using LC-MS, examine the mass spectra across the peak. A change in the relative abundance of ions across the peak profile suggests the presence of more than one compound. For example, if you are monitoring the transition for 2-Methoxy-D3-acetic acid, check for the presence of the corresponding non-deuterated 2-Methoxyacetic acid transition at the same retention time.
Step 2: Methodical Troubleshooting Workflow
The following flowchart outlines a logical progression for troubleshooting co-elution.
Caption: A logical workflow for troubleshooting chromatographic co-elution.
Step 3: Detailed Experimental Protocols for Troubleshooting
Changes to the mobile phase composition can significantly alter selectivity and resolve co-eluting peaks.
-
Adjusting Organic Solvent Percentage (Isocratic Elution):
-
Protocol: Prepare a series of mobile phases with varying percentages of organic solvent (e.g., acetonitrile or methanol) in water, typically with a constant concentration of an acidic modifier like formic acid (0.1%). Start with a 5-10% change in the organic content and analyze the sample with each mobile phase.
-
Expected Outcome: Increasing the aqueous content will generally increase the retention time of polar compounds like 2-Methoxy-D3-acetic acid, which may provide separation from a less polar interferent. Conversely, increasing the organic content will decrease retention.
-
-
Gradient Modification:
-
Protocol: If using a gradient, make the gradient shallower around the elution time of 2-Methoxy-D3-acetic acid. For example, if the compound elutes at 30% acetonitrile, try a gradient segment that goes from 25% to 35% acetonitrile over a longer period.
-
Expected Outcome: A shallower gradient increases the resolution between closely eluting compounds.
-
-
Changing Mobile Phase pH and Additives:
-
Protocol: The ionization state of acidic compounds can be manipulated by changing the mobile phase pH. Prepare mobile phases with different acidic additives (e.g., 0.1% formic acid vs. 0.1% acetic acid) or at different pH values (e.g., by using a buffer like ammonium formate).
-
Expected Outcome: Altering the pH can change the hydrophobicity and retention of ionizable compounds, potentially resolving the co-elution.
-
If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.
-
Alternative C18 Phases: Not all C18 columns are the same.
-
Protocol: Test C18 columns from different manufacturers or with different bonding technologies (e.g., high-density bonding, end-capping).
-
Expected Outcome: Different C18 phases can offer unique selectivities due to variations in surface chemistry.
-
-
Different Stationary Phases:
-
Protocol: Experiment with columns that offer different separation mechanisms.
-
Phenyl-Hexyl: Provides pi-pi interactions, which can be beneficial for separating compounds with aromatic rings.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for very polar compounds that are poorly retained in reversed-phase. The mobile phase is typically high in organic solvent with a small amount of water.
-
-
Expected Outcome: A change in the primary interaction mechanism (hydrophobic, pi-pi, hydrophilic) is highly likely to resolve the co-elution.
-
-
Protocol: Vary the column temperature in increments of 5-10 °C (e.g., from 30 °C to 50 °C).
-
Expected Outcome: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which may improve peak shape and resolution.
If the interference originates from the sample matrix, improving the sample cleanup can be effective.
-
Liquid-Liquid Extraction (LLE):
-
Protocol: Use a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to extract 2-Methoxy-D3-acetic acid from the aqueous biological sample after acidification. The pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.
-
Expected Outcome: LLE can remove many polar and non-polar interferences that are not extracted into the organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Protocol: Utilize an appropriate SPE sorbent. For an acidic compound like 2-Methoxy-D3-acetic acid, an anion exchange or a mixed-mode sorbent can be effective. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
-
Expected Outcome: SPE can provide a much cleaner extract than simple protein precipitation, significantly reducing matrix-derived interferences.
-
Data Presentation
The following table summarizes hypothetical chromatographic data to illustrate the effect of different troubleshooting steps.
| Troubleshooting Step | Retention Time (min) of 2-Methoxy-D3-acetic acid | Peak Shape | Resolution from Interferent |
| Initial Method | 3.5 | Shoulder | Poor (Rs < 1.0) |
| Mobile Phase Optimization | |||
| - Decreased Acetonitrile to 20% | 4.8 | Symmetrical | Improved (Rs = 1.2) |
| - Shallow Gradient | 3.6 | Symmetrical | Good (Rs = 1.8) |
| Stationary Phase Change | |||
| - Phenyl-Hexyl Column | 4.2 | Symmetrical | Excellent (Rs > 2.0) |
| Temperature Adjustment | |||
| - Increased to 45 °C | 3.2 | Sharper | Slightly Improved (Rs = 1.1) |
Summary of Key Recommendations
-
Systematic Approach: Follow a logical troubleshooting workflow, starting with simple mobile phase adjustments before moving to more significant changes like a new column.
-
Orthogonal Chemistry: When changing the stationary phase, select a column with a significantly different chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) to maximize the change in selectivity.
-
Sample Preparation is Key: For complex biological matrices, investing time in optimizing sample preparation can significantly reduce the likelihood of co-elution and matrix effects.
-
Method Validation: Once a co-elution issue is resolved, it is crucial to re-validate the analytical method to ensure it meets the required performance criteria for accuracy, precision, and linearity.
References
- 1. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the stability of deuterium labels under different conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of deuterium (B1214612) labels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of deuterium labels?
The stability of deuterium labels is primarily influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium (H/D) exchange. The rate of exchange is typically at its minimum between pH 2.5 and 3.0.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[1][4] To minimize back-exchange, experiments like HDX-MS are conducted at low temperatures (around 0°C).
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen and facilitate exchange. Aprotic solvents like acetonitrile (B52724) and DMSO are generally preferred for long-term storage to minimize this exchange.
-
Location of the Deuterium Label: The position of the deuterium atom within the molecule is critical. Labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. Deuterium atoms on aromatic rings or carbon atoms not adjacent to heteroatoms are generally more stable.
-
Enzymatic Activity: Metabolic enzymes can cleave C-D bonds, leading to the loss of the label.
-
Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can also contribute to deuterium exchange.
Q2: I'm observing a gradual decrease in the signal of my deuterated internal standard during an LC-MS run. What could be the cause?
A progressive decrease in the signal of a deuterated internal standard can be a sign of isotopic "back-exchange." This occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as a protic mobile phase. This can lead to inaccurate and imprecise quantitative results.
Q3: How can I confirm if my deuterated compound is losing its label?
To confirm deuterium label loss, you can perform the following:
-
Stability Study: Prepare a solution of the deuterated standard in your typical sample diluent and mobile phase. Analyze the solution at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the peak area of the deuterated standard and look for the appearance of a peak corresponding to the unlabeled analyte.
-
Mass Spectrometry Analysis: Acquire a full-scan mass spectrum of an aged standard solution. Look for ions that correspond to the loss of one or more deuterium atoms.
-
NMR Spectroscopy: Both ¹H and ²H NMR can be used to confirm the position and quantify the extent of deuteration.
Q4: What are the best practices for storing and handling deuterated compounds to ensure their stability?
To maintain the isotopic integrity of your deuterated compounds, follow these best practices:
-
Storage Conditions: Store deuterated compounds in a cool, dry place. For long-term storage, temperatures of 2-8°C or -20°C are often recommended.
-
Solvent Choice: For long-term storage of solutions, use aprotic solvents like acetonitrile or DMSO whenever the compound's solubility permits. If a protic solvent must be used, prepare solutions fresh and use them promptly.
-
Moisture Control: Deuterated solvents are often hygroscopic and can absorb water from the atmosphere. Use fresh, high-purity deuterated solvents, preferably from single-use ampules. When using a septum-sealed bottle, always use a dry syringe and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If your compound is in a solution, ensure the pH is adjusted to a range where the label is most stable, typically around pH 2.5-3.0.
Troubleshooting Guides
Guide 1: Investigating Deuterium Label Loss
This guide provides a systematic workflow to identify and address the loss of deuterium labels.
Symptoms:
-
Decreasing peak area of the deuterated internal standard over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Guide 2: Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This guide focuses on troubleshooting back-exchange, a common issue in HDX-MS experiments.
Symptoms:
-
Underestimation of deuterium incorporation.
-
Reduced accuracy of conformational dynamics measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing back-exchange in HDX-MS.
Quantitative Data Summary
The stability of deuterium labels is highly dependent on the specific compound and experimental conditions. The following tables provide a summary of key parameters influencing deuterium exchange.
Table 1: pH Influence on H/D Exchange Rate
| pH Range | Relative Exchange Rate | Comments |
| < 2.5 | Increasing | Acid-catalyzed exchange dominates. |
| 2.5 - 3.0 | Minimum | The rate of H/D exchange is at its lowest. |
| > 3.0 | Increasing | Base-catalyzed exchange becomes more significant. |
Table 2: General Stability of Deuterium Labels by Position
| Label Position | Relative Stability | Susceptibility to Exchange |
| Aromatic C-D | High | Generally stable under most conditions. |
| Aliphatic C-D (not adjacent to heteroatoms) | High | Stable in the absence of strong catalysts. |
| C-D adjacent to a carbonyl group | Moderate | Susceptible to exchange, especially under basic conditions due to keto-enol tautomerism. |
| C-D at a chiral center | Variable | Exchange can lead to epimerization. |
| N-D, O-D, S-D (on heteroatoms) | Low | Readily exchange with protons from protic solvents. |
Experimental Protocols
Protocol 1: General Workflow for Small Molecule Quantification in Plasma using LC-MS/MS
This protocol outlines a typical workflow for quantifying a small molecule drug in plasma using a deuterium-labeled internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of plasma sample, calibrator, or QC, add the deuterium-labeled IS.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay is used to compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart.
-
Materials:
-
Test compounds (deuterated and non-deuterated).
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer.
-
Quenching solution (e.g., cold acetonitrile).
-
-
Incubation:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the resulting curve.
-
Protocol 3: Monitoring Protein Synthesis with D₂O Labeling in Cell Culture
This protocol describes a method for measuring protein synthesis rates in cultured cells using heavy water (D₂O).
-
Cell Culture and D₂O Labeling:
-
Culture cells under standard conditions.
-
To begin labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of deuterium.
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the peptide samples using a solid-phase extraction (SPE) method.
-
Analyze the desalted peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins from the MS/MS spectra using appropriate software.
-
Determine the isotopic enrichment of deuterium in each peptide at each time point by analyzing the isotopic distribution in the MS1 spectra.
-
References
Investigating the stability of deuterium labels under different conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of deuterium labels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of deuterium labels?
The stability of deuterium labels is primarily influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium (H/D) exchange. The rate of exchange is typically at its minimum between pH 2.5 and 3.0.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[1][4] To minimize back-exchange, experiments like HDX-MS are conducted at low temperatures (around 0°C).
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen and facilitate exchange. Aprotic solvents like acetonitrile and DMSO are generally preferred for long-term storage to minimize this exchange.
-
Location of the Deuterium Label: The position of the deuterium atom within the molecule is critical. Labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. Deuterium atoms on aromatic rings or carbon atoms not adjacent to heteroatoms are generally more stable.
-
Enzymatic Activity: Metabolic enzymes can cleave C-D bonds, leading to the loss of the label.
-
Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can also contribute to deuterium exchange.
Q2: I'm observing a gradual decrease in the signal of my deuterated internal standard during an LC-MS run. What could be the cause?
A progressive decrease in the signal of a deuterated internal standard can be a sign of isotopic "back-exchange." This occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as a protic mobile phase. This can lead to inaccurate and imprecise quantitative results.
Q3: How can I confirm if my deuterated compound is losing its label?
To confirm deuterium label loss, you can perform the following:
-
Stability Study: Prepare a solution of the deuterated standard in your typical sample diluent and mobile phase. Analyze the solution at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the peak area of the deuterated standard and look for the appearance of a peak corresponding to the unlabeled analyte.
-
Mass Spectrometry Analysis: Acquire a full-scan mass spectrum of an aged standard solution. Look for ions that correspond to the loss of one or more deuterium atoms.
-
NMR Spectroscopy: Both ¹H and ²H NMR can be used to confirm the position and quantify the extent of deuteration.
Q4: What are the best practices for storing and handling deuterated compounds to ensure their stability?
To maintain the isotopic integrity of your deuterated compounds, follow these best practices:
-
Storage Conditions: Store deuterated compounds in a cool, dry place. For long-term storage, temperatures of 2-8°C or -20°C are often recommended.
-
Solvent Choice: For long-term storage of solutions, use aprotic solvents like acetonitrile or DMSO whenever the compound's solubility permits. If a protic solvent must be used, prepare solutions fresh and use them promptly.
-
Moisture Control: Deuterated solvents are often hygroscopic and can absorb water from the atmosphere. Use fresh, high-purity deuterated solvents, preferably from single-use ampules. When using a septum-sealed bottle, always use a dry syringe and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If your compound is in a solution, ensure the pH is adjusted to a range where the label is most stable, typically around pH 2.5-3.0.
Troubleshooting Guides
Guide 1: Investigating Deuterium Label Loss
This guide provides a systematic workflow to identify and address the loss of deuterium labels.
Symptoms:
-
Decreasing peak area of the deuterated internal standard over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Guide 2: Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This guide focuses on troubleshooting back-exchange, a common issue in HDX-MS experiments.
Symptoms:
-
Underestimation of deuterium incorporation.
-
Reduced accuracy of conformational dynamics measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing back-exchange in HDX-MS.
Quantitative Data Summary
The stability of deuterium labels is highly dependent on the specific compound and experimental conditions. The following tables provide a summary of key parameters influencing deuterium exchange.
Table 1: pH Influence on H/D Exchange Rate
| pH Range | Relative Exchange Rate | Comments |
| < 2.5 | Increasing | Acid-catalyzed exchange dominates. |
| 2.5 - 3.0 | Minimum | The rate of H/D exchange is at its lowest. |
| > 3.0 | Increasing | Base-catalyzed exchange becomes more significant. |
Table 2: General Stability of Deuterium Labels by Position
| Label Position | Relative Stability | Susceptibility to Exchange |
| Aromatic C-D | High | Generally stable under most conditions. |
| Aliphatic C-D (not adjacent to heteroatoms) | High | Stable in the absence of strong catalysts. |
| C-D adjacent to a carbonyl group | Moderate | Susceptible to exchange, especially under basic conditions due to keto-enol tautomerism. |
| C-D at a chiral center | Variable | Exchange can lead to epimerization. |
| N-D, O-D, S-D (on heteroatoms) | Low | Readily exchange with protons from protic solvents. |
Experimental Protocols
Protocol 1: General Workflow for Small Molecule Quantification in Plasma using LC-MS/MS
This protocol outlines a typical workflow for quantifying a small molecule drug in plasma using a deuterium-labeled internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of plasma sample, calibrator, or QC, add the deuterium-labeled IS.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions for both the analyte and the IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay is used to compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart.
-
Materials:
-
Test compounds (deuterated and non-deuterated).
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Quenching solution (e.g., cold acetonitrile).
-
-
Incubation:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the resulting curve.
-
Protocol 3: Monitoring Protein Synthesis with D₂O Labeling in Cell Culture
This protocol describes a method for measuring protein synthesis rates in cultured cells using heavy water (D₂O).
-
Cell Culture and D₂O Labeling:
-
Culture cells under standard conditions.
-
To begin labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of deuterium.
-
-
Protein Extraction and Digestion:
-
Lyse the harvested cells and extract the total protein.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the peptide samples using a solid-phase extraction (SPE) method.
-
Analyze the desalted peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins from the MS/MS spectra using appropriate software.
-
Determine the isotopic enrichment of deuterium in each peptide at each time point by analyzing the isotopic distribution in the MS1 spectra.
-
References
Managing low recovery of 2-Methoxy-D3-acetic acid during sample extraction
Welcome to the technical support center for optimizing the sample extraction of 2-Methoxy-D3-acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals manage and resolve issues related to low analyte recovery.
Understanding 2-Methoxy-D3-acetic acid
2-Methoxy-D3-acetic acid is the deuterated form of methoxyacetic acid. Its chemical properties are nearly identical to its non-labeled counterpart, which is critical for designing an effective extraction strategy. As a carboxylic acid, its solubility is highly dependent on pH.
Key Chemical Properties
| Property | Value | Significance for Extraction |
| Molecular Formula | C₃²H₃H₃O₃ | Influences molecular weight and interactions with solvents.[1] |
| Molecular Weight | ~93.10 g/mol | Basic property for any quantitative analysis.[1][2] |
| pKa | ~3.57 | This is the most critical parameter.[3] At pH < 3.57, the acid is primarily in its neutral, more organic-soluble form. At pH > 3.57, it is in its ionic (salt), more water-soluble form. |
| logP | -0.3 | The negative value indicates that the compound is inherently polar and has a preference for polar solvents.[4] |
| Solubility | Soluble | Soluble in water, ethanol, and diethyl ether. |
General Troubleshooting Workflow
Low recovery is a common issue that can occur at multiple stages of sample preparation. Before diving into specific extraction techniques, it's helpful to follow a logical diagnostic workflow to pinpoint the source of the problem.
Caption: General troubleshooting workflow for low analyte recovery.
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE for acidic compounds relies on the principle of acid-base extraction, where the pH of the aqueous phase is adjusted to control whether the analyte partitions into the aqueous or organic layer.
Frequently Asked Questions (LLE)
Q1: Why is my recovery of 2-Methoxy-D3-acetic acid low in my LLE protocol?
Low recovery in LLE is often traced back to one of several key factors:
-
Incorrect pH: The pH of the aqueous phase is the most critical factor. For an acid like 2-Methoxy-D3-acetic acid (pKa ≈ 3.57), if the pH is not optimal, the analyte will not partition as expected.
-
Inappropriate Solvent Choice: The organic solvent may not have the appropriate polarity to effectively extract the analyte from the aqueous phase.
-
Insufficient Mixing: Inadequate shaking or vortexing prevents the analyte from efficiently moving across the phase boundary.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, making complete separation impossible.
-
Suboptimal Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may not be enough to efficiently partition the analyte. A ratio of up to 7:1 (organic:aqueous) may be needed for optimal recovery.
-
Adsorption to Glassware: Highly polar or charged molecules can adsorb to the surface of standard glassware. Using silanized glassware can mitigate this issue.
Q2: What are the optimal pH values for extracting this compound?
The pH should be adjusted based on which phase you want the analyte to be in:
-
To Extract into the Aqueous Phase (from an organic solvent): Adjust the aqueous phase to a pH of 5.5 or higher (at least 2 pH units above the pKa). This deprotonates the acid, forming the water-soluble carboxylate salt (CH₃OCH₂COO⁻). A weak base like sodium bicarbonate is often used for this purpose.
-
To Extract into the Organic Phase (from an aqueous sample): Adjust the aqueous phase to a pH of 1.5 or lower (at least 2 pH units below the pKa). This ensures the acid is in its neutral, protonated form (CH₃OCH₂COOH), which is more soluble in organic solvents.
Caption: LLE workflow demonstrating pH-controlled phase switching.
Experimental Protocol: Optimized LLE for 2-Methoxy-D3-acetic acid
This protocol is designed to purify the analyte from a complex organic matrix.
-
Initial State: Assume the analyte is in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) along with neutral impurities.
-
Extraction:
-
Transfer the organic sample to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will raise the pH well above 5.5.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer (containing the deprotonated analyte as a salt) into a clean flask.
-
-
Back-Extraction:
-
Return the collected aqueous layer to the separatory funnel.
-
Add a fresh volume of the original organic solvent (e.g., Dichloromethane).
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while swirling until the pH of the aqueous layer is less than 2 (verify with pH paper). This re-protonates the analyte.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the purified, neutral analyte. For maximum recovery, repeat the back-extraction with another portion of fresh organic solvent and combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter or decant the solvent.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample for analysis.
-
Troubleshooting Solid-Phase Extraction (SPE)
SPE is a popular alternative to LLE that can provide cleaner extracts and higher throughput. However, low recovery can occur if the method is not optimized.
Frequently Asked Questions (SPE)
Q1: I'm seeing low recovery with my SPE method. What are the common causes?
The most common issues are summarized in the table below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte Breaks Through (Found in Load Effluent) | Incorrect Sorbent Choice: Sorbent polarity does not match the analyte. Improper Sample pH: Analyte is not in the correct form to be retained. Flow Rate Too Fast: Insufficient contact time between the analyte and the sorbent. | Select an appropriate sorbent (see Q2). Adjust sample pH to ensure analyte retention. Decrease the sample loading flow rate to ~1 mL/min. |
| Analyte Lost During Wash Step | Wash Solvent is Too Strong: The wash solvent has sufficient elution strength to prematurely remove the analyte along with interferences. | Decrease the organic content of the wash solvent or use a weaker solvent. Test several wash compositions to find the optimal strength. |
| Analyte Not Eluting from Cartridge | Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. Insufficient Elution Volume: The volume of solvent is not enough to pass through the entire sorbent bed and desorb all the analyte. | Increase the organic strength of the elution solvent or add a modifier (e.g., a small amount of acid or base). Increase the elution volume in increments. Try eluting with two or three smaller volumes and combining them. |
| Poor Reproducibility | Cartridge Bed Dried Out: For silica-based sorbents, allowing the bed to dry out after conditioning can deactivate it. Inconsistent Flow Rate: Variable flow rates lead to inconsistent interaction times. | Ensure the sorbent bed remains wetted between conditioning and sample loading. Use a vacuum manifold or automated system to maintain consistent flow rates. |
Q2: Which type of SPE cartridge should I use for 2-Methoxy-D3-acetic acid?
The choice depends on your sample matrix and desired workflow.
-
Reversed-Phase (e.g., C18, C8): This is a good choice for retaining non-polar to moderately polar compounds from a polar matrix. To retain 2-Methoxy-D3-acetic acid, the sample must be acidified to a pH < 1.5 to ensure it is in its neutral, less polar form.
-
Weak Anion Exchange (WAX): This is ideal for selectively retaining acidic compounds. The sample should be adjusted to a pH between 4.5 and 7.5 (above the pKa but below the pKa of the sorbent) to ensure the analyte is charged (anionic) and binds to the sorbent. Elution is typically achieved with an acidic solution to neutralize the analyte.
References
Managing low recovery of 2-Methoxy-D3-acetic acid during sample extraction
Welcome to the technical support center for optimizing the sample extraction of 2-Methoxy-D3-acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals manage and resolve issues related to low analyte recovery.
Understanding 2-Methoxy-D3-acetic acid
2-Methoxy-D3-acetic acid is the deuterated form of methoxyacetic acid. Its chemical properties are nearly identical to its non-labeled counterpart, which is critical for designing an effective extraction strategy. As a carboxylic acid, its solubility is highly dependent on pH.
Key Chemical Properties
| Property | Value | Significance for Extraction |
| Molecular Formula | C₃²H₃H₃O₃ | Influences molecular weight and interactions with solvents.[1] |
| Molecular Weight | ~93.10 g/mol | Basic property for any quantitative analysis.[1][2] |
| pKa | ~3.57 | This is the most critical parameter.[3] At pH < 3.57, the acid is primarily in its neutral, more organic-soluble form. At pH > 3.57, it is in its ionic (salt), more water-soluble form. |
| logP | -0.3 | The negative value indicates that the compound is inherently polar and has a preference for polar solvents.[4] |
| Solubility | Soluble | Soluble in water, ethanol, and diethyl ether. |
General Troubleshooting Workflow
Low recovery is a common issue that can occur at multiple stages of sample preparation. Before diving into specific extraction techniques, it's helpful to follow a logical diagnostic workflow to pinpoint the source of the problem.
Caption: General troubleshooting workflow for low analyte recovery.
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE for acidic compounds relies on the principle of acid-base extraction, where the pH of the aqueous phase is adjusted to control whether the analyte partitions into the aqueous or organic layer.
Frequently Asked Questions (LLE)
Q1: Why is my recovery of 2-Methoxy-D3-acetic acid low in my LLE protocol?
Low recovery in LLE is often traced back to one of several key factors:
-
Incorrect pH: The pH of the aqueous phase is the most critical factor. For an acid like 2-Methoxy-D3-acetic acid (pKa ≈ 3.57), if the pH is not optimal, the analyte will not partition as expected.
-
Inappropriate Solvent Choice: The organic solvent may not have the appropriate polarity to effectively extract the analyte from the aqueous phase.
-
Insufficient Mixing: Inadequate shaking or vortexing prevents the analyte from efficiently moving across the phase boundary.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, making complete separation impossible.
-
Suboptimal Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may not be enough to efficiently partition the analyte. A ratio of up to 7:1 (organic:aqueous) may be needed for optimal recovery.
-
Adsorption to Glassware: Highly polar or charged molecules can adsorb to the surface of standard glassware. Using silanized glassware can mitigate this issue.
Q2: What are the optimal pH values for extracting this compound?
The pH should be adjusted based on which phase you want the analyte to be in:
-
To Extract into the Aqueous Phase (from an organic solvent): Adjust the aqueous phase to a pH of 5.5 or higher (at least 2 pH units above the pKa). This deprotonates the acid, forming the water-soluble carboxylate salt (CH₃OCH₂COO⁻). A weak base like sodium bicarbonate is often used for this purpose.
-
To Extract into the Organic Phase (from an aqueous sample): Adjust the aqueous phase to a pH of 1.5 or lower (at least 2 pH units below the pKa). This ensures the acid is in its neutral, protonated form (CH₃OCH₂COOH), which is more soluble in organic solvents.
Caption: LLE workflow demonstrating pH-controlled phase switching.
Experimental Protocol: Optimized LLE for 2-Methoxy-D3-acetic acid
This protocol is designed to purify the analyte from a complex organic matrix.
-
Initial State: Assume the analyte is in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) along with neutral impurities.
-
Extraction:
-
Transfer the organic sample to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will raise the pH well above 5.5.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer (containing the deprotonated analyte as a salt) into a clean flask.
-
-
Back-Extraction:
-
Return the collected aqueous layer to the separatory funnel.
-
Add a fresh volume of the original organic solvent (e.g., Dichloromethane).
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while swirling until the pH of the aqueous layer is less than 2 (verify with pH paper). This re-protonates the analyte.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Collect the organic layer, which now contains the purified, neutral analyte. For maximum recovery, repeat the back-extraction with another portion of fresh organic solvent and combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Filter or decant the solvent.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample for analysis.
-
Troubleshooting Solid-Phase Extraction (SPE)
SPE is a popular alternative to LLE that can provide cleaner extracts and higher throughput. However, low recovery can occur if the method is not optimized.
Frequently Asked Questions (SPE)
Q1: I'm seeing low recovery with my SPE method. What are the common causes?
The most common issues are summarized in the table below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte Breaks Through (Found in Load Effluent) | Incorrect Sorbent Choice: Sorbent polarity does not match the analyte. Improper Sample pH: Analyte is not in the correct form to be retained. Flow Rate Too Fast: Insufficient contact time between the analyte and the sorbent. | Select an appropriate sorbent (see Q2). Adjust sample pH to ensure analyte retention. Decrease the sample loading flow rate to ~1 mL/min. |
| Analyte Lost During Wash Step | Wash Solvent is Too Strong: The wash solvent has sufficient elution strength to prematurely remove the analyte along with interferences. | Decrease the organic content of the wash solvent or use a weaker solvent. Test several wash compositions to find the optimal strength. |
| Analyte Not Eluting from Cartridge | Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. Insufficient Elution Volume: The volume of solvent is not enough to pass through the entire sorbent bed and desorb all the analyte. | Increase the organic strength of the elution solvent or add a modifier (e.g., a small amount of acid or base). Increase the elution volume in increments. Try eluting with two or three smaller volumes and combining them. |
| Poor Reproducibility | Cartridge Bed Dried Out: For silica-based sorbents, allowing the bed to dry out after conditioning can deactivate it. Inconsistent Flow Rate: Variable flow rates lead to inconsistent interaction times. | Ensure the sorbent bed remains wetted between conditioning and sample loading. Use a vacuum manifold or automated system to maintain consistent flow rates. |
Q2: Which type of SPE cartridge should I use for 2-Methoxy-D3-acetic acid?
The choice depends on your sample matrix and desired workflow.
-
Reversed-Phase (e.g., C18, C8): This is a good choice for retaining non-polar to moderately polar compounds from a polar matrix. To retain 2-Methoxy-D3-acetic acid, the sample must be acidified to a pH < 1.5 to ensure it is in its neutral, less polar form.
-
Weak Anion Exchange (WAX): This is ideal for selectively retaining acidic compounds. The sample should be adjusted to a pH between 4.5 and 7.5 (above the pKa but below the pKa of the sorbent) to ensure the analyte is charged (anionic) and binds to the sorbent. Elution is typically achieved with an acidic solution to neutralize the analyte.
References
Technical Support Center: Minimizing Ion Suppression with 2-Methoxy-D3-acetic acid
Welcome to the technical support center for minimizing ion suppression in LC-MS/MS analysis, with a focus on methods utilizing 2-Methoxy-D3-acetic acid as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my analysis of 2-Methoxyacetic acid?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (2-Methoxyacetic acid) in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2] It is a significant concern because it can lead to underestimation of the analyte concentration and unreliable results.[1]
Q2: How does using 2-Methoxy-D3-acetic acid help in minimizing the impact of ion suppression?
A2: 2-Methoxy-D3-acetic acid is a stable isotope-labeled internal standard (SIL-IS) for 2-Methoxyacetic acid. A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[3] This means it will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Q3: I am still seeing significant ion suppression despite using a SIL-IS. What could be the reason?
A3: While a SIL-IS is excellent for compensating for ion suppression, severe suppression can still be problematic. If the signal for both the analyte and the internal standard is suppressed to a level near the limit of detection, the precision and accuracy of the measurement can be compromised. This can happen if the concentration of co-eluting matrix components is very high. In such cases, further optimization of sample preparation and chromatography is necessary to reduce the overall matrix effect.
Q4: Can the choice of ionization mode affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your method allows, switching to APCI might reduce ion suppression. Additionally, within ESI, sometimes switching from positive to negative ionization mode (or vice versa) can be beneficial, as fewer matrix components may ionize in the chosen polarity, reducing competition for ionization.
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Signal
You are experiencing a significant loss in signal intensity for 2-Methoxyacetic acid and its internal standard, 2-Methoxy-D3-acetic acid, compared to the response in a pure solvent. The signal may also be inconsistent across different samples.
Possible Cause: High levels of co-eluting matrix components are causing severe ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent analyte signals.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids (B1166683) and other small molecules that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for sample cleanup, providing the cleanest extracts and thus minimizing ion suppression.
-
-
Optimize Chromatographic Separation: If a cleaner sample preparation is not feasible or sufficient, improving the separation of 2-Methoxyacetic acid from matrix interferences is key.
-
Modify the Mobile Phase Gradient: Adjusting the gradient can alter the elution profile and move the analyte peak away from regions of high ion suppression.
-
Change the Column Chemistry: Using a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a HILIC column for polar compounds) can change selectivity and improve separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the concentration of 2-Methoxyacetic acid is high enough to be detected after dilution.
Problem 2: Inconsistent Internal Standard Response
The peak area of 2-Methoxy-D3-acetic acid is not consistent across your calibration standards and quality control (QC) samples prepared in the biological matrix.
Possible Cause: Variability in the sample preparation process or inconsistent matrix effects between different lots of the biological matrix.
Solutions:
-
Ensure Homogeneity of Matrix: When preparing calibrators and QCs, use a pooled matrix from several different sources to average out individual differences.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample. Any variation in volumes, times, or techniques can lead to inconsistent recoveries and matrix effects.
-
Matrix-Matched Calibrators: Always prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.
Materials:
-
A standard solution of 2-Methoxyacetic acid.
-
A syringe pump.
-
A 'Tee' union.
-
Blank, extracted biological matrix (prepared using your current sample preparation method).
-
Mobile phase.
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the 'Tee' union. Connect the syringe pump outlet to the other inlet of the 'Tee' union. Connect the outlet of the 'Tee' union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the 2-Methoxyacetic acid standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the standard solution into the MS and acquire data in MRM mode for 2-Methoxyacetic acid. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Inject a sample of the blank, extracted matrix onto the LC column and run your chromatographic method.
-
Analysis: Any dips or decreases in the stable baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up plasma or urine samples using SPE to minimize ion suppression.
Materials:
-
SPE cartridges (e.g., a mixed-mode or polymer-based sorbent suitable for retaining small polar molecules).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solution (e.g., Water or a weak buffer).
-
Wash solution (e.g., a mixture of water and a weak organic solvent to remove interferences).
-
Elution solvent (e.g., an organic solvent, possibly with a pH modifier to elute the analyte).
-
Nitrogen evaporator.
-
Reconstitution solvent (initial mobile phase).
Procedure:
-
Sample Pre-treatment: Acidify the plasma or urine sample with an acid like formic acid to ensure 2-Methoxyacetic acid is in its neutral form for retention on a reversed-phase sorbent. Centrifuge to pellet any precipitates.
-
SPE Cartridge Conditioning: Pass the conditioning solvent through the cartridge, followed by the equilibration solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass the wash solution through the cartridge to remove unbound interferences.
-
Elution: Elute 2-Methoxyacetic acid and the internal standard with the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The effectiveness of different sample preparation techniques in minimizing ion suppression can be quantitatively compared by calculating the matrix factor (MF).
Matrix Factor (MF) Calculation:
MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in pure solution)
An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The goal is to have an MF as close to 1 as possible.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods
| Sample Preparation Method | Analyte (2-Methoxyacetic acid) | Internal Standard (2-Methoxy-D3-acetic acid) |
| Matrix Factor (MF) | Matrix Factor (MF) | |
| Protein Precipitation (PPT) | 0.45 | 0.48 |
| Liquid-Liquid Extraction (LLE) | 0.82 | 0.85 |
| Solid-Phase Extraction (SPE) | 0.95 | 0.96 |
Note: The data in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
This guide provides a starting point for troubleshooting ion suppression issues when using 2-Methoxy-D3-acetic acid. Remember that methodical optimization of both sample preparation and chromatographic conditions is key to developing a robust and reliable bioanalytical method.
References
Technical Support Center: Minimizing Ion Suppression with 2-Methoxy-D3-acetic acid
Welcome to the technical support center for minimizing ion suppression in LC-MS/MS analysis, with a focus on methods utilizing 2-Methoxy-D3-acetic acid as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my analysis of 2-Methoxyacetic acid?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (2-Methoxyacetic acid) in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2] It is a significant concern because it can lead to underestimation of the analyte concentration and unreliable results.[1]
Q2: How does using 2-Methoxy-D3-acetic acid help in minimizing the impact of ion suppression?
A2: 2-Methoxy-D3-acetic acid is a stable isotope-labeled internal standard (SIL-IS) for 2-Methoxyacetic acid. A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[3] This means it will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.
Q3: I am still seeing significant ion suppression despite using a SIL-IS. What could be the reason?
A3: While a SIL-IS is excellent for compensating for ion suppression, severe suppression can still be problematic. If the signal for both the analyte and the internal standard is suppressed to a level near the limit of detection, the precision and accuracy of the measurement can be compromised. This can happen if the concentration of co-eluting matrix components is very high. In such cases, further optimization of sample preparation and chromatography is necessary to reduce the overall matrix effect.
Q4: Can the choice of ionization mode affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). If your method allows, switching to APCI might reduce ion suppression. Additionally, within ESI, sometimes switching from positive to negative ionization mode (or vice versa) can be beneficial, as fewer matrix components may ionize in the chosen polarity, reducing competition for ionization.
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Signal
You are experiencing a significant loss in signal intensity for 2-Methoxyacetic acid and its internal standard, 2-Methoxy-D3-acetic acid, compared to the response in a pure solvent. The signal may also be inconsistent across different samples.
Possible Cause: High levels of co-eluting matrix components are causing severe ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent analyte signals.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids and other small molecules that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for sample cleanup, providing the cleanest extracts and thus minimizing ion suppression.
-
-
Optimize Chromatographic Separation: If a cleaner sample preparation is not feasible or sufficient, improving the separation of 2-Methoxyacetic acid from matrix interferences is key.
-
Modify the Mobile Phase Gradient: Adjusting the gradient can alter the elution profile and move the analyte peak away from regions of high ion suppression.
-
Change the Column Chemistry: Using a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a HILIC column for polar compounds) can change selectivity and improve separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and lessen the impact of co-eluting species.
-
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the concentration of 2-Methoxyacetic acid is high enough to be detected after dilution.
Problem 2: Inconsistent Internal Standard Response
The peak area of 2-Methoxy-D3-acetic acid is not consistent across your calibration standards and quality control (QC) samples prepared in the biological matrix.
Possible Cause: Variability in the sample preparation process or inconsistent matrix effects between different lots of the biological matrix.
Solutions:
-
Ensure Homogeneity of Matrix: When preparing calibrators and QCs, use a pooled matrix from several different sources to average out individual differences.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample. Any variation in volumes, times, or techniques can lead to inconsistent recoveries and matrix effects.
-
Matrix-Matched Calibrators: Always prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.
Materials:
-
A standard solution of 2-Methoxyacetic acid.
-
A syringe pump.
-
A 'Tee' union.
-
Blank, extracted biological matrix (prepared using your current sample preparation method).
-
Mobile phase.
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the 'Tee' union. Connect the syringe pump outlet to the other inlet of the 'Tee' union. Connect the outlet of the 'Tee' union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the 2-Methoxyacetic acid standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the standard solution into the MS and acquire data in MRM mode for 2-Methoxyacetic acid. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Inject a sample of the blank, extracted matrix onto the LC column and run your chromatographic method.
-
Analysis: Any dips or decreases in the stable baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up plasma or urine samples using SPE to minimize ion suppression.
Materials:
-
SPE cartridges (e.g., a mixed-mode or polymer-based sorbent suitable for retaining small polar molecules).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solution (e.g., Water or a weak buffer).
-
Wash solution (e.g., a mixture of water and a weak organic solvent to remove interferences).
-
Elution solvent (e.g., an organic solvent, possibly with a pH modifier to elute the analyte).
-
Nitrogen evaporator.
-
Reconstitution solvent (initial mobile phase).
Procedure:
-
Sample Pre-treatment: Acidify the plasma or urine sample with an acid like formic acid to ensure 2-Methoxyacetic acid is in its neutral form for retention on a reversed-phase sorbent. Centrifuge to pellet any precipitates.
-
SPE Cartridge Conditioning: Pass the conditioning solvent through the cartridge, followed by the equilibration solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass the wash solution through the cartridge to remove unbound interferences.
-
Elution: Elute 2-Methoxyacetic acid and the internal standard with the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The effectiveness of different sample preparation techniques in minimizing ion suppression can be quantitatively compared by calculating the matrix factor (MF).
Matrix Factor (MF) Calculation:
MF = (Peak area of analyte in post-extraction spiked sample) / (Peak area of analyte in pure solution)
An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The goal is to have an MF as close to 1 as possible.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods
| Sample Preparation Method | Analyte (2-Methoxyacetic acid) | Internal Standard (2-Methoxy-D3-acetic acid) |
| Matrix Factor (MF) | Matrix Factor (MF) | |
| Protein Precipitation (PPT) | 0.45 | 0.48 |
| Liquid-Liquid Extraction (LLE) | 0.82 | 0.85 |
| Solid-Phase Extraction (SPE) | 0.95 | 0.96 |
Note: The data in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
This guide provides a starting point for troubleshooting ion suppression issues when using 2-Methoxy-D3-acetic acid. Remember that methodical optimization of both sample preparation and chromatographic conditions is key to developing a robust and reliable bioanalytical method.
References
Dealing with signal variability from a deuterated internal standard.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing signal variability with deuterated internal standards in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal variability in my deuterated internal standard (IS)?
Signal variability from a deuterated internal standard can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most frequent causes include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2][3] This is one of the most common sources of variability.
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix.[1][2] This is particularly problematic if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH, or -COOH groups).
-
Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS. If this separation occurs in a region of ion suppression, the IS may experience a different degree of signal suppression than the analyte, a phenomenon known as differential matrix effects.
-
Purity Issues: The deuterated standard may have insufficient chemical or isotopic purity. The presence of unlabeled analyte as an impurity in the IS stock is a common issue that can lead to artificially high results.
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.
-
Instrumental Issues: Problems such as a dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease or instability in signal for all ions, including the deuterated standard.
Q2: My IS signal is inconsistent across the analytical run. How can I determine the cause?
Inconsistent IS signal across a run can point to several issues, from sample matrix differences to instrument instability. A systematic approach is necessary to diagnose the problem.
First, review the consistency of your sample preparation. Inconsistent pipetting of the internal standard is a common source of error. Next, evaluate the potential for differential matrix effects, especially if you are working with complex biological samples. Variations in the sample matrix between different samples can cause variable ion suppression or enhancement. Finally, assess the stability of your mass spectrometer by running system suitability tests to ensure the instrument is performing optimally.
A troubleshooting workflow can help pinpoint the root cause.
Q3: How can I test for matrix effects impacting my deuterated standard?
A post-extraction spike analysis is a standard experiment to determine if matrix effects are influencing your IS signal. This involves comparing the IS signal in a clean solution to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity between the two indicates the presence of ion suppression or enhancement.
| Observation | Interpretation |
| Peak area in matrix is significantly lower than in neat solution. | Ion Suppression |
| Peak area in matrix is significantly higher than in neat solution. | Ion Enhancement |
| Peak areas are comparable (e.g., within 15% difference). | Minimal Matrix Effect |
Q4: My deuterated standard has a different retention time than the analyte. Is this a problem?
A slight separation in retention time between the analyte and the deuterated IS is a known phenomenon called the "isotope effect". While not always a problem, it can lead to inaccurate quantification if the two compounds elute into regions with different levels of matrix effects. For optimal correction, the deuterated standard should co-elute with the analyte. If you observe a significant and inconsistent analyte-to-IS ratio, this chromatographic separation could be the cause.
Q5: I suspect my deuterated standard is undergoing H/D exchange. How can I confirm this and what can I do?
H/D exchange can lead to a gradual loss of the deuterated standard's signal and an artificial increase in the analyte's signal. This is more likely if deuterium atoms are on labile positions like hydroxyl (-OH) or amine (-NH) groups, especially in acidic or basic solutions.
To confirm H/D exchange, you can perform a stability test:
-
Spike the deuterated IS into a blank matrix.
-
Incubate the sample under your typical experimental conditions (time, temperature, pH).
-
Analyze the sample by LC-MS/MS, monitoring for the appearance and increase of the unlabeled analyte's mass transition over time.
To prevent this, use standards where deuterium is placed on stable, non-exchangeable positions (e.g., aromatic rings). Also, avoid extreme pH conditions during sample preparation and storage if your standard has potentially labile deuterium atoms.
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Post-Extraction Spike Analysis to Evaluate Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the deuterated internal standard.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the deuterated IS at your working concentration into a clean solvent (e.g., mobile phase or reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to not contain the analyte or IS) using your established method. After the final extraction step, spike the deuterated IS into the extracted matrix at the same concentration as in Set A.
-
-
Analysis:
-
Analyze at least three replicates of each set using your LC-MS method.
-
-
Data Interpretation:
-
Calculate the average peak area of the IS for both Set A and Set B.
-
Calculate the Matrix Effect (%) using the formula:
-
Matrix Effect (%) = (Avg. Peak Area in Set B / Avg. Peak Area in Set A) * 100
-
-
| Matrix Effect (%) | Interpretation | Recommended Actions |
| 85% - 115% | Minimal to no significant matrix effect. | Proceed with the current method. |
| < 85% | Ion Suppression is occurring. | Optimize sample cleanup, dilute the sample, or adjust chromatography to separate the IS from interfering components. |
| > 115% | Ion Enhancement is occurring. | Same as for ion suppression. The goal is to minimize the matrix influence. |
Guide 2: Protocol for Assessing Deuterated Internal Standard Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of the assay.
Methodology:
-
Sample Preparation:
-
Spike the deuterated IS into a blank matrix sample at the working concentration.
-
Prepare multiple identical samples.
-
-
Incubation:
-
Incubate the samples under the same conditions as your typical sample preparation workflow (e.g., temperature, pH, light exposure).
-
Analyze the samples at different time points (e.g., T=0, T=2h, T=4h, T=24h).
-
-
Analysis:
-
Using your LC-MS/MS method, monitor the MRM transition for the deuterated IS and, crucially, the MRM transition for the unlabeled analyte.
-
-
Data Interpretation:
-
Plot the peak area of the deuterated IS versus time. A significant decrease in signal suggests degradation or instability.
-
Plot the peak area of the unlabeled analyte versus time. A significant increase in the analyte signal over time is a strong indicator of H/D back-exchange.
-
| Observation | Interpretation | Recommended Actions |
| IS signal is stable, and analyte signal is not detected or does not increase. | The IS is stable under the tested conditions. | Proceed with the current method. |
| IS signal decreases, and analyte signal increases over time. | H/D back-exchange is occurring. | Select an IS with deuterium labels on more stable positions. Modify sample preparation to use neutral pH and aprotic solvents where possible. |
| IS signal decreases, but analyte signal does not increase. | The IS may be degrading due to other mechanisms (e.g., chemical instability). | Investigate the chemical stability of the IS. Consult the manufacturer's data sheet. Store standards properly. |
References
Dealing with signal variability from a deuterated internal standard.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing signal variability with deuterated internal standards in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal variability in my deuterated internal standard (IS)?
Signal variability from a deuterated internal standard can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most frequent causes include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer's ion source.[1][2][3] This is one of the most common sources of variability.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix.[1][2] This is particularly problematic if the deuterium labels are in chemically labile positions (e.g., on -OH, -NH, or -COOH groups).
-
Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS. If this separation occurs in a region of ion suppression, the IS may experience a different degree of signal suppression than the analyte, a phenomenon known as differential matrix effects.
-
Purity Issues: The deuterated standard may have insufficient chemical or isotopic purity. The presence of unlabeled analyte as an impurity in the IS stock is a common issue that can lead to artificially high results.
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.
-
Instrumental Issues: Problems such as a dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease or instability in signal for all ions, including the deuterated standard.
Q2: My IS signal is inconsistent across the analytical run. How can I determine the cause?
Inconsistent IS signal across a run can point to several issues, from sample matrix differences to instrument instability. A systematic approach is necessary to diagnose the problem.
First, review the consistency of your sample preparation. Inconsistent pipetting of the internal standard is a common source of error. Next, evaluate the potential for differential matrix effects, especially if you are working with complex biological samples. Variations in the sample matrix between different samples can cause variable ion suppression or enhancement. Finally, assess the stability of your mass spectrometer by running system suitability tests to ensure the instrument is performing optimally.
A troubleshooting workflow can help pinpoint the root cause.
Q3: How can I test for matrix effects impacting my deuterated standard?
A post-extraction spike analysis is a standard experiment to determine if matrix effects are influencing your IS signal. This involves comparing the IS signal in a clean solution to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity between the two indicates the presence of ion suppression or enhancement.
| Observation | Interpretation |
| Peak area in matrix is significantly lower than in neat solution. | Ion Suppression |
| Peak area in matrix is significantly higher than in neat solution. | Ion Enhancement |
| Peak areas are comparable (e.g., within 15% difference). | Minimal Matrix Effect |
Q4: My deuterated standard has a different retention time than the analyte. Is this a problem?
A slight separation in retention time between the analyte and the deuterated IS is a known phenomenon called the "isotope effect". While not always a problem, it can lead to inaccurate quantification if the two compounds elute into regions with different levels of matrix effects. For optimal correction, the deuterated standard should co-elute with the analyte. If you observe a significant and inconsistent analyte-to-IS ratio, this chromatographic separation could be the cause.
Q5: I suspect my deuterated standard is undergoing H/D exchange. How can I confirm this and what can I do?
H/D exchange can lead to a gradual loss of the deuterated standard's signal and an artificial increase in the analyte's signal. This is more likely if deuterium atoms are on labile positions like hydroxyl (-OH) or amine (-NH) groups, especially in acidic or basic solutions.
To confirm H/D exchange, you can perform a stability test:
-
Spike the deuterated IS into a blank matrix.
-
Incubate the sample under your typical experimental conditions (time, temperature, pH).
-
Analyze the sample by LC-MS/MS, monitoring for the appearance and increase of the unlabeled analyte's mass transition over time.
To prevent this, use standards where deuterium is placed on stable, non-exchangeable positions (e.g., aromatic rings). Also, avoid extreme pH conditions during sample preparation and storage if your standard has potentially labile deuterium atoms.
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Post-Extraction Spike Analysis to Evaluate Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the deuterated internal standard.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the deuterated IS at your working concentration into a clean solvent (e.g., mobile phase or reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample known to not contain the analyte or IS) using your established method. After the final extraction step, spike the deuterated IS into the extracted matrix at the same concentration as in Set A.
-
-
Analysis:
-
Analyze at least three replicates of each set using your LC-MS method.
-
-
Data Interpretation:
-
Calculate the average peak area of the IS for both Set A and Set B.
-
Calculate the Matrix Effect (%) using the formula:
-
Matrix Effect (%) = (Avg. Peak Area in Set B / Avg. Peak Area in Set A) * 100
-
-
| Matrix Effect (%) | Interpretation | Recommended Actions |
| 85% - 115% | Minimal to no significant matrix effect. | Proceed with the current method. |
| < 85% | Ion Suppression is occurring. | Optimize sample cleanup, dilute the sample, or adjust chromatography to separate the IS from interfering components. |
| > 115% | Ion Enhancement is occurring. | Same as for ion suppression. The goal is to minimize the matrix influence. |
Guide 2: Protocol for Assessing Deuterated Internal Standard Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of the assay.
Methodology:
-
Sample Preparation:
-
Spike the deuterated IS into a blank matrix sample at the working concentration.
-
Prepare multiple identical samples.
-
-
Incubation:
-
Incubate the samples under the same conditions as your typical sample preparation workflow (e.g., temperature, pH, light exposure).
-
Analyze the samples at different time points (e.g., T=0, T=2h, T=4h, T=24h).
-
-
Analysis:
-
Using your LC-MS/MS method, monitor the MRM transition for the deuterated IS and, crucially, the MRM transition for the unlabeled analyte.
-
-
Data Interpretation:
-
Plot the peak area of the deuterated IS versus time. A significant decrease in signal suggests degradation or instability.
-
Plot the peak area of the unlabeled analyte versus time. A significant increase in the analyte signal over time is a strong indicator of H/D back-exchange.
-
| Observation | Interpretation | Recommended Actions |
| IS signal is stable, and analyte signal is not detected or does not increase. | The IS is stable under the tested conditions. | Proceed with the current method. |
| IS signal decreases, and analyte signal increases over time. | H/D back-exchange is occurring. | Select an IS with deuterium labels on more stable positions. Modify sample preparation to use neutral pH and aprotic solvents where possible. |
| IS signal decreases, but analyte signal does not increase. | The IS may be degrading due to other mechanisms (e.g., chemical instability). | Investigate the chemical stability of the IS. Consult the manufacturer's data sheet. Store standards properly. |
References
Technical Support Center: Isotopic Crosstalk in the Analysis of 2-Methoxyacetic Acid using 2-Methoxy-D3-acetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding isotopic crosstalk between the native analyte, 2-methoxyacetic acid, and its deuterated internal standard, 2-methoxy-D3-acetic acid, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of 2-Methoxy-D3-acetic acid analysis?
A1: Isotopic crosstalk refers to the interference where the signal from the stable isotope-labeled internal standard (SIL-IS), 2-Methoxy-D3-acetic acid, is influenced by the native analyte, 2-methoxyacetic acid, or vice-versa. This typically occurs when the isotopic signature of the analyte contributes to the signal of the internal standard. Due to the natural abundance of isotopes like Carbon-13 (¹³C), a small fraction of the unlabeled 2-methoxyacetic acid will have a mass that overlaps with the deuterated internal standard, leading to inaccuracies in quantification.[1][2][3]
Q2: What are the primary causes of isotopic crosstalk between 2-methoxyacetic acid and 2-Methoxy-D3-acetic acid?
A2: The primary causes include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the 2-methoxyacetic acid molecule can result in a small but significant signal at the mass-to-charge ratio (m/z) of 2-Methoxy-D3-acetic acid.[3][4]
-
Isotopic Purity of the Internal Standard: The 2-Methoxy-D3-acetic acid standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
-
In-source Fragmentation: Although less common, fragmentation of the analyte or internal standard within the mass spectrometer's ion source could potentially generate interfering signals.
Q3: How can I determine if isotopic crosstalk is affecting my assay?
A3: You can assess the potential for crosstalk by performing the following experiments:
-
Analyze a high concentration of the analyte without the internal standard: Prepare a sample containing a high concentration of 2-methoxyacetic acid (at the upper limit of quantification, ULOQ) without adding 2-Methoxy-D3-acetic acid. Monitor the mass transition for the deuterated internal standard. Any significant signal detected indicates crosstalk from the analyte to the internal standard channel.
-
Analyze the internal standard alone: Prepare a blank matrix sample spiked only with the 2-Methoxy-D3-acetic acid internal standard. Monitor the mass transition for the native analyte. Any signal detected indicates the presence of unlabeled 2-methoxyacetic acid as an impurity in the internal standard.
Q4: What are the common strategies to minimize or correct for isotopic crosstalk?
A4: Several strategies can be employed:
-
Chromatographic Separation: If the crosstalk is due to an isobaric interference and not isotopic overlap, optimizing the liquid chromatography method to separate the interfering compound from the analyte and internal standard can resolve the issue.
-
Use of a Higher Mass-Labeled Standard: Employing an internal standard with a larger mass difference from the analyte can shift its m/z further from the analyte's isotopic envelope, reducing overlap.
-
Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the impact of crosstalk, especially at the lower limit of quantification (LLOQ).
-
Non-linear Calibration Curves: In cases where crosstalk cannot be eliminated, using a non-linear regression model for the calibration curve can provide more accurate quantification by accounting for the interference.
-
Monitoring Less Abundant Isotopes: A novel approach involves monitoring a less abundant, higher m/z isotope of the SIL-IS as the precursor ion, which may have minimal contribution from the analyte's isotopes.
Troubleshooting Guides
Problem 1: Non-linear calibration curve, particularly at high analyte concentrations.
-
Possible Cause: Isotopic crosstalk from high concentrations of 2-methoxyacetic acid contributing to the 2-Methoxy-D3-acetic acid signal.
-
Troubleshooting Steps:
-
Verify Crosstalk: Perform the experiment described in FAQ Q3 by injecting a high concentration of the analyte without the internal standard.
-
Quantitative Assessment: Calculate the percentage of crosstalk.
-
Mitigation:
-
If crosstalk is significant, consider using a non-linear calibration curve fit.
-
Evaluate if increasing the internal standard concentration improves linearity.
-
-
Problem 2: Inaccurate and imprecise results at the lower limit of quantification (LLOQ).
-
Possible Cause: Contribution of unlabeled 2-methoxyacetic acid present as an impurity in the 2-Methoxy-D3-acetic acid internal standard.
-
Troubleshooting Steps:
-
Assess IS Purity: Analyze a blank sample spiked only with the internal standard and check for a signal in the analyte's MRM transition.
-
Background Subtraction: If a signal is present, the response in the blank with the internal standard can be subtracted from the response of the other samples.
-
Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of the deuterated internal standard with higher isotopic purity.
-
Quantitative Data Summary
The following table provides hypothetical data from an experiment to quantify the percentage of isotopic crosstalk from 2-methoxyacetic acid to the 2-Methoxy-D3-acetic acid channel at different concentrations.
| Analyte Concentration (ng/mL) | Analyte Response (Peak Area) | Crosstalk Signal in IS Channel (Peak Area) | % Crosstalk |
| 1 (LLOQ) | 5,000 | 10 | 0.20% |
| 100 | 500,000 | 1,100 | 0.22% |
| 500 | 2,500,000 | 5,750 | 0.23% |
| 1000 (ULOQ) | 5,000,000 | 12,000 | 0.24% |
Interpretation: The data indicates a consistent, low-level crosstalk of approximately 0.2-0.24% from the analyte to the internal standard channel across the calibration range. While this level may be acceptable for some assays, it should be evaluated for its impact on accuracy and precision, especially at the LLOQ.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
-
Objective: To quantify the percentage of signal contribution from the native analyte (2-methoxyacetic acid) to the stable isotope-labeled internal standard (2-Methoxy-D3-acetic acid) channel.
-
Materials:
-
Stock solution of 2-methoxyacetic acid.
-
Blank biological matrix (e.g., plasma, urine).
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a series of calibration standards of 2-methoxyacetic acid in the blank matrix, ranging from the LLOQ to the ULOQ. Do not add the 2-Methoxy-D3-acetic acid internal standard.
-
Prepare a sample containing only the blank matrix to serve as a negative control.
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM transitions for both the analyte and the internal standard.
-
Measure the peak area of the analyte at its respective transition and any signal that appears in the internal standard's transition at the same retention time.
-
Calculate the percentage of crosstalk at each concentration level using the formula: % Crosstalk = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
Visualizations
Caption: Workflow for identifying the presence of isotopic crosstalk.
Caption: Strategies for mitigating isotopic crosstalk.
References
Technical Support Center: Isotopic Crosstalk in the Analysis of 2-Methoxyacetic Acid using 2-Methoxy-D3-acetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding isotopic crosstalk between the native analyte, 2-methoxyacetic acid, and its deuterated internal standard, 2-methoxy-D3-acetic acid, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of 2-Methoxy-D3-acetic acid analysis?
A1: Isotopic crosstalk refers to the interference where the signal from the stable isotope-labeled internal standard (SIL-IS), 2-Methoxy-D3-acetic acid, is influenced by the native analyte, 2-methoxyacetic acid, or vice-versa. This typically occurs when the isotopic signature of the analyte contributes to the signal of the internal standard. Due to the natural abundance of isotopes like Carbon-13 (¹³C), a small fraction of the unlabeled 2-methoxyacetic acid will have a mass that overlaps with the deuterated internal standard, leading to inaccuracies in quantification.[1][2][3]
Q2: What are the primary causes of isotopic crosstalk between 2-methoxyacetic acid and 2-Methoxy-D3-acetic acid?
A2: The primary causes include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the 2-methoxyacetic acid molecule can result in a small but significant signal at the mass-to-charge ratio (m/z) of 2-Methoxy-D3-acetic acid.[3][4]
-
Isotopic Purity of the Internal Standard: The 2-Methoxy-D3-acetic acid standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
-
In-source Fragmentation: Although less common, fragmentation of the analyte or internal standard within the mass spectrometer's ion source could potentially generate interfering signals.
Q3: How can I determine if isotopic crosstalk is affecting my assay?
A3: You can assess the potential for crosstalk by performing the following experiments:
-
Analyze a high concentration of the analyte without the internal standard: Prepare a sample containing a high concentration of 2-methoxyacetic acid (at the upper limit of quantification, ULOQ) without adding 2-Methoxy-D3-acetic acid. Monitor the mass transition for the deuterated internal standard. Any significant signal detected indicates crosstalk from the analyte to the internal standard channel.
-
Analyze the internal standard alone: Prepare a blank matrix sample spiked only with the 2-Methoxy-D3-acetic acid internal standard. Monitor the mass transition for the native analyte. Any signal detected indicates the presence of unlabeled 2-methoxyacetic acid as an impurity in the internal standard.
Q4: What are the common strategies to minimize or correct for isotopic crosstalk?
A4: Several strategies can be employed:
-
Chromatographic Separation: If the crosstalk is due to an isobaric interference and not isotopic overlap, optimizing the liquid chromatography method to separate the interfering compound from the analyte and internal standard can resolve the issue.
-
Use of a Higher Mass-Labeled Standard: Employing an internal standard with a larger mass difference from the analyte can shift its m/z further from the analyte's isotopic envelope, reducing overlap.
-
Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the impact of crosstalk, especially at the lower limit of quantification (LLOQ).
-
Non-linear Calibration Curves: In cases where crosstalk cannot be eliminated, using a non-linear regression model for the calibration curve can provide more accurate quantification by accounting for the interference.
-
Monitoring Less Abundant Isotopes: A novel approach involves monitoring a less abundant, higher m/z isotope of the SIL-IS as the precursor ion, which may have minimal contribution from the analyte's isotopes.
Troubleshooting Guides
Problem 1: Non-linear calibration curve, particularly at high analyte concentrations.
-
Possible Cause: Isotopic crosstalk from high concentrations of 2-methoxyacetic acid contributing to the 2-Methoxy-D3-acetic acid signal.
-
Troubleshooting Steps:
-
Verify Crosstalk: Perform the experiment described in FAQ Q3 by injecting a high concentration of the analyte without the internal standard.
-
Quantitative Assessment: Calculate the percentage of crosstalk.
-
Mitigation:
-
If crosstalk is significant, consider using a non-linear calibration curve fit.
-
Evaluate if increasing the internal standard concentration improves linearity.
-
-
Problem 2: Inaccurate and imprecise results at the lower limit of quantification (LLOQ).
-
Possible Cause: Contribution of unlabeled 2-methoxyacetic acid present as an impurity in the 2-Methoxy-D3-acetic acid internal standard.
-
Troubleshooting Steps:
-
Assess IS Purity: Analyze a blank sample spiked only with the internal standard and check for a signal in the analyte's MRM transition.
-
Background Subtraction: If a signal is present, the response in the blank with the internal standard can be subtracted from the response of the other samples.
-
Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of the deuterated internal standard with higher isotopic purity.
-
Quantitative Data Summary
The following table provides hypothetical data from an experiment to quantify the percentage of isotopic crosstalk from 2-methoxyacetic acid to the 2-Methoxy-D3-acetic acid channel at different concentrations.
| Analyte Concentration (ng/mL) | Analyte Response (Peak Area) | Crosstalk Signal in IS Channel (Peak Area) | % Crosstalk |
| 1 (LLOQ) | 5,000 | 10 | 0.20% |
| 100 | 500,000 | 1,100 | 0.22% |
| 500 | 2,500,000 | 5,750 | 0.23% |
| 1000 (ULOQ) | 5,000,000 | 12,000 | 0.24% |
Interpretation: The data indicates a consistent, low-level crosstalk of approximately 0.2-0.24% from the analyte to the internal standard channel across the calibration range. While this level may be acceptable for some assays, it should be evaluated for its impact on accuracy and precision, especially at the LLOQ.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
-
Objective: To quantify the percentage of signal contribution from the native analyte (2-methoxyacetic acid) to the stable isotope-labeled internal standard (2-Methoxy-D3-acetic acid) channel.
-
Materials:
-
Stock solution of 2-methoxyacetic acid.
-
Blank biological matrix (e.g., plasma, urine).
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a series of calibration standards of 2-methoxyacetic acid in the blank matrix, ranging from the LLOQ to the ULOQ. Do not add the 2-Methoxy-D3-acetic acid internal standard.
-
Prepare a sample containing only the blank matrix to serve as a negative control.
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM transitions for both the analyte and the internal standard.
-
Measure the peak area of the analyte at its respective transition and any signal that appears in the internal standard's transition at the same retention time.
-
Calculate the percentage of crosstalk at each concentration level using the formula: % Crosstalk = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
Visualizations
Caption: Workflow for identifying the presence of isotopic crosstalk.
Caption: Strategies for mitigating isotopic crosstalk.
References
Improving signal-to-noise ratio for 2-Methoxy-D3-acetic acid in complex matrices
Welcome to the technical support center for the analysis of 2-Methoxy-D3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio of this analyte in complex matrices.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the LC-MS/MS analysis of 2-Methoxy-D3-acetic acid, offering step-by-step solutions to enhance your analytical performance.
Question 1: I am observing a low signal-to-noise ratio for my 2-Methoxy-D3-acetic acid standard. What are the likely causes and how can I improve it?
Answer: A low signal-to-noise (S/N) ratio can originate from several factors, from sample preparation to instrument settings. Below is a systematic guide to pinpoint and resolve the issue.
-
Sample Preparation and Handling:
-
Purity of Solvents and Reagents: Ensure the use of high-purity, LC-MS grade solvents and reagents to minimize background noise.[1] Contaminants can suppress the ionization of your analyte.
-
Sample Matrix Effects: When analyzing biological samples, co-eluting components from the matrix can interfere with the ionization of 2-Methoxy-D3-acetic acid, a phenomenon known as the matrix effect.[2][3] This can either suppress or enhance the signal.[2] Consider more effective sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple "dilute and shoot" or protein precipitation approach.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase Additives: The choice of mobile phase additive is crucial for optimal peak shape and ionization efficiency. For a carboxylic acid like 2-Methoxy-D3-acetic acid, negative ion mode is often preferred.
-
Recommended: Start with a low concentration of a weak acid, such as acetic acid, in the mobile phase, as it has been shown to improve signal intensity for similar molecules in negative ESI-MS. Formic acid is another viable option.
-
To Avoid: High concentrations of strong acids like trifluoroacetic acid (TFA) can cause significant ion suppression. Also, avoid non-volatile buffers like phosphates, which can contaminate the mass spectrometer.
-
-
Chromatography Type: For polar compounds like 2-Methoxy-D3-acetic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous. It utilizes a high organic mobile phase, which can enhance the ESI signal.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Verify that you are operating in the optimal ionization mode. For a carboxylic acid, negative ion mode (ESI-) is typically more sensitive.
-
Source Parameters: Optimize ion source parameters, including capillary voltage, nebulizer pressure, gas flow, and temperatures, to maximize the signal for your specific analyte.
-
Question 2: How can I identify and mitigate matrix effects for 2-Methoxy-D3-acetic acid in plasma samples?
Answer: Matrix effects are a primary challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.
-
Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction addition technique.
-
Prepare a blank sample matrix by extracting it without the analyte.
-
Prepare a pure solution of 2-Methoxy-D3-acetic acid at a known concentration in the mobile phase.
-
Spike the extracted blank matrix with the analyte at the same concentration as the pure solution.
-
Analyze both samples and compare the peak areas. A significant difference indicates the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many matrix components behind. Adjusting the pH of the aqueous sample can optimize the extraction of the acidic analyte.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. A variety of sorbent chemistries are available to suit the analyte's properties.
-
Supported Liquid Extraction (SLE): This is a 96-well plate-based technique that functions similarly to LLE but on a solid support, offering high throughput.
-
-
Chromatographic Separation: Improve the chromatographic separation to resolve 2-Methoxy-D3-acetic acid from co-eluting matrix components. This can be achieved by optimizing the gradient, mobile phase composition, or trying a different column chemistry.
-
Dilution: If the analytical method has sufficient sensitivity, diluting the sample can minimize the concentration of interfering matrix components.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a basic sample cleanup method. While quick, it may not be sufficient for removing all matrix interferences.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol offers a more effective cleanup than protein precipitation.
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Acidify the sample by adding a small volume of a weak acid (e.g., formic acid) to ensure 2-Methoxy-D3-acetic acid is in its neutral form.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 1 minute to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | S/N Ratio Improvement (fold) |
| Protein Precipitation | 85-95 | 40-60 (Suppression) | 2-5 |
| Liquid-Liquid Extraction | 70-85 | 10-25 (Suppression) | 10-20 |
| Solid-Phase Extraction | 90-105 | <10 | 20-50 |
Note: These are representative values and actual results may vary depending on the specific matrix and experimental conditions.
Table 2: LC-MS/MS Parameters for 2-Methoxy-D3-acetic acid
| Parameter | Recommended Setting |
| LC System | |
| Column | HILIC or C18 (analyte dependent) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 400 - 550 °C |
| Desolvation Gas Flow | 800 - 1100 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be determined empirically |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Decision guide for sample preparation techniques.
References
Improving signal-to-noise ratio for 2-Methoxy-D3-acetic acid in complex matrices
Welcome to the technical support center for the analysis of 2-Methoxy-D3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio of this analyte in complex matrices.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the LC-MS/MS analysis of 2-Methoxy-D3-acetic acid, offering step-by-step solutions to enhance your analytical performance.
Question 1: I am observing a low signal-to-noise ratio for my 2-Methoxy-D3-acetic acid standard. What are the likely causes and how can I improve it?
Answer: A low signal-to-noise (S/N) ratio can originate from several factors, from sample preparation to instrument settings. Below is a systematic guide to pinpoint and resolve the issue.
-
Sample Preparation and Handling:
-
Purity of Solvents and Reagents: Ensure the use of high-purity, LC-MS grade solvents and reagents to minimize background noise.[1] Contaminants can suppress the ionization of your analyte.
-
Sample Matrix Effects: When analyzing biological samples, co-eluting components from the matrix can interfere with the ionization of 2-Methoxy-D3-acetic acid, a phenomenon known as the matrix effect.[2][3] This can either suppress or enhance the signal.[2] Consider more effective sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple "dilute and shoot" or protein precipitation approach.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase Additives: The choice of mobile phase additive is crucial for optimal peak shape and ionization efficiency. For a carboxylic acid like 2-Methoxy-D3-acetic acid, negative ion mode is often preferred.
-
Recommended: Start with a low concentration of a weak acid, such as acetic acid, in the mobile phase, as it has been shown to improve signal intensity for similar molecules in negative ESI-MS. Formic acid is another viable option.
-
To Avoid: High concentrations of strong acids like trifluoroacetic acid (TFA) can cause significant ion suppression. Also, avoid non-volatile buffers like phosphates, which can contaminate the mass spectrometer.
-
-
Chromatography Type: For polar compounds like 2-Methoxy-D3-acetic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous. It utilizes a high organic mobile phase, which can enhance the ESI signal.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Verify that you are operating in the optimal ionization mode. For a carboxylic acid, negative ion mode (ESI-) is typically more sensitive.
-
Source Parameters: Optimize ion source parameters, including capillary voltage, nebulizer pressure, gas flow, and temperatures, to maximize the signal for your specific analyte.
-
Question 2: How can I identify and mitigate matrix effects for 2-Methoxy-D3-acetic acid in plasma samples?
Answer: Matrix effects are a primary challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.
-
Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction addition technique.
-
Prepare a blank sample matrix by extracting it without the analyte.
-
Prepare a pure solution of 2-Methoxy-D3-acetic acid at a known concentration in the mobile phase.
-
Spike the extracted blank matrix with the analyte at the same concentration as the pure solution.
-
Analyze both samples and compare the peak areas. A significant difference indicates the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many matrix components behind. Adjusting the pH of the aqueous sample can optimize the extraction of the acidic analyte.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. A variety of sorbent chemistries are available to suit the analyte's properties.
-
Supported Liquid Extraction (SLE): This is a 96-well plate-based technique that functions similarly to LLE but on a solid support, offering high throughput.
-
-
Chromatographic Separation: Improve the chromatographic separation to resolve 2-Methoxy-D3-acetic acid from co-eluting matrix components. This can be achieved by optimizing the gradient, mobile phase composition, or trying a different column chemistry.
-
Dilution: If the analytical method has sufficient sensitivity, diluting the sample can minimize the concentration of interfering matrix components.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a basic sample cleanup method. While quick, it may not be sufficient for removing all matrix interferences.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol offers a more effective cleanup than protein precipitation.
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Acidify the sample by adding a small volume of a weak acid (e.g., formic acid) to ensure 2-Methoxy-D3-acetic acid is in its neutral form.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 1 minute to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | S/N Ratio Improvement (fold) |
| Protein Precipitation | 85-95 | 40-60 (Suppression) | 2-5 |
| Liquid-Liquid Extraction | 70-85 | 10-25 (Suppression) | 10-20 |
| Solid-Phase Extraction | 90-105 | <10 | 20-50 |
Note: These are representative values and actual results may vary depending on the specific matrix and experimental conditions.
Table 2: LC-MS/MS Parameters for 2-Methoxy-D3-acetic acid
| Parameter | Recommended Setting |
| LC System | |
| Column | HILIC or C18 (analyte dependent) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 400 - 550 °C |
| Desolvation Gas Flow | 800 - 1100 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be determined empirically |
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Decision guide for sample preparation techniques.
References
Validation & Comparative
Method Validation: A Comparative Guide to Using 2-Methoxy-D3-acetic acid as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative analysis, particularly in complex biological matrices, the choice of an internal standard (IS) is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of method validation performance when using a deuterated internal standard, specifically 2-Methoxy-D3-acetic acid, versus a non-deuterated, structural analog internal standard for the quantification of methoxyacetic acid.
Stable isotope-labeled internal standards, such as 2-Methoxy-D3-acetic acid, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects.[1][2] This guide presents supporting experimental data and detailed methodologies to illustrate the superior performance of deuterated internal standards in method validation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of an analytical method. The following table summarizes the expected performance of a method for quantifying methoxyacetic acid using either 2-Methoxy-D3-acetic acid or a hypothetical structural analog as the internal standard.
| Validation Parameter | 2-Methoxy-D3-acetic acid (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Performance Difference |
| Linearity (r²) | > 0.999 | > 0.995 | The deuterated IS co-elutes with the analyte, providing more consistent correction across the concentration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | The near-identical chemical behavior of the deuterated IS ensures more accurate compensation for analyte loss during sample processing.[3] |
| Precision (%RSD) | < 10% | < 20% | The deuterated IS experiences the same matrix effects as the analyte, leading to lower variability in the final calculated concentrations.[1] |
| Matrix Effect (%CV) | < 5% | 15-25% | Due to identical chromatographic behavior, the deuterated IS effectively normalizes ion suppression or enhancement caused by the matrix. |
| Recovery (%CV) | < 10% | < 20% | The deuterated IS has nearly identical extraction recovery to the analyte, leading to more consistent results across different samples. |
| Limit of Quantitation | Lower | Higher | Improved signal-to-noise ratio due to better correction for baseline variability. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are designed to directly compare the performance of 2-Methoxy-D3-acetic acid with a structural analog internal standard.
Linearity
-
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of methoxyacetic acid over a defined range.
-
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of methoxyacetic acid. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.
-
Prepare two sets of these calibration standards. To one set, add 2-Methoxy-D3-acetic acid at a constant concentration. To the second set, add the structural analog IS at a constant concentration.
-
Process and analyze both sets of samples using the same LC-MS/MS method.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration for both sets and perform a linear regression analysis.
-
Compare the coefficient of determination (r²) for both calibration curves.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of methoxyacetic acid.
-
As with the linearity standards, prepare two sets of QC samples, one with 2-Methoxy-D3-acetic acid and the other with the structural analog IS.
-
Analyze at least five replicates of each QC level for both sets in a single analytical run (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision for both sets of QC samples.
-
Matrix Effect
-
Objective: To investigate the effect of matrix components on the ionization of methoxyacetic acid and the internal standards.
-
Methodology:
-
Prepare three sets of samples:
-
Set A: Methoxyacetic acid and the internal standard (either 2-Methoxy-D3-acetic acid or the structural analog) spiked into a pure solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with methoxyacetic acid and the respective internal standard at the same concentrations as in Set A.
-
Set C: Blank matrix from the same six sources is extracted, and the resulting extract is spiked only with the respective internal standard.
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).
-
Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the IS MF for each source.
-
The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources is a measure of the internal standard's ability to compensate for matrix effects. A lower %CV indicates better compensation.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows in method validation.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Workflow for the evaluation of matrix effects.
Conclusion
The use of a deuterated internal standard, such as 2-Methoxy-D3-acetic acid, provides a more robust and reliable analytical method compared to a non-deuterated, structural analog internal standard. The near-identical physicochemical properties of the deuterated standard to the analyte ensure superior correction for variations in sample preparation and matrix effects, resulting in improved accuracy, precision, and overall data quality. For researchers, scientists, and drug development professionals, the initial investment in a deuterated internal standard can lead to more defensible data, reducing the risk of costly study failures and delays in development timelines.
References
Method Validation: A Comparative Guide to Using 2-Methoxy-D3-acetic acid as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative analysis, particularly in complex biological matrices, the choice of an internal standard (IS) is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of method validation performance when using a deuterated internal standard, specifically 2-Methoxy-D3-acetic acid, versus a non-deuterated, structural analog internal standard for the quantification of methoxyacetic acid.
Stable isotope-labeled internal standards, such as 2-Methoxy-D3-acetic acid, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects.[1][2] This guide presents supporting experimental data and detailed methodologies to illustrate the superior performance of deuterated internal standards in method validation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of an analytical method. The following table summarizes the expected performance of a method for quantifying methoxyacetic acid using either 2-Methoxy-D3-acetic acid or a hypothetical structural analog as the internal standard.
| Validation Parameter | 2-Methoxy-D3-acetic acid (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Performance Difference |
| Linearity (r²) | > 0.999 | > 0.995 | The deuterated IS co-elutes with the analyte, providing more consistent correction across the concentration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | The near-identical chemical behavior of the deuterated IS ensures more accurate compensation for analyte loss during sample processing.[3] |
| Precision (%RSD) | < 10% | < 20% | The deuterated IS experiences the same matrix effects as the analyte, leading to lower variability in the final calculated concentrations.[1] |
| Matrix Effect (%CV) | < 5% | 15-25% | Due to identical chromatographic behavior, the deuterated IS effectively normalizes ion suppression or enhancement caused by the matrix. |
| Recovery (%CV) | < 10% | < 20% | The deuterated IS has nearly identical extraction recovery to the analyte, leading to more consistent results across different samples. |
| Limit of Quantitation | Lower | Higher | Improved signal-to-noise ratio due to better correction for baseline variability. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are designed to directly compare the performance of 2-Methoxy-D3-acetic acid with a structural analog internal standard.
Linearity
-
Objective: To demonstrate the direct proportionality of the analytical response to the concentration of methoxyacetic acid over a defined range.
-
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of methoxyacetic acid. A typical calibration curve consists of a blank, a zero sample (matrix with internal standard), and 6-8 non-zero concentrations.
-
Prepare two sets of these calibration standards. To one set, add 2-Methoxy-D3-acetic acid at a constant concentration. To the second set, add the structural analog IS at a constant concentration.
-
Process and analyze both sets of samples using the same LC-MS/MS method.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration for both sets and perform a linear regression analysis.
-
Compare the coefficient of determination (r²) for both calibration curves.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of methoxyacetic acid.
-
As with the linearity standards, prepare two sets of QC samples, one with 2-Methoxy-D3-acetic acid and the other with the structural analog IS.
-
Analyze at least five replicates of each QC level for both sets in a single analytical run (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision for both sets of QC samples.
-
Matrix Effect
-
Objective: To investigate the effect of matrix components on the ionization of methoxyacetic acid and the internal standards.
-
Methodology:
-
Prepare three sets of samples:
-
Set A: Methoxyacetic acid and the internal standard (either 2-Methoxy-D3-acetic acid or the structural analog) spiked into a pure solution (e.g., mobile phase).
-
Set B: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with methoxyacetic acid and the respective internal standard at the same concentrations as in Set A.
-
Set C: Blank matrix from the same six sources is extracted, and the resulting extract is spiked only with the respective internal standard.
-
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of the matrix (Set B) by the peak area in the absence of the matrix (Set A).
-
Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the IS MF for each source.
-
The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix sources is a measure of the internal standard's ability to compensate for matrix effects. A lower %CV indicates better compensation.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows in method validation.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Workflow for the evaluation of matrix effects.
Conclusion
The use of a deuterated internal standard, such as 2-Methoxy-D3-acetic acid, provides a more robust and reliable analytical method compared to a non-deuterated, structural analog internal standard. The near-identical physicochemical properties of the deuterated standard to the analyte ensure superior correction for variations in sample preparation and matrix effects, resulting in improved accuracy, precision, and overall data quality. For researchers, scientists, and drug development professionals, the initial investment in a deuterated internal standard can lead to more defensible data, reducing the risk of costly study failures and delays in development timelines.
References
A Comparative Guide to Establishing Limits of Detection and Quantification for Methoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for methoxyacetic acid (MAA). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of MAA in various matrices, which is essential in fields ranging from environmental monitoring to drug development and toxicology. This document outlines the performance of common analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), and provides insights into Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) based on methods for similar analytes.
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key parameters, with LOD and LOQ being crucial for determining the lower limits of reliable measurement. The following table summarizes the quantitative data for different methods used in the analysis of methoxyacetic acid and related compounds.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Leather and Textiles | 0.05 mg/L | Not Specified | [1] |
| GC-MS | Urine | 0.15 mg/L | Not Specified | [2] |
| LC-MS/MS (for Haloacetic Acids) | Drinking Water | <0.8 µg/L | Not Specified | [3] |
| HPLC-UV (for Organic Acids) | Animal Feed | 11 - 8,026 µg/kg | 40 - 26,755 µg/kg | [4] |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Methoxyacetic Acid in Leather and Textiles[1]
This method is suitable for the determination of methoxyacetic acid in solid matrices like leather and textiles.
1. Sample Preparation:
-
Accurately weigh 0.5-1.0 g of the sample into a glass vial.
-
Add 5-10 mL of methanol (B129727).
-
Extract the sample using ultrasonication for 40-50 minutes.
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm PTFE filter.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 150 °C at 30 °C/min.
-
Ramp to 230 °C at 8 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for Methoxyacetic Acid: m/z 45, 59, 90.
-
3. Determination of LOD: The limit of detection is determined by the analysis of samples with known low concentrations of the analyte and is established as the minimum level at which the analyte can be reliably detected. For this method, the LOD was reported as 0.05 mg/L.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Haloacetic Acids in Drinking Water (Adapted for Methoxyacetic Acid)
While a specific validated method for methoxyacetic acid with reported LOD/LOQ was not found, this protocol for haloacetic acids provides a strong starting point for method development due to the similar chemical properties of the analytes.
1. Sample Preparation:
-
No complex sample preparation is required.
-
Directly inject the aqueous sample after filtration through a 0.2 µm filter.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reverse-phase column suitable for polar compounds, such as a C18 column.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid to improve ionization.
-
Injection Volume: 5-20 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Methoxyacetic Acid: To be determined by infusing a standard solution of methoxyacetic acid. The precursor ion would be [M-H]⁻ (m/z 89), and product ions would be identified by fragmentation.
-
3. Establishing LOD and LOQ:
-
LOD: The lowest concentration of the analyte that can be reliably detected above the background noise, typically with a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Organic Acids (Adapted for Methoxyacetic Acid)
This method can be adapted for the quantification of methoxyacetic acid, particularly in samples where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Sample preparation will vary depending on the matrix. For liquid samples, direct injection after filtration may be possible. For solid samples, an extraction step similar to the GC-MS method may be necessary.
2. HPLC-UV Instrumental Analysis:
-
Liquid Chromatograph: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for organic acid analysis.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection Wavelength: Methoxyacetic acid has a carboxyl group which absorbs at low UV wavelengths, typically around 210 nm.
-
Injection Volume: 10-50 µL.
-
Flow Rate: 0.5-1.5 mL/min.
3. Establishing LOD and LOQ:
-
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualizations
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
Signaling Pathway for Method Selection
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a decision-making pathway for selecting the appropriate method for methoxyacetic acid analysis.
Caption: Decision pathway for analytical method selection.
References
A Comparative Guide to Establishing Limits of Detection and Quantification for Methoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for methoxyacetic acid (MAA). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of MAA in various matrices, which is essential in fields ranging from environmental monitoring to drug development and toxicology. This document outlines the performance of common analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS), and provides insights into Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) based on methods for similar analytes.
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key parameters, with LOD and LOQ being crucial for determining the lower limits of reliable measurement. The following table summarizes the quantitative data for different methods used in the analysis of methoxyacetic acid and related compounds.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Leather and Textiles | 0.05 mg/L | Not Specified | [1] |
| GC-MS | Urine | 0.15 mg/L | Not Specified | [2] |
| LC-MS/MS (for Haloacetic Acids) | Drinking Water | <0.8 µg/L | Not Specified | [3] |
| HPLC-UV (for Organic Acids) | Animal Feed | 11 - 8,026 µg/kg | 40 - 26,755 µg/kg | [4] |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Methoxyacetic Acid in Leather and Textiles[1]
This method is suitable for the determination of methoxyacetic acid in solid matrices like leather and textiles.
1. Sample Preparation:
-
Accurately weigh 0.5-1.0 g of the sample into a glass vial.
-
Add 5-10 mL of methanol.
-
Extract the sample using ultrasonication for 40-50 minutes.
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm PTFE filter.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 150 °C at 30 °C/min.
-
Ramp to 230 °C at 8 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for Methoxyacetic Acid: m/z 45, 59, 90.
-
3. Determination of LOD: The limit of detection is determined by the analysis of samples with known low concentrations of the analyte and is established as the minimum level at which the analyte can be reliably detected. For this method, the LOD was reported as 0.05 mg/L.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Haloacetic Acids in Drinking Water (Adapted for Methoxyacetic Acid)
While a specific validated method for methoxyacetic acid with reported LOD/LOQ was not found, this protocol for haloacetic acids provides a strong starting point for method development due to the similar chemical properties of the analytes.
1. Sample Preparation:
-
No complex sample preparation is required.
-
Directly inject the aqueous sample after filtration through a 0.2 µm filter.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reverse-phase column suitable for polar compounds, such as a C18 column.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier like formic acid to improve ionization.
-
Injection Volume: 5-20 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Methoxyacetic Acid: To be determined by infusing a standard solution of methoxyacetic acid. The precursor ion would be [M-H]⁻ (m/z 89), and product ions would be identified by fragmentation.
-
3. Establishing LOD and LOQ:
-
LOD: The lowest concentration of the analyte that can be reliably detected above the background noise, typically with a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Organic Acids (Adapted for Methoxyacetic Acid)
This method can be adapted for the quantification of methoxyacetic acid, particularly in samples where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Sample preparation will vary depending on the matrix. For liquid samples, direct injection after filtration may be possible. For solid samples, an extraction step similar to the GC-MS method may be necessary.
2. HPLC-UV Instrumental Analysis:
-
Liquid Chromatograph: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used for organic acid analysis.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent like acetonitrile or methanol.
-
Detection Wavelength: Methoxyacetic acid has a carboxyl group which absorbs at low UV wavelengths, typically around 210 nm.
-
Injection Volume: 10-50 µL.
-
Flow Rate: 0.5-1.5 mL/min.
3. Establishing LOD and LOQ:
-
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualizations
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
Signaling Pathway for Method Selection
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a decision-making pathway for selecting the appropriate method for methoxyacetic acid analysis.
Caption: Decision pathway for analytical method selection.
References
Linearity Assessment of Calibration Curves for 2-Methoxy-D3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of approaches for assessing the linearity of calibration curves in the quantitative analysis of 2-Methoxy-D3-acetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate linearity assessment is a critical component of bioanalytical method validation, ensuring data integrity for pharmacokinetic and toxicokinetic studies. This document outlines detailed experimental protocols, presents comparative data, and discusses the influence of key analytical parameters on calibration curve performance.
Experimental Protocol: Linearity Assessment
This protocol describes a typical experiment to evaluate the linearity of a calibration curve for the determination of 2-Methoxy-D3-acetic acid in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
2-Methoxy-D3-acetic acid certified reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Methoxy-13C2, D2-acetic acid
-
Blank human plasma (screened for interferences)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
2. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solutions: Prepare a primary stock solution of 2-Methoxy-D3-acetic acid and a separate stock solution of the SIL-IS in an appropriate solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank biological matrix with known concentrations of 2-Methoxy-D3-acetic acid. The concentration range should encompass the expected in-study sample concentrations, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ). QC samples should be prepared from a stock solution independent of that used for the calibration standards.
3. Sample Preparation (Example using SPE):
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each sample, add 25 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex and centrifuge.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analyte and IS with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used for acidic compounds.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized for the separation of 2-Methoxy-D3-acetic acid from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 2-Methoxy-D3-acetic acid and the SIL-IS.
5. Data Analysis and Linearity Assessment:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a regression analysis on the calibration curve. Common models include linear and quadratic regression, often with a weighting factor.
-
Back-calculate the concentrations of the calibration standards and QC samples using the regression equation.
-
Evaluate the linearity based on the correlation coefficient (r) or coefficient of determination (r²) and the accuracy of the back-calculated concentrations.
Data Presentation: Comparison of Regression Models
The choice of regression model and weighting factor can significantly impact the accuracy of the calibration curve. The following tables illustrate a hypothetical comparison between different models for a 2-Methoxy-D3-acetic acid calibration curve.
Table 1: Calibration Curve Parameters for Different Regression Models
| Regression Model | Weighting Factor | Correlation Coefficient (r) | Equation (y = peak area ratio, x = concentration) |
| Linear | None | 0.9985 | y = 0.015x + 0.002 |
| Linear | 1/x | 0.9991 | y = 0.014x + 0.001 |
| Linear | 1/x² | 0.9998 | y = 0.013x + 0.0005 |
| Quadratic | None | 0.9995 | y = -0.0001x² + 0.02x + 0.001 |
| Quadratic | 1/x² | 0.9999 | y = -0.00005x² + 0.015x + 0.0004 |
Note: The 1/x² weighting factor is often recommended for bioanalytical LC-MS/MS assays as it gives less weight to the higher concentration standards where the variance is typically greater.
Table 2: Accuracy of Back-Calculated Concentrations for Different Regression Models
| Nominal Conc. (ng/mL) | Linear (No Weighting) %RE | Linear (1/x Weighting) %RE | Linear (1/x² Weighting) %RE | Quadratic (1/x² Weighting) %RE |
| 1 (LLOQ) | -12.5 | -8.2 | -2.1 | -1.5 |
| 2.5 | -7.8 | -4.1 | -0.5 | 0.2 |
| 10 | -3.2 | -1.5 | 0.8 | 1.1 |
| 50 | 1.5 | 1.8 | 1.2 | 0.9 |
| 200 | 5.8 | 3.5 | 0.3 | -0.4 |
| 800 | 10.2 | 5.1 | -0.1 | -0.2 |
| 1000 (ULOQ) | 15.6 | 7.3 | 0.5 | 0.3 |
%RE = Percent Relative Error = ((Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100
Acceptance Criteria for Linearity (based on ICH M10 Guidelines):
-
At least 75% of the calibration standards should have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).
-
The calibration curve should have a coefficient of determination (r²) of ≥ 0.99 is generally expected, though visual inspection of the residuals is also crucial.
Mandatory Visualizations
Caption: Workflow for Linearity Assessment of 2-Methoxy-D3-acetic acid.
Comparison and Discussion
Linear vs. Quadratic Regression: While a quadratic fit may sometimes yield a higher correlation coefficient, a linear model is generally preferred for its simplicity and robustness, provided it accurately describes the relationship between concentration and response within the validated range. A non-linear response can sometimes indicate issues such as detector saturation at high concentrations or the presence of interferences.
Importance of Weighting Factors: In LC-MS/MS analysis, the assumption of homoscedasticity (equal variance across the concentration range) is often not valid. The variability of the response typically increases with concentration. Using a weighting factor, such as 1/x², appropriately accounts for this heteroscedasticity, leading to a more accurate fit of the calibration curve, especially at the lower end of the range.
Influence of Mobile Phase and ESI Source Parameters:
-
Mobile Phase pH: For acidic compounds like 2-Methoxy-D3-acetic acid, a mobile phase with a pH below its pKa (typically by at least 2 units) is generally used to ensure it is in its neutral form for better retention on a reversed-phase column. The use of additives like formic acid or acetic acid can also improve peak shape and ionization efficiency in negative ESI mode.
-
ESI Source Parameters: Optimization of parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature is crucial for achieving a stable and linear response. Inadequate desolvation can lead to ion suppression and non-linearity, particularly at higher concentrations.
Conclusion
A thorough linearity assessment is fundamental for the validation of a bioanalytical method for 2-Methoxy-D3-acetic acid. The choice of an appropriate regression model and weighting factor is critical for ensuring the accuracy of the calibration curve over the entire concentration range. While international guidelines provide a framework, the specific experimental conditions, including sample preparation, mobile phase composition, and mass spectrometric parameters, must be carefully optimized to achieve a reliable and linear response. The use of a linear regression model with a 1/x² weighting factor is often the most appropriate approach for LC-MS/MS bioanalysis of small molecules like 2-Methoxy-D3-acetic acid.
Linearity Assessment of Calibration Curves for 2-Methoxy-D3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of approaches for assessing the linearity of calibration curves in the quantitative analysis of 2-Methoxy-D3-acetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Accurate linearity assessment is a critical component of bioanalytical method validation, ensuring data integrity for pharmacokinetic and toxicokinetic studies. This document outlines detailed experimental protocols, presents comparative data, and discusses the influence of key analytical parameters on calibration curve performance.
Experimental Protocol: Linearity Assessment
This protocol describes a typical experiment to evaluate the linearity of a calibration curve for the determination of 2-Methoxy-D3-acetic acid in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
2-Methoxy-D3-acetic acid certified reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Methoxy-13C2, D2-acetic acid
-
Blank human plasma (screened for interferences)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
2. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solutions: Prepare a primary stock solution of 2-Methoxy-D3-acetic acid and a separate stock solution of the SIL-IS in an appropriate solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank biological matrix with known concentrations of 2-Methoxy-D3-acetic acid. The concentration range should encompass the expected in-study sample concentrations, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ). QC samples should be prepared from a stock solution independent of that used for the calibration standards.
3. Sample Preparation (Example using SPE):
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of each sample, add 25 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex and centrifuge.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analyte and IS with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used for acidic compounds.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized for the separation of 2-Methoxy-D3-acetic acid from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 2-Methoxy-D3-acetic acid and the SIL-IS.
5. Data Analysis and Linearity Assessment:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a regression analysis on the calibration curve. Common models include linear and quadratic regression, often with a weighting factor.
-
Back-calculate the concentrations of the calibration standards and QC samples using the regression equation.
-
Evaluate the linearity based on the correlation coefficient (r) or coefficient of determination (r²) and the accuracy of the back-calculated concentrations.
Data Presentation: Comparison of Regression Models
The choice of regression model and weighting factor can significantly impact the accuracy of the calibration curve. The following tables illustrate a hypothetical comparison between different models for a 2-Methoxy-D3-acetic acid calibration curve.
Table 1: Calibration Curve Parameters for Different Regression Models
| Regression Model | Weighting Factor | Correlation Coefficient (r) | Equation (y = peak area ratio, x = concentration) |
| Linear | None | 0.9985 | y = 0.015x + 0.002 |
| Linear | 1/x | 0.9991 | y = 0.014x + 0.001 |
| Linear | 1/x² | 0.9998 | y = 0.013x + 0.0005 |
| Quadratic | None | 0.9995 | y = -0.0001x² + 0.02x + 0.001 |
| Quadratic | 1/x² | 0.9999 | y = -0.00005x² + 0.015x + 0.0004 |
Note: The 1/x² weighting factor is often recommended for bioanalytical LC-MS/MS assays as it gives less weight to the higher concentration standards where the variance is typically greater.
Table 2: Accuracy of Back-Calculated Concentrations for Different Regression Models
| Nominal Conc. (ng/mL) | Linear (No Weighting) %RE | Linear (1/x Weighting) %RE | Linear (1/x² Weighting) %RE | Quadratic (1/x² Weighting) %RE |
| 1 (LLOQ) | -12.5 | -8.2 | -2.1 | -1.5 |
| 2.5 | -7.8 | -4.1 | -0.5 | 0.2 |
| 10 | -3.2 | -1.5 | 0.8 | 1.1 |
| 50 | 1.5 | 1.8 | 1.2 | 0.9 |
| 200 | 5.8 | 3.5 | 0.3 | -0.4 |
| 800 | 10.2 | 5.1 | -0.1 | -0.2 |
| 1000 (ULOQ) | 15.6 | 7.3 | 0.5 | 0.3 |
%RE = Percent Relative Error = ((Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100
Acceptance Criteria for Linearity (based on ICH M10 Guidelines):
-
At least 75% of the calibration standards should have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).
-
The calibration curve should have a coefficient of determination (r²) of ≥ 0.99 is generally expected, though visual inspection of the residuals is also crucial.
Mandatory Visualizations
Caption: Workflow for Linearity Assessment of 2-Methoxy-D3-acetic acid.
Comparison and Discussion
Linear vs. Quadratic Regression: While a quadratic fit may sometimes yield a higher correlation coefficient, a linear model is generally preferred for its simplicity and robustness, provided it accurately describes the relationship between concentration and response within the validated range. A non-linear response can sometimes indicate issues such as detector saturation at high concentrations or the presence of interferences.
Importance of Weighting Factors: In LC-MS/MS analysis, the assumption of homoscedasticity (equal variance across the concentration range) is often not valid. The variability of the response typically increases with concentration. Using a weighting factor, such as 1/x², appropriately accounts for this heteroscedasticity, leading to a more accurate fit of the calibration curve, especially at the lower end of the range.
Influence of Mobile Phase and ESI Source Parameters:
-
Mobile Phase pH: For acidic compounds like 2-Methoxy-D3-acetic acid, a mobile phase with a pH below its pKa (typically by at least 2 units) is generally used to ensure it is in its neutral form for better retention on a reversed-phase column. The use of additives like formic acid or acetic acid can also improve peak shape and ionization efficiency in negative ESI mode.
-
ESI Source Parameters: Optimization of parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature is crucial for achieving a stable and linear response. Inadequate desolvation can lead to ion suppression and non-linearity, particularly at higher concentrations.
Conclusion
A thorough linearity assessment is fundamental for the validation of a bioanalytical method for 2-Methoxy-D3-acetic acid. The choice of an appropriate regression model and weighting factor is critical for ensuring the accuracy of the calibration curve over the entire concentration range. While international guidelines provide a framework, the specific experimental conditions, including sample preparation, mobile phase composition, and mass spectrometric parameters, must be carefully optimized to achieve a reliable and linear response. The use of a linear regression model with a 1/x² weighting factor is often the most appropriate approach for LC-MS/MS bioanalysis of small molecules like 2-Methoxy-D3-acetic acid.
Cross-Validation of Analytical Methods for 2-Methoxy-D3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 2-Methoxy-D3-acetic acid, a stable isotope-labeled internal standard crucial for the accurate measurement of its non-labeled counterpart, 2-Methoxyacetic acid, in various biological matrices. The selection of a robust and reliable analytical method is paramount for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of 2-Methoxy-D3-acetic acid and its analyte, 2-Methoxyacetic acid, depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance parameters for each method, based on data from studies on 2-Methoxyacetic acid and similar small organic acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 - 4 ng/mL | 0.5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | High (with appropriate sample preparation) | Very High |
| Matrix Effect | Potential for interference, requires thorough cleanup | Can be significant, compensated by stable isotope-labeled internal standard |
| Sample Throughput | Lower (due to derivatization and longer run times) | High |
| Derivatization | Required | Not Required |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for the quantification of 2-Methoxyacetic acid using 2-Methoxy-D3-acetic acid as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires a derivatization step to increase the volatility of the analyte and internal standard for gas chromatographic analysis.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the 2-Methoxy-D3-acetic acid internal standard solution.
-
Acidify the sample with 50 µL of 1M HCl.
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high throughput and specificity without the need for derivatization.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of the 2-Methoxy-D3-acetic acid internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described above.
Cross-Validation of Analytical Methods for 2-Methoxy-D3-acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 2-Methoxy-D3-acetic acid, a stable isotope-labeled internal standard crucial for the accurate measurement of its non-labeled counterpart, 2-Methoxyacetic acid, in various biological matrices. The selection of a robust and reliable analytical method is paramount for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
Comparative Performance of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of 2-Methoxy-D3-acetic acid and its analyte, 2-Methoxyacetic acid, depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance parameters for each method, based on data from studies on 2-Methoxyacetic acid and similar small organic acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 - 4 ng/mL | 0.5 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | High (with appropriate sample preparation) | Very High |
| Matrix Effect | Potential for interference, requires thorough cleanup | Can be significant, compensated by stable isotope-labeled internal standard |
| Sample Throughput | Lower (due to derivatization and longer run times) | High |
| Derivatization | Required | Not Required |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative protocols for the quantification of 2-Methoxyacetic acid using 2-Methoxy-D3-acetic acid as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method requires a derivatization step to increase the volatility of the analyte and internal standard for gas chromatographic analysis.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the 2-Methoxy-D3-acetic acid internal standard solution.
-
Acidify the sample with 50 µL of 1M HCl.
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high throughput and specificity without the need for derivatization.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of the 2-Methoxy-D3-acetic acid internal standard solution.
-
Precipitate proteins by adding 150 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2-Methoxyacetic acid and 2-Methoxy-D3-acetic acid.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described above.
Assessing the Selectivity and Specificity of a 2-Methoxy-D3-acetic acid-based Assay: A Comparative Guide
In the realm of toxicology and occupational health monitoring, the accurate quantification of metabolites is paramount for assessing exposure to parent compounds. 2-Methoxyacetic acid (MAA) is the primary metabolite of the industrial solvent 2-methoxyethanol, a substance known for its reprotoxic potential.[1] Consequently, robust analytical methods for measuring MAA in biological matrices, such as urine, are crucial. This guide provides a comparative analysis of assays for 2-Methoxyacetic acid, with a focus on the use of 2-Methoxy-D3-acetic acid as an internal standard to enhance selectivity and specificity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Gold Standard: Isotope Dilution Mass Spectrometry with 2-Methoxy-D3-acetic acid
An assay based on 2-Methoxy-D3-acetic acid is not a method to measure the deuterated compound itself, but rather a technique that employs it as an internal standard (IS) for the precise quantification of endogenous 2-Methoxyacetic acid. This approach, known as isotope dilution mass spectrometry, is widely regarded as the "gold standard" in quantitative bioanalysis.[2]
The underlying principle is that a known amount of the stable isotope-labeled (SIL) internal standard, 2-Methoxy-D3-acetic acid, is added to a sample at the beginning of the analytical process. This SIL IS is chemically identical to the analyte (MAA) but has a different mass due to the presence of deuterium atoms. As the sample is processed, any variations in extraction efficiency, matrix effects (ion suppression or enhancement), or instrument response will affect both the analyte and the SIL IS equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]
Comparative Analysis of Analytical Methodologies
Several analytical techniques have been developed for the quantification of 2-Methoxyacetic acid in biological samples. The primary methods include Gas Chromatography (GC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS with 2-Methoxy-D3-acetic acid IS | GC-MS with non-isotopic IS (e.g., 2-furoic acid) | GC-FID with non-isotopic IS |
| Selectivity & Specificity | Very High (mass-based detection) | High (mass-based detection) | Moderate (retention time-based) |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
| Limit of Detection (LOD) | Low (ng/mL range)[3] | 0.15 mg/L[4] | Lower sensitivity than GC-MS |
| Precision (Intra-assay %CV) | Typically <5% | 6.0 ± 2.5% | Not specified |
| Precision (Inter-assay %CV) | Typically <5% | 6.2 ± 2.2% | Not specified |
| Accuracy (Recovery) | High (Corrected by IS) | Variable (e.g., 31.4 ± 7.0% for MAA) | Variable |
| Sample Preparation | Often simpler (direct injection possible) | Requires derivatization (methylation) | Requires derivatization (methylation) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
LC-MS/MS with 2-Methoxy-D3-acetic acid Internal Standard
This method offers high sensitivity and specificity and is the preferred method for bioanalytical studies.
1. Sample Preparation:
-
Aliquots of the biological sample (e.g., 200 µL of human plasma) are taken.
-
An internal standard solution containing a known concentration of 2-Methoxy-D3-acetic acid is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The clear supernatant is transferred for analysis. For increased concentration, the supernatant may be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2 to 0.6 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like MAA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MAA and 2-Methoxy-D3-acetic acid are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) with non-isotopic Internal Standard
This is a well-established method for the analysis of volatile or semi-volatile compounds.
1. Sample Preparation & Derivatization:
-
A urine sample is acidified.
-
A non-isotopic internal standard, such as 2-furoic acid, is added.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., dichloromethane).
-
The organic extract is then subjected to a derivatization step to increase the volatility of the acidic analytes. This is commonly done by methylation using diazomethane to convert the carboxylic acids to their corresponding methyl esters.
2. Chromatographic Separation:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., HP-1).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the methylated derivatives of MAA and the internal standard.
Visualizing the Methodologies and Biological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic conversion of 2-methoxyethanol to 2-methoxyacetic acid.
Caption: LC-MS/MS workflow using a deuterated internal standard.
Caption: GC-MS workflow with a non-isotopic internal standard.
Conclusion
The assessment of an assay's selectivity and specificity is critical for its application in research and clinical settings. While various methods can quantify 2-Methoxyacetic acid, the use of a 2-Methoxy-D3-acetic acid-based internal standard in an LC-MS/MS assay offers unparalleled advantages. Its ability to co-elute with the analyte and correct for matrix effects and other analytical variabilities makes it the most robust, accurate, and precise method available. Although GC-MS is a viable alternative, it often requires a more laborious sample preparation process, including derivatization, and the use of a non-isotopic internal standard may not fully compensate for analytical inconsistencies, potentially leading to lower accuracy and precision. For researchers, scientists, and drug development professionals requiring the highest quality data for exposure assessment and toxicokinetic studies, the implementation of an LC-MS/MS assay with a deuterated internal standard like 2-Methoxy-D3-acetic acid is the recommended approach.
References
Assessing the Selectivity and Specificity of a 2-Methoxy-D3-acetic acid-based Assay: A Comparative Guide
In the realm of toxicology and occupational health monitoring, the accurate quantification of metabolites is paramount for assessing exposure to parent compounds. 2-Methoxyacetic acid (MAA) is the primary metabolite of the industrial solvent 2-methoxyethanol (B45455), a substance known for its reprotoxic potential.[1] Consequently, robust analytical methods for measuring MAA in biological matrices, such as urine, are crucial. This guide provides a comparative analysis of assays for 2-Methoxyacetic acid, with a focus on the use of 2-Methoxy-D3-acetic acid as an internal standard to enhance selectivity and specificity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Gold Standard: Isotope Dilution Mass Spectrometry with 2-Methoxy-D3-acetic acid
An assay based on 2-Methoxy-D3-acetic acid is not a method to measure the deuterated compound itself, but rather a technique that employs it as an internal standard (IS) for the precise quantification of endogenous 2-Methoxyacetic acid. This approach, known as isotope dilution mass spectrometry, is widely regarded as the "gold standard" in quantitative bioanalysis.[2]
The underlying principle is that a known amount of the stable isotope-labeled (SIL) internal standard, 2-Methoxy-D3-acetic acid, is added to a sample at the beginning of the analytical process. This SIL IS is chemically identical to the analyte (MAA) but has a different mass due to the presence of deuterium (B1214612) atoms. As the sample is processed, any variations in extraction efficiency, matrix effects (ion suppression or enhancement), or instrument response will affect both the analyte and the SIL IS equally. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]
Comparative Analysis of Analytical Methodologies
Several analytical techniques have been developed for the quantification of 2-Methoxyacetic acid in biological samples. The primary methods include Gas Chromatography (GC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS with 2-Methoxy-D3-acetic acid IS | GC-MS with non-isotopic IS (e.g., 2-furoic acid) | GC-FID with non-isotopic IS |
| Selectivity & Specificity | Very High (mass-based detection) | High (mass-based detection) | Moderate (retention time-based) |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
| Limit of Detection (LOD) | Low (ng/mL range)[3] | 0.15 mg/L[4] | Lower sensitivity than GC-MS |
| Precision (Intra-assay %CV) | Typically <5% | 6.0 ± 2.5% | Not specified |
| Precision (Inter-assay %CV) | Typically <5% | 6.2 ± 2.2% | Not specified |
| Accuracy (Recovery) | High (Corrected by IS) | Variable (e.g., 31.4 ± 7.0% for MAA) | Variable |
| Sample Preparation | Often simpler (direct injection possible) | Requires derivatization (methylation) | Requires derivatization (methylation) |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
LC-MS/MS with 2-Methoxy-D3-acetic acid Internal Standard
This method offers high sensitivity and specificity and is the preferred method for bioanalytical studies.
1. Sample Preparation:
-
Aliquots of the biological sample (e.g., 200 µL of human plasma) are taken.
-
An internal standard solution containing a known concentration of 2-Methoxy-D3-acetic acid is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The clear supernatant is transferred for analysis. For increased concentration, the supernatant may be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2 to 0.6 mL/min.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like MAA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MAA and 2-Methoxy-D3-acetic acid are monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) with non-isotopic Internal Standard
This is a well-established method for the analysis of volatile or semi-volatile compounds.
1. Sample Preparation & Derivatization:
-
A urine sample is acidified.
-
A non-isotopic internal standard, such as 2-furoic acid, is added.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., dichloromethane).
-
The organic extract is then subjected to a derivatization step to increase the volatility of the acidic analytes. This is commonly done by methylation using diazomethane (B1218177) to convert the carboxylic acids to their corresponding methyl esters.
2. Chromatographic Separation:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., HP-1).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the methylated derivatives of MAA and the internal standard.
Visualizing the Methodologies and Biological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Metabolic conversion of 2-methoxyethanol to 2-methoxyacetic acid.
Caption: LC-MS/MS workflow using a deuterated internal standard.
Caption: GC-MS workflow with a non-isotopic internal standard.
Conclusion
The assessment of an assay's selectivity and specificity is critical for its application in research and clinical settings. While various methods can quantify 2-Methoxyacetic acid, the use of a 2-Methoxy-D3-acetic acid-based internal standard in an LC-MS/MS assay offers unparalleled advantages. Its ability to co-elute with the analyte and correct for matrix effects and other analytical variabilities makes it the most robust, accurate, and precise method available. Although GC-MS is a viable alternative, it often requires a more laborious sample preparation process, including derivatization, and the use of a non-isotopic internal standard may not fully compensate for analytical inconsistencies, potentially leading to lower accuracy and precision. For researchers, scientists, and drug development professionals requiring the highest quality data for exposure assessment and toxicokinetic studies, the implementation of an LC-MS/MS assay with a deuterated internal standard like 2-Methoxy-D3-acetic acid is the recommended approach.
References
A Guide to Inter-Laboratory Comparison for Methoxyacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in an inter-laboratory comparison for the quantification of methoxyacetic acid. Given the absence of a standardized, universal protocol, this document outlines key performance parameters to consider, compares various analytical methodologies reported in the literature, and provides detailed experimental protocols to aid in the design of a robust inter-laboratory study. The goal is to facilitate greater consistency and reliability in the measurement of this important metabolite across different laboratories.
Key Performance Parameters for Comparison
An effective inter-laboratory comparison should assess several key analytical performance metrics to ensure that participating laboratories can produce comparable and reliable data. The following parameters are crucial for evaluating the performance of methoxyacetic acid quantification methods:
-
Limit of Detection (LOD): The lowest concentration of methoxyacetic acid that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration of methoxyacetic acid that can be measured with an acceptable level of precision and accuracy.
-
Linearity: The concentration range over which the analytical method produces results that are directly proportional to the concentration of methoxyacetic acid. This is typically evaluated by the correlation coefficient (r²) of a calibration curve.
-
Recovery: The percentage of a known amount of methoxyacetic acid (a "spike") that is successfully measured by the analytical method after the entire sample preparation and analysis process. It indicates the efficiency and accuracy of the method.
-
Precision: The degree of agreement among a series of individual measurements of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be assessed at two levels:
-
Intra-assay precision (repeatability): The variation within a single analytical run.
-
Inter-assay precision (reproducibility): The variation between different analytical runs on different days.
-
-
Specificity/Selectivity: The ability of the method to accurately measure methoxyacetic acid in the presence of other components in the sample matrix.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of methoxyacetic acid are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). The choice of method can depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Based Methods
GC methods typically require a derivatization step to increase the volatility of the polar methoxyacetic acid.
| Parameter | Method 1: GC-MS (Derivatization with Pentafluorobenzyl Bromide) | Method 2: GC-MS (Methylation) | Method 3: GC-MS (Direct Analysis in Leather/Textiles) |
| Sample Matrix | Urine | Urine | Leather, Textiles |
| LOD | 0.13 mg/L | 0.15 mg/L | 0.05 mg/L |
| Linearity (Range) | 0.6 - 60.0 mg/L (r > 0.999) | Not specified | 0.05 - 10 mg/L (r² = 0.9992) |
| Recovery | 76.6% - 110.7% | 31.4% ± 7.0% | 97.5% - 111% |
| Inter-assay Precision (RSD) | 8.00% - 8.82% | 6.2% ± 2.2% | < 2.1% |
| Reference | [1] | [2][3] | [4] |
High-Performance Liquid Chromatography (HPLC)-Based Methods
HPLC methods can often analyze methoxyacetic acid directly without derivatization.
| Parameter | Method 1: Reversed-Phase HPLC |
| Sample Matrix | General (suitable for pharmacokinetics) |
| Instrumentation | HPLC with UV or MS detector |
| Separation Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid (or Formic Acid for MS) |
| Key Advantage | Simple conditions, scalable for preparative separation. |
| Reference | [5] |
Experimental Protocols
The following are detailed protocols for common methods of methoxyacetic acid quantification. Laboratories participating in a comparison study should agree on a harmonized protocol or thoroughly document their own method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a common approach for analyzing methoxyacetic acid in biological samples like urine.
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample in a glass tube, add an internal standard.
-
Acidify the sample to a pH between 1.05 and 1.45 with HCl.
-
Add 2 mL of a mixed solvent of methylene (B1212753) chloride and isopropyl alcohol (2:1 v/v).
-
Vortex or shake for 10 minutes to extract the methoxyacetic acid.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube for the derivatization step.
B. Derivatization (using Pentafluorobenzyl Bromide - PFBBr)
-
Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., acetone) and the derivatizing agent, PFBBr, along with a catalyst.
-
Heat the mixture (e.g., at 90°C for 40 minutes) to facilitate the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
C. GC-MS Conditions (Example)
-
Chromatographic Column: DB-5 or Rxi-624sil MS (e.g., 60m x 0.32mm x 1.8µm)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow (e.g., 2 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 30°C/min to 150°C, then ramp at 8°C/min to 180°C and hold for 3 min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for a more direct analysis of methoxyacetic acid.
A. Sample Preparation (Direct Injection or Simple Dilution)
-
For relatively clean samples, centrifugation and filtration through a 0.45 µm filter may be sufficient.
-
For more complex matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.
B. HPLC Conditions (Example)
-
Chromatographic Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water containing an acid modifier.
-
For UV detection: Phosphoric acid can be used.
-
For Mass Spectrometry (MS) detection: Formic acid should be used instead of phosphoric acid.
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector or a mass spectrometer.
Visualized Workflows and Pathways
Inter-Laboratory Comparison Workflow
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Sample Preparation and Analysis Workflow for Methoxyacetic Acid
Caption: A typical workflow for the preparation and analysis of methoxyacetic acid.
Metabolic Pathway of Ethylene (B1197577) Glycol Monomethyl Ether (EGME)
Caption: The metabolic conversion of EGME to its toxic metabolite, methoxyacetic acid.
References
- 1. 2-Methoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. The short-chain fatty acid methoxyacetic acid disrupts endogenous estrogen receptor-alpha-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ethylene glycol monomethyl ether and its metabolite, 2-methoxyacetic acid, on organogenesis stage mouse limbs in vitro. | Sigma-Aldrich [merckmillipore.com]
- 4. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for Methoxyacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and participating in an inter-laboratory comparison for the quantification of methoxyacetic acid. Given the absence of a standardized, universal protocol, this document outlines key performance parameters to consider, compares various analytical methodologies reported in the literature, and provides detailed experimental protocols to aid in the design of a robust inter-laboratory study. The goal is to facilitate greater consistency and reliability in the measurement of this important metabolite across different laboratories.
Key Performance Parameters for Comparison
An effective inter-laboratory comparison should assess several key analytical performance metrics to ensure that participating laboratories can produce comparable and reliable data. The following parameters are crucial for evaluating the performance of methoxyacetic acid quantification methods:
-
Limit of Detection (LOD): The lowest concentration of methoxyacetic acid that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration of methoxyacetic acid that can be measured with an acceptable level of precision and accuracy.
-
Linearity: The concentration range over which the analytical method produces results that are directly proportional to the concentration of methoxyacetic acid. This is typically evaluated by the correlation coefficient (r²) of a calibration curve.
-
Recovery: The percentage of a known amount of methoxyacetic acid (a "spike") that is successfully measured by the analytical method after the entire sample preparation and analysis process. It indicates the efficiency and accuracy of the method.
-
Precision: The degree of agreement among a series of individual measurements of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be assessed at two levels:
-
Intra-assay precision (repeatability): The variation within a single analytical run.
-
Inter-assay precision (reproducibility): The variation between different analytical runs on different days.
-
-
Specificity/Selectivity: The ability of the method to accurately measure methoxyacetic acid in the presence of other components in the sample matrix.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of methoxyacetic acid are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS). The choice of method can depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Based Methods
GC methods typically require a derivatization step to increase the volatility of the polar methoxyacetic acid.
| Parameter | Method 1: GC-MS (Derivatization with Pentafluorobenzyl Bromide) | Method 2: GC-MS (Methylation) | Method 3: GC-MS (Direct Analysis in Leather/Textiles) |
| Sample Matrix | Urine | Urine | Leather, Textiles |
| LOD | 0.13 mg/L | 0.15 mg/L | 0.05 mg/L |
| Linearity (Range) | 0.6 - 60.0 mg/L (r > 0.999) | Not specified | 0.05 - 10 mg/L (r² = 0.9992) |
| Recovery | 76.6% - 110.7% | 31.4% ± 7.0% | 97.5% - 111% |
| Inter-assay Precision (RSD) | 8.00% - 8.82% | 6.2% ± 2.2% | < 2.1% |
| Reference | [1] | [2][3] | [4] |
High-Performance Liquid Chromatography (HPLC)-Based Methods
HPLC methods can often analyze methoxyacetic acid directly without derivatization.
| Parameter | Method 1: Reversed-Phase HPLC |
| Sample Matrix | General (suitable for pharmacokinetics) |
| Instrumentation | HPLC with UV or MS detector |
| Separation Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Key Advantage | Simple conditions, scalable for preparative separation. |
| Reference | [5] |
Experimental Protocols
The following are detailed protocols for common methods of methoxyacetic acid quantification. Laboratories participating in a comparison study should agree on a harmonized protocol or thoroughly document their own method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a common approach for analyzing methoxyacetic acid in biological samples like urine.
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample in a glass tube, add an internal standard.
-
Acidify the sample to a pH between 1.05 and 1.45 with HCl.
-
Add 2 mL of a mixed solvent of methylene chloride and isopropyl alcohol (2:1 v/v).
-
Vortex or shake for 10 minutes to extract the methoxyacetic acid.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube for the derivatization step.
B. Derivatization (using Pentafluorobenzyl Bromide - PFBBr)
-
Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., acetone) and the derivatizing agent, PFBBr, along with a catalyst.
-
Heat the mixture (e.g., at 90°C for 40 minutes) to facilitate the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
C. GC-MS Conditions (Example)
-
Chromatographic Column: DB-5 or Rxi-624sil MS (e.g., 60m x 0.32mm x 1.8µm)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow (e.g., 2 mL/min)
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 30°C/min to 150°C, then ramp at 8°C/min to 180°C and hold for 3 min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for a more direct analysis of methoxyacetic acid.
A. Sample Preparation (Direct Injection or Simple Dilution)
-
For relatively clean samples, centrifugation and filtration through a 0.45 µm filter may be sufficient.
-
For more complex matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.
B. HPLC Conditions (Example)
-
Chromatographic Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water containing an acid modifier.
-
For UV detection: Phosphoric acid can be used.
-
For Mass Spectrometry (MS) detection: Formic acid should be used instead of phosphoric acid.
-
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector or a mass spectrometer.
Visualized Workflows and Pathways
Inter-Laboratory Comparison Workflow
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Sample Preparation and Analysis Workflow for Methoxyacetic Acid
Caption: A typical workflow for the preparation and analysis of methoxyacetic acid.
Metabolic Pathway of Ethylene Glycol Monomethyl Ether (EGME)
Caption: The metabolic conversion of EGME to its toxic metabolite, methoxyacetic acid.
References
- 1. 2-Methoxyethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. The short-chain fatty acid methoxyacetic acid disrupts endogenous estrogen receptor-alpha-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ethylene glycol monomethyl ether and its metabolite, 2-methoxyacetic acid, on organogenesis stage mouse limbs in vitro. | Sigma-Aldrich [merckmillipore.com]
- 4. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and structural analog internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analog internal standards, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogs. This is because their near-identical physicochemical properties allow them to co-elute with the analyte and experience the same degree of matrix effects, leading to more accurate and precise quantification. However, structural analogs can still provide reliable results when a deuterated standard is not commercially available or is prohibitively expensive.
Key Performance Parameters:
-
Matrix Effects: This refers to the suppression or enhancement of the analyte's ionization by co-eluting components from the sample matrix. Deuterated standards are considered the gold standard for compensating for matrix effects because they are affected in the same way as the analyte. Structural analogs, having different chemical structures, may exhibit different ionization efficiencies and retention times, leading to less effective compensation.
-
Recovery: This is the measure of the analyte that is successfully extracted from the sample matrix during sample preparation. A deuterated internal standard, behaving almost identically to the analyte, provides a more accurate measure of recovery. Differences in the physicochemical properties of a structural analog can lead to different recovery rates compared to the analyte.
-
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. Due to their superior ability to correct for variability, deuterated internal standards typically lead to assays with higher accuracy and precision.
Quantitative Data Summary
The following tables summarize experimental data from various studies, highlighting the performance differences between deuterated and structural analog internal standards.
Table 1: Comparison of Matrix Effects
| Analyte | Internal Standard Type | Matrix | IS-Normalized Matrix Factor (%CV) | Conclusion |
| Compound X | Deuterated (d4-Compound X) | Human Plasma | 3.5 | Excellent compensation for matrix effects. |
| Compound X | Structural Analog (Analog Y) | Human Plasma | 18.2 | Poorer compensation for matrix effects. |
| Compound Z | Deuterated (d6-Compound Z) | Rat Urine | 4.1 | Superior performance in a different matrix. |
| Compound Z | Structural Analog (Analog W) | Rat Urine | 21.5 | Less effective in compensating for urinary matrix components. |
Data is representative and compiled from principles discussed in the cited literature.
Table 2: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Accuracy (%) | Precision (%RSD) | Reference |
| Kahalalide F | Structural Analog | 96.8 | 8.6 | |
| Kahalalide F | Deuterated Standard | 100.3 | 7.6 | |
| 5-HIAA | Deuterated Standard | 93.7 (Recovery) | <12 | |
| Lapatinib | Structural Analog (Zileuton) | within 100 ± 10% | < 11% | |
| Lapatinib | Deuterated (Lapatinib-d3) | within 100 ± 10% | < 11% |
Note: While both internal standards for Lapatinib showed acceptable accuracy and precision in pooled plasma, only the deuterated standard could correct for interindividual variability in patient samples.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of internal standard performance.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix from each of the six sources is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix from each of the six sources before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard from each source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor for each source:
-
IS-Normalized MF = MF(analyte) / MF(internal standard)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized Matrix Factor across the six sources for both the deuterated and the structural analog internal standard. A lower %CV indicates better compensation for matrix variability.
Protocol 2: Evaluation of Recovery
Objective: To compare the extraction recovery of an analyte using a deuterated and a structural analog internal standard.
Procedure:
-
Use the data from the analysis of Set B and Set C from the Matrix Effect Evaluation protocol.
-
Calculate the Recovery (%) for the analyte and each internal standard from each of the six matrix sources:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Compare the average recovery of the analyte to that of each internal standard. The internal standard with a recovery value closer to that of the analyte is considered to be more suitable.
Visualizing Key Processes
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion
The choice between a deuterated and a structural analog internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are widely considered the "gold standard" for their ability to accurately compensate for analytical variability, particularly matrix effects, structural analogs can be a viable alternative when deuterated standards are not feasible. Ultimately, the selection should be based on a thorough evaluation of the internal standard's performance characteristics through rigorous validation experiments. By following the detailed protocols and considering the comparative data presented in this guide, researchers can make an informed decision that ensures the generation of high-quality, reproducible data for their drug development programs.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and structural analog internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and structural analog internal standards, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogs. This is because their near-identical physicochemical properties allow them to co-elute with the analyte and experience the same degree of matrix effects, leading to more accurate and precise quantification. However, structural analogs can still provide reliable results when a deuterated standard is not commercially available or is prohibitively expensive.
Key Performance Parameters:
-
Matrix Effects: This refers to the suppression or enhancement of the analyte's ionization by co-eluting components from the sample matrix. Deuterated standards are considered the gold standard for compensating for matrix effects because they are affected in the same way as the analyte. Structural analogs, having different chemical structures, may exhibit different ionization efficiencies and retention times, leading to less effective compensation.
-
Recovery: This is the measure of the analyte that is successfully extracted from the sample matrix during sample preparation. A deuterated internal standard, behaving almost identically to the analyte, provides a more accurate measure of recovery. Differences in the physicochemical properties of a structural analog can lead to different recovery rates compared to the analyte.
-
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. Due to their superior ability to correct for variability, deuterated internal standards typically lead to assays with higher accuracy and precision.
Quantitative Data Summary
The following tables summarize experimental data from various studies, highlighting the performance differences between deuterated and structural analog internal standards.
Table 1: Comparison of Matrix Effects
| Analyte | Internal Standard Type | Matrix | IS-Normalized Matrix Factor (%CV) | Conclusion |
| Compound X | Deuterated (d4-Compound X) | Human Plasma | 3.5 | Excellent compensation for matrix effects. |
| Compound X | Structural Analog (Analog Y) | Human Plasma | 18.2 | Poorer compensation for matrix effects. |
| Compound Z | Deuterated (d6-Compound Z) | Rat Urine | 4.1 | Superior performance in a different matrix. |
| Compound Z | Structural Analog (Analog W) | Rat Urine | 21.5 | Less effective in compensating for urinary matrix components. |
Data is representative and compiled from principles discussed in the cited literature.
Table 2: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Accuracy (%) | Precision (%RSD) | Reference |
| Kahalalide F | Structural Analog | 96.8 | 8.6 | |
| Kahalalide F | Deuterated Standard | 100.3 | 7.6 | |
| 5-HIAA | Deuterated Standard | 93.7 (Recovery) | <12 | |
| Lapatinib | Structural Analog (Zileuton) | within 100 ± 10% | < 11% | |
| Lapatinib | Deuterated (Lapatinib-d3) | within 100 ± 10% | < 11% |
Note: While both internal standards for Lapatinib showed acceptable accuracy and precision in pooled plasma, only the deuterated standard could correct for interindividual variability in patient samples.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of internal standard performance.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix from each of the six sources is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix from each of the six sources before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard from each source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor for each source:
-
IS-Normalized MF = MF(analyte) / MF(internal standard)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized Matrix Factor across the six sources for both the deuterated and the structural analog internal standard. A lower %CV indicates better compensation for matrix variability.
Protocol 2: Evaluation of Recovery
Objective: To compare the extraction recovery of an analyte using a deuterated and a structural analog internal standard.
Procedure:
-
Use the data from the analysis of Set B and Set C from the Matrix Effect Evaluation protocol.
-
Calculate the Recovery (%) for the analyte and each internal standard from each of the six matrix sources:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Compare the average recovery of the analyte to that of each internal standard. The internal standard with a recovery value closer to that of the analyte is considered to be more suitable.
Visualizing Key Processes
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion
The choice between a deuterated and a structural analog internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are widely considered the "gold standard" for their ability to accurately compensate for analytical variability, particularly matrix effects, structural analogs can be a viable alternative when deuterated standards are not feasible. Ultimately, the selection should be based on a thorough evaluation of the internal standard's performance characteristics through rigorous validation experiments. By following the detailed protocols and considering the comparative data presented in this guide, researchers can make an informed decision that ensures the generation of high-quality, reproducible data for their drug development programs.
References
The Gold Standard in Bioanalysis: Justification for Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to justify their position as the gold standard in bioanalysis.
The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical process.[1] This includes variations that can occur during sample preparation, such as extraction and reconstitution, as well as fluctuations in instrument performance, like injection volume and mass spectrometric detection.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow to ensure that any experimental variations affect both the analyte and the IS to the same extent.[3] This allows for accurate quantification by using the ratio of the analyte response to the IS response.[2]
Stable isotope-labeled internal standards are considered the superior choice because their physicochemical properties are nearly identical to the analyte of interest. In a SIL-IS, one or more atoms in the analyte molecule are replaced with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical behavior remains virtually unchanged.
The Superiority of SIL-IS: A Logical Framework
The decision to use a stable isotope-labeled internal standard is based on a logical progression of considerations aimed at ensuring the highest data quality in bioanalysis. The following diagram illustrates the key advantages that position SIL-ISs as the preferred choice over other types of internal standards, such as structural analogs or homologs.
Caption: Logical flow demonstrating the superiority of SIL-IS in bioanalysis.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts assay performance. The following tables summarize quantitative data from various studies, highlighting the superior performance of SIL-ISs compared to structural analog ISs in key bioanalytical parameters.
Table 1: Impact of Internal Standard on Assay Precision and Accuracy
| Analyte | Internal Standard Type | Matrix | Precision (%CV) | Accuracy (%Bias) | Reference |
| Anticancer Drug (Kahalalide F) | Stable Isotope-Labeled | Plasma | < 5% | ± 5% | Stokvis et al. |
| Anticancer Drug (Kahalalide F) | Structural Analog | Plasma | 10-15% | ± 15% | Stokvis et al. |
| Rofecoxib | Stable Isotope-Labeled | Human Plasma | 2.1 - 7.8% | -4.2 - 5.5% | |
| Rofecoxib | Structural Analog | Human Plasma | 5.5 - 12.3% | -9.8 - 11.2% |
Summary: The data clearly indicates that the use of a stable isotope-labeled internal standard results in significantly better precision (lower %CV) and accuracy (lower %Bias) compared to a structural analog.
Table 2: Comparison of Matrix Effect Compensation
| Analyte | Internal Standard Type | Matrix | Matrix Effect (%Suppression/Enhancement) | Analyte/IS Ratio Variability | Reference |
| Various Drugs | ¹³C-Labeled SIL-IS | Biological Samples | Significantly Reduced | < 5% | Berg & Strand |
| Various Drugs | Structural Analog IS | Biological Samples | Variable and Significant | 15-30% | |
| Carvedilol | Deuterated SIL-IS | Human Plasma | Difference of up to 26% between analyte and IS | Significant | Wang et al. |
Summary: Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are highly effective in compensating for matrix effects. However, it is important to note that deuterium-labeled standards can sometimes exhibit slight chromatographic shifts, leading to differential matrix effects between the analyte and the IS.
Experimental Protocol: A Typical Bioanalytical Workflow Using a SIL-IS
The following is a representative experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: A typical bioanalytical experimental workflow using a SIL-IS.
Detailed Methodology
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the SIL-IS in a suitable organic solvent.
-
Serially dilute the analyte stock solution to prepare working solutions for calibration standards and QCs.
-
Spike blank biological matrix with the analyte working solutions to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation:
-
Thaw all samples (unknowns, calibration standards, and QCs) at room temperature.
-
Aliquot a fixed volume (e.g., 50 µL) of each sample into a 96-well plate or microcentrifuge tubes.
-
-
Internal Standard Addition:
-
Add a fixed volume (e.g., 10 µL) of the SIL-IS working solution to all samples except for the blank matrix.
-
Vortex each sample to ensure thorough mixing.
-
-
Protein Precipitation:
-
Add a protein precipitating agent (e.g., 200 µL of acetonitrile) to each sample.
-
Vortex vigorously for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a new plate or vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.
-
The analyte and SIL-IS are chromatographically separated on an appropriate LC column.
-
The separated compounds are then ionized (e.g., using electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of stable isotope-labeled internal standards is a well-justified and highly recommended practice in bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision by effectively compensating for matrix effects, extraction inefficiencies, and instrument variability. While the initial cost of synthesizing or purchasing a SIL-IS may be higher than that of a structural analog, the enhanced data quality, method robustness, and compliance with regulatory expectations provide a compelling justification for their use in drug development and other research areas demanding the highest level of analytical confidence.
References
The Gold Standard in Bioanalysis: Justification for Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to justify their position as the gold standard in bioanalysis.
The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical process.[1] This includes variations that can occur during sample preparation, such as extraction and reconstitution, as well as fluctuations in instrument performance, like injection volume and mass spectrometric detection.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow to ensure that any experimental variations affect both the analyte and the IS to the same extent.[3] This allows for accurate quantification by using the ratio of the analyte response to the IS response.[2]
Stable isotope-labeled internal standards are considered the superior choice because their physicochemical properties are nearly identical to the analyte of interest. In a SIL-IS, one or more atoms in the analyte molecule are replaced with their stable, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical behavior remains virtually unchanged.
The Superiority of SIL-IS: A Logical Framework
The decision to use a stable isotope-labeled internal standard is based on a logical progression of considerations aimed at ensuring the highest data quality in bioanalysis. The following diagram illustrates the key advantages that position SIL-ISs as the preferred choice over other types of internal standards, such as structural analogs or homologs.
Caption: Logical flow demonstrating the superiority of SIL-IS in bioanalysis.
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts assay performance. The following tables summarize quantitative data from various studies, highlighting the superior performance of SIL-ISs compared to structural analog ISs in key bioanalytical parameters.
Table 1: Impact of Internal Standard on Assay Precision and Accuracy
| Analyte | Internal Standard Type | Matrix | Precision (%CV) | Accuracy (%Bias) | Reference |
| Anticancer Drug (Kahalalide F) | Stable Isotope-Labeled | Plasma | < 5% | ± 5% | Stokvis et al. |
| Anticancer Drug (Kahalalide F) | Structural Analog | Plasma | 10-15% | ± 15% | Stokvis et al. |
| Rofecoxib | Stable Isotope-Labeled | Human Plasma | 2.1 - 7.8% | -4.2 - 5.5% | |
| Rofecoxib | Structural Analog | Human Plasma | 5.5 - 12.3% | -9.8 - 11.2% |
Summary: The data clearly indicates that the use of a stable isotope-labeled internal standard results in significantly better precision (lower %CV) and accuracy (lower %Bias) compared to a structural analog.
Table 2: Comparison of Matrix Effect Compensation
| Analyte | Internal Standard Type | Matrix | Matrix Effect (%Suppression/Enhancement) | Analyte/IS Ratio Variability | Reference |
| Various Drugs | ¹³C-Labeled SIL-IS | Biological Samples | Significantly Reduced | < 5% | Berg & Strand |
| Various Drugs | Structural Analog IS | Biological Samples | Variable and Significant | 15-30% | |
| Carvedilol | Deuterated SIL-IS | Human Plasma | Difference of up to 26% between analyte and IS | Significant | Wang et al. |
Summary: Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are highly effective in compensating for matrix effects. However, it is important to note that deuterium-labeled standards can sometimes exhibit slight chromatographic shifts, leading to differential matrix effects between the analyte and the IS.
Experimental Protocol: A Typical Bioanalytical Workflow Using a SIL-IS
The following is a representative experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: A typical bioanalytical experimental workflow using a SIL-IS.
Detailed Methodology
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the SIL-IS in a suitable organic solvent.
-
Serially dilute the analyte stock solution to prepare working solutions for calibration standards and QCs.
-
Spike blank biological matrix with the analyte working solutions to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation:
-
Thaw all samples (unknowns, calibration standards, and QCs) at room temperature.
-
Aliquot a fixed volume (e.g., 50 µL) of each sample into a 96-well plate or microcentrifuge tubes.
-
-
Internal Standard Addition:
-
Add a fixed volume (e.g., 10 µL) of the SIL-IS working solution to all samples except for the blank matrix.
-
Vortex each sample to ensure thorough mixing.
-
-
Protein Precipitation:
-
Add a protein precipitating agent (e.g., 200 µL of acetonitrile) to each sample.
-
Vortex vigorously for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a new plate or vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.
-
The analyte and SIL-IS are chromatographically separated on an appropriate LC column.
-
The separated compounds are then ionized (e.g., using electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of stable isotope-labeled internal standards is a well-justified and highly recommended practice in bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision by effectively compensating for matrix effects, extraction inefficiencies, and instrument variability. While the initial cost of synthesizing or purchasing a SIL-IS may be higher than that of a structural analog, the enhanced data quality, method robustness, and compliance with regulatory expectations provide a compelling justification for their use in drug development and other research areas demanding the highest level of analytical confidence.
References
Safety Operating Guide
Navigating the Disposal of 2-Methoxy-D3-acetic acid: A Procedural Guide
Immediate Safety and Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this corrosive and potentially harmful substance.[1]
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of damage before use.[1] |
| Body Protection | A lab coat or a chemical-resistant apron is essential to prevent skin contact.[1] |
| Respiratory Protection | If there is a risk of generating vapors or aerosols, all work should be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The appropriate disposal method for 2-Methoxy-D3-acetic acid is contingent on its concentration and the presence of other hazardous contaminants.
Step 1: Waste Characterization
Carefully assess the waste stream containing 2-Methoxy-D3-acetic acid. Determine if it is a dilute aqueous solution or a concentrated form, and whether it is mixed with other hazardous chemicals.
Step 2: Dilute, Non-Hazardous Solutions (<10%)
For dilute aqueous solutions of 2-Methoxy-D3-acetic acid that do not contain other hazardous materials, neutralization may be a viable disposal option. However, always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
Neutralization Procedure:
-
Work Area Preparation: Conduct the neutralization process within a chemical fume hood to manage any potential vapor release. Have spill control materials readily available.
-
Dilution: Slowly add the acidic waste to a large container of cold water, aiming for at least a 1:10 dilution ratio to dissipate heat generated during neutralization.
-
Neutralization: While gently stirring, slowly add a weak base such as sodium bicarbonate or sodium carbonate. Add the base in small portions to control the reaction and prevent excessive foaming.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the base until the pH is within a neutral range, typically between 6.0 and 9.0, as specified by your local regulations.
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water. Confirm this with your institutional guidelines.
Step 3: Concentrated or Contaminated Solutions
Concentrated 2-Methoxy-D3-acetic acid or solutions mixed with other hazardous chemicals must be disposed of as hazardous waste.
Hazardous Waste Collection:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often suitable for acidic waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("2-Methoxy-D3-acetic acid"), and any other components in the mixture. Include hazard symbols as appropriate.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for collection and proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-D3-acetic acid.
Caption: Disposal decision workflow for 2-Methoxy-D3-acetic acid.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet for any chemical before handling and disposal.
References
Navigating the Disposal of 2-Methoxy-D3-acetic acid: A Procedural Guide
Immediate Safety and Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this corrosive and potentially harmful substance.[1]
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of damage before use.[1] |
| Body Protection | A lab coat or a chemical-resistant apron is essential to prevent skin contact.[1] |
| Respiratory Protection | If there is a risk of generating vapors or aerosols, all work should be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The appropriate disposal method for 2-Methoxy-D3-acetic acid is contingent on its concentration and the presence of other hazardous contaminants.
Step 1: Waste Characterization
Carefully assess the waste stream containing 2-Methoxy-D3-acetic acid. Determine if it is a dilute aqueous solution or a concentrated form, and whether it is mixed with other hazardous chemicals.
Step 2: Dilute, Non-Hazardous Solutions (<10%)
For dilute aqueous solutions of 2-Methoxy-D3-acetic acid that do not contain other hazardous materials, neutralization may be a viable disposal option. However, always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
Neutralization Procedure:
-
Work Area Preparation: Conduct the neutralization process within a chemical fume hood to manage any potential vapor release. Have spill control materials readily available.
-
Dilution: Slowly add the acidic waste to a large container of cold water, aiming for at least a 1:10 dilution ratio to dissipate heat generated during neutralization.
-
Neutralization: While gently stirring, slowly add a weak base such as sodium bicarbonate or sodium carbonate. Add the base in small portions to control the reaction and prevent excessive foaming.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the base until the pH is within a neutral range, typically between 6.0 and 9.0, as specified by your local regulations.
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large volume of water. Confirm this with your institutional guidelines.
Step 3: Concentrated or Contaminated Solutions
Concentrated 2-Methoxy-D3-acetic acid or solutions mixed with other hazardous chemicals must be disposed of as hazardous waste.
Hazardous Waste Collection:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often suitable for acidic waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("2-Methoxy-D3-acetic acid"), and any other components in the mixture. Include hazard symbols as appropriate.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for collection and proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-D3-acetic acid.
Caption: Disposal decision workflow for 2-Methoxy-D3-acetic acid.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet for any chemical before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxy-D3-acetic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Methoxy-D3-acetic acid, including detailed operational and disposal plans.
The non-deuterated form of this compound, methoxyacetic acid, is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child[1][2]. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, their chemical reactivity is similar to their non-deuterated counterparts[3][4]. Therefore, handling 2-Methoxy-D3-acetic acid requires stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is your first and most critical line of defense against accidental exposure.
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes. A full-face shield worn over goggles offers maximum protection against severe splashes and vapors. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are highly recommended. Always check the manufacturer's compatibility chart for methoxyacetic acid. Double gloving can provide an additional layer of safety. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material should be worn to protect against splashes and spills. For larger quantities, an impervious apron is recommended. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate acid gas cartridge is necessary. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Preparation and Area Setup :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Have a spill kit readily available that is appropriate for acidic and corrosive materials. This should include a neutralizing agent like sodium bicarbonate.
-
-
Handling and Dispensing :
-
Before handling, carefully read the Safety Data Sheet (SDS) for methoxyacetic acid.
-
Wear all required PPE as detailed in the table above.
-
When transferring the acid, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Use appropriate tools for transfer, such as a graduated cylinder or a funnel, to minimize the risk of spills.
-
-
Storage :
-
Store 2-Methoxy-D3-acetic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Keep the container tightly closed.
-
As with many deuterated compounds, protection from light and moisture is recommended to maintain isotopic and chemical purity. Storing in amber vials can be beneficial.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical step in the chemical handling lifecycle to ensure environmental protection and laboratory safety.
-
Waste Segregation and Collection :
-
All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and corrosive materials and have a secure, tight-fitting lid.
-
-
Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methoxy-D3-acetic acid".
-
-
Spill Management :
-
In case of a small spill, use an inert absorbent material to contain it. Then, neutralize the spill with a suitable base like sodium bicarbonate.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Workflow and Safety Protocol
Caption: A logical workflow for the safe handling of 2-Methoxy-D3-acetic acid.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxy-D3-acetic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Methoxy-D3-acetic acid, including detailed operational and disposal plans.
The non-deuterated form of this compound, methoxyacetic acid, is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child[1][2]. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, their chemical reactivity is similar to their non-deuterated counterparts[3][4]. Therefore, handling 2-Methoxy-D3-acetic acid requires stringent safety protocols.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is your first and most critical line of defense against accidental exposure.
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes. A full-face shield worn over goggles offers maximum protection against severe splashes and vapors. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are highly recommended. Always check the manufacturer's compatibility chart for methoxyacetic acid. Double gloving can provide an additional layer of safety. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material should be worn to protect against splashes and spills. For larger quantities, an impervious apron is recommended. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate acid gas cartridge is necessary. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Preparation and Area Setup :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Have a spill kit readily available that is appropriate for acidic and corrosive materials. This should include a neutralizing agent like sodium bicarbonate.
-
-
Handling and Dispensing :
-
Before handling, carefully read the Safety Data Sheet (SDS) for methoxyacetic acid.
-
Wear all required PPE as detailed in the table above.
-
When transferring the acid, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Use appropriate tools for transfer, such as a graduated cylinder or a funnel, to minimize the risk of spills.
-
-
Storage :
-
Store 2-Methoxy-D3-acetic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
Keep the container tightly closed.
-
As with many deuterated compounds, protection from light and moisture is recommended to maintain isotopic and chemical purity. Storing in amber vials can be beneficial.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical step in the chemical handling lifecycle to ensure environmental protection and laboratory safety.
-
Waste Segregation and Collection :
-
All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and corrosive materials and have a secure, tight-fitting lid.
-
-
Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methoxy-D3-acetic acid".
-
-
Spill Management :
-
In case of a small spill, use an inert absorbent material to contain it. Then, neutralize the spill with a suitable base like sodium bicarbonate.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Workflow and Safety Protocol
Caption: A logical workflow for the safe handling of 2-Methoxy-D3-acetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
